Cyanogen bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
carbononitridic bromide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/CBrN/c2-1-3 | |
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InChI Key |
ATDGTVJJHBUTRL-UHFFFAOYSA-N | |
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Canonical SMILES |
C(#N)Br | |
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Molecular Formula |
CBrN, BrCN | |
| Record name | CYANOGEN BROMIDE | |
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| Record name | CYANOGEN BROMIDE | |
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| Record name | Cyanogen bromide | |
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DSSTOX Substance ID |
DTXSID9021550 | |
| Record name | Cyanogen bromide | |
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Molecular Weight |
105.92 g/mol | |
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Physical Description |
Cyanogen bromide is a colorless to white crystalline solid with a penetrating odor. It is slightly soluble in water. It is gradually decomposed by water and very rapidly by acids to give off hydrogen bromide, a flammable and poisonous gas. Contamination with many materials can cause rapid decomposition of the material. It is toxic by inhalation of its vapors or by the hydrogen cyanide from decomposition or by ingestion. Toxic oxides of nitrogen are produced in fire involving this material. It is used in gold extraction, to make other chemicals, and as a fumigant., Colorless needles or cubes with a penetrating odor; [HSDB] Colorless or white solid; [ICSC] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR. | |
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Boiling Point |
142 °F at 760 mmHg (EPA, 1998), 61.5 °C, 61-62 °C | |
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Flash Point |
Not Applicable. Not flammable. (USCG, 1999) | |
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Solubility |
In water, soluble with hydrolysis, Soluble in ethanol, ethyl ether, Soluble in benzene, Aqueous solutions of alkalies decomposes /cyanogen bromide/ to alkali cyanide and alkali bromide, For more Solubility (Complete) data for CYANOGEN BROMIDE (6 total), please visit the HSDB record page., Solubility in water: slow reaction | |
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Density |
2.015 at 68 °F (EPA, 1998) - Denser than water; will sink, 2.015 g/cu m at 20 °C, Percent in saturated air: 12.1% (20 °C); density of saturated air: 1.32 (20 °C), 2.0 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.53 | |
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Vapor Density |
3.62 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.62 (Air = 1), Relative vapor density (air = 1): 3.6 | |
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Vapor Pressure |
92 mmHg at 68 °F (EPA, 1998), 122.0 [mmHg], Vapor pressure = 115.6 mm Hg at 25 C /extrapolated/, 122 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 16.2 | |
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Color/Form |
White hygroscopic needles, Crystals, Crystalline solid, Colorless crystals | |
CAS No. |
506-68-3 | |
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Melting Point |
126 °F (EPA, 1998), 52 °C | |
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Foundational & Exploratory
The Core Mechanism of Cyanogen Bromide Cleavage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the chemical mechanism and practical application of cyanogen bromide (CNBr) cleavage, a cornerstone technique in protein chemistry for specifically cleaving peptide bonds at the C-terminus of methionine residues.[1][2][3] This method is instrumental in protein sequencing, peptide mapping, and the generation of protein fragments for further analysis or ligation.
The Chemical Mechanism of Action
The specificity of this compound for methionine residues is a result of a multi-step chemical reaction initiated by the unique nucleophilic character of the sulfur atom in the methionine side chain. The entire process is typically conducted in an acidic environment, such as 70% formic acid or 0.1 M HCl, which facilitates the reaction and maintains the protein in a denatured state.[1][4]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the sulfur atom of the methionine residue on the electrophilic carbon atom of this compound. This displaces the bromide ion and forms a cyanosulfonium salt intermediate.[1]
-
Intramolecular Cyclization: The adjacent peptide carbonyl oxygen then acts as a nucleophile, attacking the methyl group of the side chain. This results in the formation of a five-membered iminolactone ring intermediate and the release of methyl thiocyanate.[1][5]
-
Hydrolysis and Peptide Bond Cleavage: Under acidic aqueous conditions, the iminolactone intermediate is unstable and undergoes hydrolysis. This hydrolysis leads to the cleavage of the peptide bond C-terminal to the original methionine residue.
-
Product Formation: The cleavage results in two peptide fragments. The N-terminal fragment ends with a C-terminal homoserine lactone (the cyclized form of the original methionine residue), while the C-terminal fragment begins with a new free amino group.
This highly specific mechanism is why CNBr is a valuable tool for generating a predictable set of peptide fragments from a complex protein.[6]
Quantitative Data on Cleavage Efficiency
The efficiency of CNBr cleavage is generally high, often exceeding 90%.[7] However, several factors can influence the reaction yield, leading to incomplete cleavage or side reactions.
| Factor | Effect on Cleavage Efficiency | Reference |
| Adjacent Residue | Cleavage is less efficient if the methionine is followed by a serine (Met-Ser) or threonine (Met-Thr) residue due to side reactions. | [1][7] |
| Methionine Oxidation | Oxidation of the methionine sulfur to methionine sulfoxide prevents the initial nucleophilic attack by CNBr, thus inhibiting cleavage. | [8] |
| Solvent | 70-80% formic acid is standard. For hydrophobic proteins, 6M guanidine-HCl in 0.1M HCl can improve solubility and cleavage. 70% trifluoroacetic acid (TFA) may decrease yields for some proteins. | [9][10] |
| Protecting Groups | The nature of the N-terminal protecting group on a peptide can influence cleavage yields. For example, acetylmethionyl peptides show high cleavage (92-98%), while t-Boc-methionyl derivatives can have lower yields in concentrated formic acid (30-33%). | [11] |
| Reaction Time | Typically, reactions are run for 16-24 hours at room temperature. Shorter times may lead to incomplete cleavage. | [10] |
| Reagent Concentration | A molar excess of CNBr relative to methionine residues is required. A 6-10 fold molar ratio is generally sufficient. | [12] |
Experimental Protocol for CNBr Cleavage
This protocol provides a generalized procedure for the CNBr cleavage of a protein sample. Caution: this compound is highly toxic and volatile. All steps involving CNBr must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
-
Protein sample (lyophilized or in solution)
-
This compound (CNBr)
-
Formic acid (70% v/v in water) or other suitable solvent (e.g., 6M Guanidine-HCl, 0.1M HCl)
-
Nitrogen gas source
-
Reaction vial (e.g., 1.5 mL microcentrifuge tube)
-
Rotary evaporator or vacuum centrifuge
-
HPLC-grade water and acetonitrile for analysis
Procedure
-
Sample Preparation:
-
Dissolve the lyophilized protein in the chosen reaction solvent (e.g., 70% formic acid) to a final concentration of 1-10 mg/mL.[4] If the protein is already in a buffer, it may be possible to proceed directly, though desalting is traditionally performed.[13] For proteins with disulfide bonds, prior reduction and alkylation may be necessary.
-
-
CNBr Addition:
-
Calculate the molar amount of methionine residues in your protein sample.
-
Weigh out CNBr corresponding to a 10- to 100-fold molar excess over the total methionine content.
-
Add the solid CNBr directly to the protein solution.
-
-
Reaction Incubation:
-
Blanket the headspace of the reaction vial with nitrogen gas to prevent oxidation.
-
Seal the vial tightly. To prevent light-catalyzed side reactions, wrap the vial in aluminum foil.
-
Incubate the reaction mixture for 16-24 hours at room temperature with gentle stirring or agitation.[10]
-
-
Reaction Quenching and Sample Recovery:
-
After incubation, quench the reaction by diluting the mixture 5- to 10-fold with deionized water.
-
Freeze the sample immediately in liquid nitrogen and lyophilize to remove the solvent and excess CNBr. Alternatively, a rotary evaporator or vacuum centrifuge can be used. Repeat the dilution and lyophilization step 2-3 times to ensure complete removal of reagents.
-
-
Analysis of Cleavage Products:
-
Resuspend the dried peptide fragments in an appropriate buffer for downstream analysis.
-
Analyze the cleavage products using methods such as SDS-PAGE, reverse-phase HPLC, or mass spectrometry to confirm the extent of cleavage and identify the resulting fragments.
-
Experimental and Analytical Workflow
The successful application of CNBr cleavage is part of a larger workflow for protein characterization.
Conclusion
This compound cleavage remains a robust and highly specific method for fragmenting proteins for analytical purposes. A thorough understanding of its chemical mechanism, the factors influencing its efficiency, and a carefully executed experimental protocol are critical for achieving reliable and reproducible results. By leveraging this powerful technique, researchers can continue to unravel the complexities of protein structure and function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. lclane.net [lclane.net]
- 5. Mechanism of this compound reaction with methionine in peptides and proteins. I. Formation of imidate and methyl thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Sequencing: Partial Hydrolysis with this compound Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Are Methionine Sulfoxide-Containing Proteins Related to Seed Longevity? A Case Study of Arabidopsis thaliana Dry Mature Seeds Using this compound Attack and Two-Dimensional-Diagonal Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. This compound treatment of methionine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]
- 13. This compound cleavage of proteins in salt and buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Cyanogen Bromide-Mediated Protein Cleavage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cyanogen bromide (CNBr) reaction with methionine residues, a cornerstone technique in protein chemistry and proteomics. This document details the underlying chemical mechanism, provides robust experimental protocols, and presents quantitative data to enable researchers to optimize cleavage strategies for applications ranging from peptide mapping to the production of therapeutic protein fragments.
Core Principles of the this compound Reaction
This compound selectively cleaves the peptide bond at the C-terminus of methionine residues.[1][2] The high specificity of this reaction, with reported yields often exceeding 90%, makes it an invaluable tool for generating a limited and predictable set of large peptide fragments from a complex protein.[2][3] This is particularly useful as methionine is one of the less abundant amino acids in proteins.[2]
Chemical Mechanism
The cleavage reaction proceeds through a multi-step process initiated by the nucleophilic attack of the sulfur atom in the methionine side chain on the electrophilic carbon of this compound. This initial S-cyanylation reaction forms a cyanosulfonium salt intermediate. Subsequent intramolecular cyclization, driven by the neighboring peptide carbonyl oxygen, leads to the formation of a five-membered iminolactone ring. This intermediate is then hydrolyzed, resulting in the cleavage of the peptide bond and the conversion of the C-terminal methionine to a mixture of homoserine and homoserine lactone.
Quantitative Analysis of Cleavage Efficiency
The efficiency of CNBr cleavage can be influenced by several factors, including the solvent system, temperature, and the amino acid sequence adjacent to the methionine residue. While generally high, cleavage yields can be compromised under certain conditions.
| Condition | Cleavage Yield (%) | Notes | Reference |
| Standard (70% Formic Acid) | >90 | Generally high efficiency for most Met-Xaa bonds. | [2][3] |
| Acetyl-Met-Gly in 70% Formic Acid | 92 | High yield under standard acidic conditions. | [4] |
| Acetyl-Met-Gly in 97-100% Formic Acid | 98 | Increased formic acid concentration can enhance yield. | [4] |
| Boc-Met derivatives in 97-100% Formic Acid | 30-33 | Steric hindrance from the Boc protecting group can significantly reduce cleavage efficiency. | [4] |
| Met-Ser/Thr bonds in 70% Formic Acid | Reduced | The hydroxyl groups of Ser/Thr can participate in side reactions, lowering the desired cleavage yield. | [5] |
| Met-Ser/Thr bonds with increased water concentration | >2-fold increase | Reducing the formic acid concentration or using an acidic aqueous medium can significantly improve cleavage at these problematic sites. | [3] |
| Membrane proteins in 8M Urea/1N HCl/40% Acetonitrile | >60 | Optimized conditions for solubilizing and cleaving hydrophobic membrane proteins. |
Table 1: Quantitative Cleavage Yields of Methionine Residues under Various Conditions
Experimental Protocols
This section provides detailed methodologies for performing CNBr-mediated protein cleavage in both solution and for membrane proteins.
Standard Protocol for Soluble Proteins
This protocol is adapted for general use with soluble proteins.
-
Protein Preparation: Dissolve the purified protein (3-10 mg) in a minimal volume of 80% aqueous formic acid (typically 1.0–2.0 mL).[6]
-
CNBr Addition: In a chemical fume hood, add a 50- to 100-fold molar excess of solid this compound to the protein solution.
-
Reaction Incubation: Stir the reaction mixture for 16-24 hours at room temperature in the dark.[6] It is recommended to blanket the reaction with an inert gas like nitrogen.
-
Quenching and Removal of Reagents: Dilute the reaction mixture with 5-10 volumes of deionized water and lyophilize to remove the formic acid and excess CNBr. Repeat the lyophilization from water twice more to ensure complete removal.
-
Post-Cleavage Handling: The resulting peptide fragments can be redissolved in a suitable buffer (e.g., 6 M guanidine hydrochloride) for subsequent analysis.[6]
Protocol for Membrane Proteins
This protocol is optimized for the cleavage of hydrophobic membrane proteins.
-
Protein Solubilization and Reduction: Denature the membrane protein completely in 6 M guanidine hydrochloride or 8 M urea. Reduce disulfide bonds by adding DTT or TCEP.
-
Alkylation: Alkylate free sulfhydryl groups to prevent disulfide bond reformation.
-
Solvent Exchange: Dilute the protein solution to a final concentration of 70% formic acid.[7]
-
CNBr Cleavage: Add solid CNBr powder to a 3- to 5-fold molar excess relative to the number of methionine residues.[7]
-
Incubation: Incubate the reaction in the dark for 4-24 hours at room temperature.
-
Sample Cleanup: Purify and concentrate the resulting peptides using solid-phase extraction (e.g., C18 cartridges).
Side Reactions and Considerations
While highly specific, the CNBr reaction is not without potential side reactions that can affect cleavage efficiency and introduce heterogeneity into the final peptide mixture.
-
Met-Ser and Met-Thr Bonds: As noted in Table 1, the presence of a serine or threonine residue immediately C-terminal to methionine can lead to reduced cleavage yields.[5] This is due to the competing reaction of the hydroxyl side chain, which can lead to the formation of stable cyclic ethers, thus inhibiting peptide bond hydrolysis. Optimization of the water content in the reaction can help to favor the desired cleavage.[3]
-
Formylation: When using formic acid as the solvent, formylation of serine, threonine, and the C-terminal homoserine residues can occur.[8] This modification can be reversed by treating the cleaved peptides with 0.1 M HCl at 37°C for 16 hours.[6]
-
Oxidation of Methionine: The sulfur atom in methionine is susceptible to oxidation to methionine sulfoxide. This compound does not cleave at methionine sulfoxide residues. Therefore, it is crucial to avoid oxidizing conditions during protein purification and handling.
-
Reaction with Thiol Groups: this compound can react with free thiol groups of cysteine residues, leading to the formation of disulfides and other byproducts.[9] This can be mitigated by reducing and alkylating the protein prior to CNBr treatment. The addition of thiosulfate to the reaction mixture has also been shown to inhibit these undesired side reactions.[9]
Conclusion
The this compound-mediated cleavage of proteins at methionine residues remains a powerful and widely used technique in protein chemistry and drug development. A thorough understanding of the reaction mechanism, careful consideration of the experimental conditions, and awareness of potential side reactions are paramount to achieving high cleavage efficiency and obtaining reliable and reproducible results. The protocols and data presented in this guide provide a solid foundation for researchers to successfully apply this method to a wide range of proteins, including challenging targets such as membrane proteins.
References
- 1. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]
- 3. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment of methionine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 7. How to Extract Membrane Proteins Using CNBr Cleavage Protocols? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. CNBr/formic acid reactions of methionine- and trifluoromethionine-containing lambda lysozyme: probing chemical and positional reactivity and formylation side reactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Basic Properties and Reactivity of Cyanogen Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanogen bromide (BrCN), a pseudohalogen, is a highly reactive and versatile reagent with significant applications in biochemical and synthetic organic chemistry. This guide provides a comprehensive overview of its fundamental properties, reactivity, and key experimental protocols. Its utility in selectively cleaving peptide bonds at methionine residues, activating polysaccharide resins for affinity chromatography, and synthesizing cyanamides and other heterocyclic compounds makes it an invaluable tool in drug discovery and development, proteomics, and molecular biology. However, its high toxicity necessitates strict adherence to safety protocols. This document serves as a technical resource for professionals utilizing or considering the use of this compound in their research.
Core Properties of this compound
This compound is a colorless to white crystalline solid with a pungent, penetrating odor.[1][2][3] It is a linear, polar molecule with the structure Br-C≡N.[4] The carbon atom is bonded to bromine via a single bond and to nitrogen by a triple bond.[4] Although polar, it does not spontaneously ionize in water.[4] Due to its volatility, it can readily sublime at ambient temperatures.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Chemical Formula | CBrN | [3] |
| Molecular Weight | 105.92 g/mol | [2][3] |
| Appearance | Colorless to white crystalline solid | [1][2][3] |
| Odor | Penetrating, pungent | [1][2] |
| Melting Point | 50-53 °C | [2][5] |
| Boiling Point | 61-62 °C | [2][5] |
| Density | 2.015 g/cm³ at 20 °C | [2] |
| Vapor Pressure | 100 mm Hg at 22.6 °C | [5][6] |
| Vapor Density | 3.65 (relative to air) | [2][5] |
| Solubility | Soluble in water, ethanol, diethyl ether, chloroform, and other polar organic solvents. | [2][4][5][7] |
| Stability | Unstable unless dry and pure. Can decompose explosively.[3][5] Decomposes in water and upon heating.[1][8] |
Toxicity and Safety
This compound is acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[1][8][9] It is a potent irritant to the skin, eyes, mucous membranes, and respiratory system.[1][8] Exposure can lead to a range of symptoms, including headache, dizziness, nausea, cyanosis, and pulmonary edema.[3][8] Due to its high toxicity, it must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including impermeable gloves, splash goggles, and a lab coat.[8][10]
Storage and Handling:
-
Store in a tightly sealed container under dry conditions, preferably under an inert gas like nitrogen or argon, in a refrigerator at 2-8 °C.[4][8][11]
-
Keep away from moisture, acids, and oxidizing agents, as it can react violently or decompose to produce highly toxic hydrogen cyanide and hydrogen bromide gases.[8][12]
-
Avoid samples that have a brownish color, as this indicates the presence of bromine from decomposition, which can catalyze an exothermic trimerization to cyanuric bromide.[4]
Disposal:
-
All this compound waste, including contaminated materials, should be collected in specifically designated, labeled containers and disposed of as hazardous waste according to institutional guidelines.[10][13]
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of its carbon atom. The electron density is drawn towards the more electronegative nitrogen and bromine atoms, making the carbon susceptible to nucleophilic attack.[4]
Reactivity with Nucleophiles
This compound reacts with a variety of nucleophiles, including amines, thiols, and hydroxyl groups. These reactions are fundamental to its applications in organic synthesis and biochemistry.
-
Amines: Primary and secondary amines react with this compound to form N-substituted cyanamides.[4][14] Tertiary amines undergo the von Braun reaction , yielding a disubstituted cyanamide and an alkyl bromide.[4][15]
-
Thiols: The sulfur atom in thiols, particularly the thioether in methionine, readily attacks the electrophilic carbon of this compound. This reaction is the basis for the specific cleavage of proteins at methionine residues.[4]
-
Alcohols and Hydroxyl Groups: Alcohols are converted to cyanates by this compound.[4] This reactivity is exploited in the activation of agarose and other polysaccharide matrices, which have abundant hydroxyl groups, for the immobilization of proteins and other ligands.[4]
Key Applications and Experimental Protocols
Protein Cleavage at Methionine Residues
One of the most widespread applications of this compound is the specific cleavage of peptide bonds at the C-terminus of methionine residues.[4] This method is instrumental in protein sequencing and the generation of large peptide fragments for further analysis.[16]
Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom of the methionine side chain on the electrophilic carbon of this compound, displacing the bromide ion.[4][17] This forms a cyanosulfonium salt intermediate, which then undergoes an intramolecular cyclization to form a five-membered iminolactone ring. Subsequent hydrolysis of this intermediate cleaves the peptide bond, resulting in a peptidyl homoserine lactone and a new N-terminal peptide fragment.[4]
Caption: Mechanism of peptide bond cleavage at methionine residues by this compound.
Experimental Protocol: Protein Cleavage
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation: Dissolve the purified protein (e.g., 3-10 mg) in a minimal volume (e.g., 1.0-2.0 mL) of 70-80% aqueous formic acid.[6][7] Some protocols suggest 0.1M HCl as an alternative.[4]
-
CNBr Addition: In a chemical fume hood, add a 50- to 100-fold molar excess of solid this compound to the protein solution.
-
Reaction Incubation: Stopper the reaction vessel, protect it from light (e.g., by wrapping in aluminum foil), and stir or gently agitate the mixture at room temperature (20-25 °C) for 16-24 hours.[7]
-
Reaction Quenching and Removal of Reagents: Dilute the reaction mixture with 5-10 volumes of deionized water and lyophilize (freeze-dry) to remove the formic acid and excess this compound. Repeat the dilution and lyophilization step two to three times to ensure complete removal.
-
Fragment Analysis: Dissolve the lyophilized peptide fragments in an appropriate buffer for subsequent analysis by methods such as SDS-PAGE, HPLC, or mass spectrometry.
Note: If the methionine residue is followed by a serine or threonine, side reactions can occur that may lead to incomplete cleavage.[4] Increasing the water concentration in the reaction mixture can enhance the cleavage yield in such cases.
Activation of Agarose for Affinity Chromatography
This compound is widely used to activate agarose and other polysaccharide-based resins for the covalent immobilization of proteins and other ligands containing primary amino groups.[4] This is a cornerstone technique for preparing affinity chromatography media.
Mechanism: this compound reacts with the hydroxyl groups on the agarose matrix to form reactive cyanate esters and imidocarbonates.[4] These activated groups then readily react with primary amines of the ligand (e.g., a protein) to form stable covalent bonds, primarily isourea linkages.[4]
Caption: Workflow for activating agarose with CNBr and coupling a primary amine-containing ligand.
Experimental Protocol: CNBr Activation of Agarose and Antibody Coupling
This protocol is adapted for coupling antibodies to commercially available CNBr-activated agarose.
-
Resin Swelling and Washing:
-
Weigh the required amount of dry CNBr-activated agarose resin (1 g swells to approximately 4-5 mL).[9]
-
Add cold (4 °C) 1 mM HCl to the dry resin and allow it to swell for at least 30 minutes.[9]
-
Wash the swollen resin with 10-15 bed volumes of cold 1 mM HCl, followed by 5 bed volumes of cold Coupling Buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).[9][11]
-
-
Ligand Preparation:
-
Prepare the ligand (e.g., antibody) in the cold Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the ligand buffer does not contain primary amines (e.g., Tris).
-
-
Coupling Reaction:
-
Blocking Unreacted Sites:
-
After coupling, collect the resin by centrifugation or filtration and save the supernatant to determine coupling efficiency.
-
Wash the resin with Coupling Buffer to remove unbound ligand.
-
Add a blocking buffer (e.g., 1 M ethanolamine or 0.2 M glycine, pH 8.0) to the resin and incubate for at least 2 hours at room temperature to block any remaining active sites.[9]
-
-
Final Washing:
-
Wash the resin with several alternating cycles of a high pH buffer (e.g., Coupling Buffer) and a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0).[11] This removes non-covalently bound ligand.
-
Finally, equilibrate the resin with the desired buffer for affinity chromatography.
-
Synthesis of Cyanamides (von Braun Reaction)
The von Braun reaction utilizes this compound to dealkylate tertiary amines, producing a disubstituted cyanamide and an alkyl bromide.[4][15] This reaction is a valuable tool in organic synthesis, particularly in the structural elucidation of alkaloids and the creation of cyanamide-containing molecules.[2]
Mechanism: The reaction proceeds via two successive nucleophilic substitution (Sɴ2) steps. First, the tertiary amine acts as a nucleophile, attacking the this compound and displacing the bromide ion to form a quaternary cyanoammonium salt. In the second step, the displaced bromide ion acts as a nucleophile, attacking one of the alkyl groups on the nitrogen, leading to the formation of the N-cyanamide and an alkyl bromide.[15]
Caption: The two-step Sɴ2 mechanism of the von Braun reaction.
Experimental Protocol: Synthesis of N-Methyl-1-naphthylcyanamide
This protocol is adapted from Organic Syntheses. Caution! This reaction must be performed in a well-ventilated chemical fume hood.
-
Reaction Setup: In a 1-L flask equipped with a reflux condenser, combine 171 g (1 mole) of N,N-dimethyl-α-naphthylamine and 125 g (1.2 moles) of this compound.
-
Reflux: Heat the mixture under reflux on a steam bath for 16 hours. Use an efficient condenser to prevent the loss of volatile this compound.
-
Isolation of Product:
-
Cool the reaction mixture and add it to 2.5 L of dry ether.
-
Filter the insoluble quaternary salt by-product.
-
Extract the ether filtrate with four 800-mL portions of approximately 15% hydrochloric acid to remove any unreacted amine.
-
Wash the ether solution with five 500-mL portions of water.
-
-
Purification:
-
Dry the ether solution with an appropriate drying agent (e.g., anhydrous calcium sulfate).
-
Remove the ether by distillation at atmospheric pressure.
-
Fractionally distill the residue under reduced pressure to obtain the pure N-methyl-1-naphthylcyanamide.
-
Conclusion
This compound is a powerful and versatile reagent with critical applications in life sciences and organic chemistry. Its ability to effect specific chemical transformations, such as the cleavage of proteins at methionine residues and the activation of matrices for chromatography, underscores its importance in modern research and development. However, its significant toxicity demands that all handling and experimental procedures are conducted with the utmost attention to safety. This guide provides the foundational knowledge and detailed protocols necessary for the safe and effective use of this compound by skilled professionals.
References
- 1. scribd.com [scribd.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Page loading... [wap.guidechem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Improved method for the this compound activation of agarose beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment of methionine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 8. echemi.com [echemi.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Synthesis of Cyanamides from this compound under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 11. prep-hplc.com [prep-hplc.com]
- 12. lclane.net [lclane.net]
- 13. A simplified method for this compound activation of agarose for affinity chromatography. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. von Braun reaction - Wikipedia [en.wikipedia.org]
- 16. Coupling Antibody to this compound-Activated Sepharose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
A Guide to Cyanogen Bromide in Protein Chemistry: From Discovery to Modern Application
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of cyanogen bromide (CNBr), a reagent that revolutionized protein chemistry. We will explore its discovery, the underlying chemical mechanism of peptide bond cleavage, its historical impact on protein sequencing, and its continued relevance in modern biochemical applications. This document provides detailed experimental protocols, quantitative data on reaction efficiencies, and visual diagrams to illustrate key processes, serving as an in-depth resource for professionals in the life sciences.
The Landmark Discovery
The field of protein chemistry was significantly advanced in the early 1960s by the work of Erhard Gross and Bernhard Witkop. They introduced this compound (CNBr) as a reagent for the specific chemical cleavage of peptide bonds.[1] Their method, first published in the Journal of the American Chemical Society and later detailed in Methods in Enzymology, provided a crucial tool for protein fragmentation.[1][2] This specificity—cleaving exclusively at the C-terminus of methionine residues—allowed scientists, for the first time, to break down large, complex proteins into smaller, more manageable peptide fragments.[3][4][5][6] This innovation was a cornerstone for the development of protein sequencing techniques that would later unveil the primary structures of many important proteins, including antibodies.[7]
The Chemical Principle: Cleavage at Methionine
This compound is an inorganic compound with the formula BrCN.[3] Its utility in protein chemistry stems from its highly specific reaction with the sulfur atom in the side chain of methionine residues. The reaction proceeds through a multi-step mechanism, ultimately resulting in the cleavage of the adjacent peptide bond on the C-terminal side.
The process begins with the nucleophilic attack of the methionine sulfur on the electrophilic carbon of this compound. This forms a cyanosulfonium bromide intermediate. The subsequent intramolecular cyclization, driven by the neighboring peptide carbonyl oxygen, leads to the formation of an iminolactone. This intermediate is then hydrolyzed by water, which cleaves the peptide bond. The process releases a new N-terminal peptide and a C-terminal peptide ending with a homoserine lactone, a derivative of the original methionine residue.
Experimental Protocols & Methodologies
The standard protocol for CNBr cleavage has been refined over decades but generally involves dissolving the target protein in an acidic solution to facilitate the reaction and maintain a denatured state.
A. Standard Cleavage Protocol This protocol is adapted from common methodologies cited in protein chemistry literature.[1][8][9]
-
Protein Preparation: Dissolve the purified protein (typically 3-10 mg) in a minimal volume (1-2 mL) of 70% formic acid or 80% aqueous formic acid.[8][9] An alternative solvent is 0.1M HCl.[3]
-
Reagent Addition: Add a 50- to 100-fold molar excess of solid this compound to the protein solution. Caution: CNBr is highly toxic and volatile and must be handled in a chemical fume hood with appropriate personal protective equipment.
-
Incubation: Seal the reaction vessel, protect it from light (e.g., by wrapping in aluminum foil), and stir or agitate the mixture for 16-24 hours at room temperature (20-25°C).[8][9]
-
Reaction Termination: After incubation, terminate the reaction by diluting the mixture with 5-10 volumes of deionized water.
-
Removal of Reagents: Lyophilize (freeze-dry) the sample to remove the formic acid and excess CNBr. This step may need to be repeated to ensure complete removal.
-
Fragment Analysis: Resuspend the resulting peptide fragments in a suitable buffer (e.g., 6 M guanidine hydrochloride) for subsequent analysis by techniques such as SDS-PAGE, HPLC, or mass spectrometry.[8][9]
B. In-Gel Cleavage Protocol For proteins already separated by electrophoresis, CNBr cleavage can be performed directly within the polyacrylamide gel matrix.[10]
-
Gel Preparation: After electrophoresis, excise the protein band of interest from the gel.
-
Washing: Wash the gel slice extensively with deionized water and then with a suitable buffer to remove SDS.
-
Incubation: Immerse the gel slice in a CNBr solution (e.g., CNBr dissolved in 70% formic acid).
-
Extraction: After incubation, remove the CNBr solution and extract the peptide fragments from the gel using a solvent mixture, often containing acetonitrile and formic acid.[10]
-
Analysis: The extracted peptides can then be analyzed directly, commonly by mass spectrometry.[10]
Impact on Protein Sequencing: A Historical Workflow
Before the widespread adoption of automated Edman degradation and modern mass spectrometry, CNBr cleavage was a pivotal step in determining the primary sequence of a protein. The strategy involved breaking the protein into smaller peptides, sequencing each one, and then deducing their original order.
This approach was instrumental in landmark achievements, such as the sequencing of antibodies by Gerald Edelman and his colleagues, which led to a Nobel Prize in 1972.[7] By fragmenting antibody subunits with CNBr, they were able to sequence the pieces and assemble the first complete antibody structure, revealing the concept of variable and constant regions.[7]
Quantitative Data & Reaction Considerations
The efficiency of CNBr cleavage is generally high but can be influenced by several factors. The following tables summarize key quantitative aspects of the reaction.
Table 1: Cleavage Efficiency & Influencing Factors
| Condition | Typical Cleavage Yield | Notes |
| Met-X (where X is not Ser or Thr) | > 90% | The reaction is highly efficient under standard conditions.[5][11] |
| Met-Ser or Met-Thr | 30-70% | Reduced efficiency due to a side reaction where the adjacent hydroxyl group interferes with hydrolysis of the iminolactone.[3][11][12] |
| Increased Water Concentration | Yield can double | Increasing water content (e.g., by reducing formic acid concentration) enhances hydrolysis and improves yields for Met-Ser/Thr bonds.[11] |
| Elevated Temperature (e.g., 44°C) | Variable, often leads to side reactions | Can increase cleavage rate but may also promote undesirable side reactions, such as fragmentation at tryptophan residues.[8] |
Table 2: Common Side Reactions and Mitigation
| Side Reaction | Description | Mitigation Strategy |
| Formylation | The formic acid solvent can add a formyl group to serine and threonine hydroxyl groups. | Reversible by treating the cleaved protein with dilute aqueous HCl (e.g., 0.1 M).[8][9] |
| Cysteine Modification | The thiol group of cysteine can be modified, leading to disulfide interchange. | Perform reaction under reducing conditions or add thiosulfate ion prior to cleavage.[13] |
| Incomplete Cleavage | Some methionine sites may be resistant due to protein conformation or solubility issues. | Ensure complete protein denaturation using strong acids (formic acid) or denaturants (guanidine HCl, urea).[8][12] |
| Met-Ser/Thr Inefficiency | The hydroxyl group of Ser/Thr can react with the imine intermediate, forming a stable homoserine without cleaving the peptide bond.[3] | Increase water concentration in the reaction mixture to favor hydrolysis over the side reaction.[11] |
Modern Applications
While no longer the primary tool for de novo sequencing, CNBr remains a valuable reagent in the modern protein science toolkit.
-
Proteomics and Mass Spectrometry: CNBr is used to generate large peptide fragments from proteins, which are then analyzed by mass spectrometry to confirm protein identity or map post-translational modifications.[14]
-
Expressed Protein Ligation (EPL): The reaction is used to generate protein fragments with an N-terminal cysteine, which are essential intermediates for semi-synthesis of proteins and glycoproteins using native chemical ligation.[15]
-
Protein Immobilization: CNBr is widely used to activate agarose supports for affinity chromatography.[3] It reacts with hydroxyl groups on the agarose to form cyanate esters, which can then covalently couple to primary amines on a protein, immobilizing it to the matrix.[3]
-
Fusion Protein Cleavage: In recombinant protein expression, a methionine residue can be engineered at the junction between a protein of interest and a purification tag (like a His-tag). After purification, CNBr is used to cleave off the tag.[16][17]
Conclusion
The introduction of this compound by Gross and Witkop was a transformative event in protein chemistry. It provided a robust and specific method for protein fragmentation that unlocked the ability to sequence large polypeptides, fundamentally shaping our understanding of protein structure and function. Despite the development of more advanced technologies, CNBr's simplicity, specificity, and affordability ensure its continued use in laboratories worldwide for applications ranging from protein characterization to the synthesis of novel biotherapeutics. This guide serves as a testament to its enduring legacy and a practical resource for its application.
References
- 1. lclane.net [lclane.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Peptide Sequencing: Partial Hydrolysis with this compound Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]
- 6. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Gerald Edelman - Wikipedia [en.wikipedia.org]
- 8. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Internal amino acid sequencing of proteins by in situ this compound cleavage in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]
- 14. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound cleavage generates fragments suitable for expressed protein and glycoprotein ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
Cyanogen bromide safety precautions and handling for lab personnel
An In-Depth Technical Guide to Cyanogen Bromide Safety for Laboratory Personnel
Introduction
This compound (CNBr) is a highly toxic and corrosive chemical compound used as a reagent in various biochemical and drug development applications.[1] Its primary uses in the laboratory include the selective cleavage of peptide bonds at methionine residues for protein sequencing and the immobilization of proteins onto agarose matrices for affinity chromatography.[2][3] Despite its utility, this compound presents significant hazards, including high acute toxicity through all routes of exposure and violent reactivity with water and acids.[2][4][5][6]
This guide provides comprehensive safety precautions and handling procedures for laboratory personnel. Adherence to these guidelines is critical to mitigate the risks associated with this hazardous substance. The information is intended for researchers, scientists, and professionals who handle this compound in a laboratory setting.
Hazard Identification and Toxicology
This compound is classified as a highly hazardous substance due to its severe toxicity and reactivity.[3] Exposure can be fatal, and effects are often similar to those of cyanide poisoning.[7][8]
2.1 Summary of Health Hazards
-
Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[4][5][6][9] Exposure to high concentrations can cause immediate collapse, respiratory failure, and death.[3][10]
-
Corrosivity: Causes severe chemical burns to the skin, eyes, and gastrointestinal tract.[3][4][9] Vapors and mists are extremely irritating to the eyes and respiratory system.[2][11]
-
Systemic Effects: The substance targets the central nervous system, cardiovascular system, thyroid, and blood.[6][8][11] Symptoms of exposure can include headache, dizziness, confusion, nausea, vomiting, anxiety, and cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood).[2][3]
-
Pulmonary Edema: Inhalation may cause a build-up of fluid in the lungs (pulmonary edema), a medical emergency whose symptoms can be delayed for several hours.[2][10][12]
2.2 Reactivity Profile The greatest potential hazard when working with this compound is the formation of hydrogen cyanide (HCN) gas.[8][11]
-
Reaction with Water and Acids: this compound reacts with moisture, water, and acids to release highly toxic and flammable gases, including hydrogen cyanide and hydrogen bromide.[2][4][7][13] This reaction can be rapid and violent, especially with acids.[2][14]
-
Instability: The compound is unstable unless kept pure and dry.[14] Impure material can decompose rapidly and may explode.[2][14]
-
Polymerization: It can polymerize violently upon prolonged storage at ambient temperatures.[2][4]
Exposure Limits and Physicochemical Properties
All quantitative data regarding exposure limits and physical properties are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Occupational Exposure Limits | ||
| OSHA PEL (Permissible Exposure Limit) | 5 mg/m³ (as Cyanides), 8-hr TWA | [12] |
| ACGIH TLV (Threshold Limit Value) | 0.3 ppm, STEL (Short-Term Exposure Limit) | [10] |
| PAC-1 (Protective Action Criteria) | 24 mg/m³ | [7] |
| PAC-2 (Protective Action Criteria) | 44 mg/m³ | [7] |
| PAC-3 (Protective Action Criteria) | 200 mg/m³ | [7] |
| Physicochemical Properties | ||
| Appearance | Colorless to white crystalline solid with a penetrating odor | [1][2][7] |
| CAS Number | 506-68-3 | [8][12] |
| Molecular Weight | 105.93 g/mol | [7] |
| Melting Point | 50 - 53 °C (122 - 127 °F) | [4][8] |
| Boiling Point | 61 - 62 °C (142 - 144 °F) | [4][8] |
| Vapor Pressure | 92 - 122 mmHg at 20-25°C | [7][12] |
| Water Solubility | Slightly soluble; decomposes gradually | [1][2][7] |
Safe Handling and Storage Procedures
Strict adherence to established safety protocols is mandatory when working with this compound. A comprehensive first aid plan must be established, and a cyanide antidote kit must be available on-site before any work begins.[8][11]
4.1 Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood with adequate ventilation to prevent inhalation exposure.[2][11]
-
Ventilation: Local exhaust ventilation should be used at the site of chemical release to minimize exposure.[12]
4.2 Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling this compound.[5]
-
Eye/Face Protection: Wear chemical splash goggles and a face shield.[5][15]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Suitable materials include Natural Rubber, Neoprene, Butyl, PVC, or Viton.[8][11][15] Double-gloving is highly recommended.[8][11] Inspect gloves for tears before and during use.[8]
-
Clothing: Wear a lab coat, long pants, and closed-toed shoes to minimize skin exposure.[8][11] Tuck lab coat sleeves into gloves.[8]
-
-
Respiratory Protection: If engineering controls are insufficient, a full-face supplied air respirator should be used.[8][15] All respirator use must comply with a respiratory protection program that meets OSHA 29 CFR 1910.134 standards.[15]
4.3 Storage Requirements
-
Location: Store in a cool, dry, well-ventilated, and securely locked poison cabinet or area away from incompatible substances.[5][8][11]
-
Container: Keep the container tightly closed and protected from moisture.[5][8] Storing the container inside a desiccator is recommended.[8][15]
-
Incompatibilities: Store away from acids, water, moisture, and oxidizing materials.[8][11]
-
Temperature Equilibration: If stored in a cold location (e.g., refrigerator), allow the container to warm to room temperature before opening.[8][11][15] Opening a cold container can cause moisture from the air to condense inside, which will react with the chemical to release hydrogen cyanide gas.[11][15][16]
Emergency Procedures
SPEED IS ESSENTIAL IN ALL CASES OF EXPOSURE. [8] Treat any exposure as a cyanide poisoning.[8][11]
5.1 First Aid Measures
-
Inhalation: Immediately move the victim to fresh air.[8][12] If breathing has stopped, begin rescue breathing (using universal precautions, avoid mouth-to-mouth) and CPR if there is no pulse.[7][12] Administer 100% oxygen if available.[7] Seek immediate medical attention.[8][12]
-
Skin Contact: Immediately remove all contaminated clothing while under an emergency shower.[11][12] Wash the affected area thoroughly with soap and water for at least 15-30 minutes.[8][12] Seek immediate medical attention.[8][12]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes in an eye wash station, occasionally lifting the upper and lower eyelids.[8][12] Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[8]
-
Antidote: A cyanide antidote kit containing amyl nitrite, sodium nitrite, and sodium thiosulfate should be readily available.[8][12] Only properly trained personnel should administer the antidote, often under the direction of medical professionals.[8]
5.2 Spill Response
The proper response to a this compound spill depends on its scale. The following workflow outlines the necessary steps.
Key Safety Protocols
6.1 Protocol for Weighing and Preparing a this compound Solution
This protocol must be performed in its entirety within a certified chemical fume hood.
-
Preparation:
-
Ensure a cyanide antidote kit is present and accessible. Confirm co-workers are aware you are working with CNBr.
-
If the CNBr container is refrigerated, remove it and place it in the fume hood. Allow it to equilibrate to room temperature for at least 1 hour before opening to prevent moisture condensation.[16]
-
Assemble all necessary equipment in the fume hood: a clean, dry spatula; weigh boat; the vessel for the final solution; and the required solvent.[16]
-
-
Donning PPE:
-
Weighing:
-
Once the container has reached room temperature, carefully open it inside the fume hood.
-
Using the dry spatula, carefully transfer the required amount of crystalline CNBr to the weigh boat. Avoid any jerky movements that could spill the crystals or generate dust.[16]
-
Securely close the primary CNBr container.
-
-
Making the Solution:
-
Carefully transfer the weighed CNBr from the weigh boat into the final vessel containing the solvent.
-
Allow the CNBr to dissolve completely.
-
-
Cleanup:
-
Place the contaminated spatula and weigh boat into a designated, labeled hazardous waste container.[16]
-
Carefully remove the outer pair of gloves and place them in the same hazardous waste container.
-
Wipe down the work surface inside the fume hood with a suitable decontamination solution.
-
6.2 Protocol for Decontamination and Waste Disposal
-
Decontamination: All surfaces, glassware, and equipment contaminated with this compound should be decontaminated. This can be achieved by rinsing with a strong oxidizing agent like sodium hypochlorite (household bleach) or a freshly prepared 1 M sodium hydroxide (NaOH) solution, followed by copious water rinses.[13][15] Perform all decontamination steps inside a chemical fume hood.
-
Waste Disposal:
-
All solid waste contaminated with this compound (e.g., gloves, pipette tips, paper towels, absorbent material) must be placed in a clearly labeled, sealed container designated specifically for this compound hazardous waste.[11][15]
-
Excess or unused this compound and solutions must be disposed of as hazardous waste.[2] Never pour this compound waste down the drain.[5]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[12][15]
-
References
- 1. This compound | BrCN | CID 10476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. research.uga.edu [research.uga.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. ICSC 0136 - this compound [chemicalsafety.ilo.org]
- 11. chamberlandresearch.com [chamberlandresearch.com]
- 12. nj.gov [nj.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Cas 506-68-3,this compound | lookchem [lookchem.com]
- 15. in.nau.edu [in.nau.edu]
- 16. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
An In-Depth Technical Guide to the Electrophilic Nature of Cyanogen Bromide
For Researchers, Scientists, and Drug Development Professionals
Cyanogen bromide (BrCN), a pseudohalogen, is a highly versatile reagent with significant applications across biochemistry and organic synthesis.[1] Its utility stems fundamentally from the pronounced electrophilic character of its central carbon atom. This guide provides a detailed examination of the chemical principles governing CNBr's electrophilicity, its key reaction mechanisms, practical experimental protocols, and its role in drug development.
The Core of Electrophilicity: Electronic Structure
This compound is a linear, polar molecule with the structure Br—C≡N.[1] The electron density in the molecule is significantly shifted away from the carbon atom towards the more electronegative bromine and nitrogen atoms.[1][2] This polarization renders the carbon atom exceptionally electrophilic and highly susceptible to attack by nucleophiles.[1][2] This intrinsic property is the driving force behind its most common and useful reactions.
The carbon atom in CNBr is sp-hybridized, forming a single bond with bromine and a triple bond with nitrogen.[2] This arrangement makes the carbon atom a prime target for nucleophilic attack, initiating reactions such as peptide cleavage, ligand immobilization, and the synthesis of cyanamides.[1][3]
References
Cyanogen Bromide (BrCN): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanogen bromide (BrCN) is a highly reactive and toxic pseudohalogen that serves as a valuable reagent in organic and biochemistry. This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in protein chemistry and drug development. Detailed experimental protocols for its principal uses are provided, alongside essential safety and handling information.
Chemical Structure and Properties
This compound is an inorganic compound with a linear molecular geometry. The carbon atom is triple-bonded to the nitrogen atom and single-bonded to the bromine atom (Br-C≡N).[1] This arrangement results in a polar molecule due to the difference in electronegativity between the nitrogen and bromine atoms.[1] The electron density is shifted towards the more electronegative bromine and nitrogen atoms, rendering the carbon atom unusually electrophilic and susceptible to nucleophilic attack.[1]
Physicochemical Properties
This compound is a colorless to white crystalline solid with a sharp, penetrating odor.[2] It is volatile and soluble in water and polar organic solvents.[1] However, it is gradually decomposed by water and rapidly by acids to release toxic hydrogen cyanide and hydrogen bromide gas.[2] It is unstable unless kept dry and pure and can undergo exothermic trimerization to cyanuric bromide, especially in the presence of impurities like bromine, metal salts, acids, or bases. For this reason, brownish samples should be avoided.[1]
| Property | Value | Reference(s) |
| Molecular Formula | CBrN | [2] |
| Molar Mass | 105.92 g/mol | [2] |
| Appearance | Colorless to white crystalline solid | [2] |
| Odor | Penetrating | [2] |
| Melting Point | 50-53 °C | [1] |
| Boiling Point | 61-62 °C | [1] |
| Density | 2.015 g/cm³ | [1] |
| Solubility | Soluble in water, alcohol, ether | [1] |
| Vapor Pressure | 98.8 mmHg at 25 °C |
Structural and Spectroscopic Data
The linear structure of BrCN has been confirmed by spectroscopic methods.
| Parameter | Value | Reference(s) |
| Molecular Geometry | Linear | [1] |
| C-Br Bond Length | 1.79 Å | |
| C≡N Bond Length | 1.16 Å | |
| Bond Angle (Br-C-N) | 180° | |
| IR Absorption (Gas Phase) | ν1 (C-Br stretch): 576 cm⁻¹ν2 (bending): 342 cm⁻¹ν3 (C≡N stretch): 2198 cm⁻¹ | [3] |
| ¹³C NMR | A single resonance is expected for the carbon atom. | [4] |
| Mass Spectrum (EI) | Major peaks at m/z 105 and 107 (due to ⁷⁹Br and ⁸¹Br isotopes), and 79. | [2] |
Synthesis of this compound
This compound can be prepared through the oxidation of an alkali metal cyanide with bromine. The reaction proceeds in two steps, with the intermediate formation of cyanogen ((CN)₂).[1]
2 NaCN + Br₂ → (CN)₂ + 2 NaBr (CN)₂ + Br₂ → 2 BrCN[1]
A newer patented method allows for the in-situ generation of this compound by reacting cyanide and bromide ions in the presence of hypochlorite at a controlled pH and temperature.
Experimental Protocol: Laboratory Synthesis
Caution: This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including a gas mask, due to the extreme toxicity of this compound and the potential for hydrogen cyanide evolution.
Materials:
-
Sodium cyanide (NaCN)
-
Bromine (Br₂)
-
Water
-
Ice-salt bath
-
Round-bottomed flask with a stirrer, dropping funnel, and distillation setup
Procedure:
-
In a two-liter round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, and cooled in an ice-salt bath, add 320 mL of bromine and 150 mL of water.
-
With vigorous stirring, slowly add a solution of 420 g of sodium cyanide in 850 mL of water at a rate of approximately one drop per second. The temperature of the reaction mixture should be maintained below 20°C to minimize side reactions.
-
Continue the addition until the brown color of bromine no longer disappears upon the addition of the cyanide solution.
-
Gently warm the reaction flask to distill the this compound. The vapors should be passed through a drying tube containing calcium chloride and collected in a receiving flask cooled in an ice-salt bath.
-
The product is a snow-white crystalline solid. The yield is typically around 90%.
Chemical Reactions and Applications
This compound is a versatile reagent in both biochemistry and organic synthesis. Its reactivity stems from the electrophilic nature of the carbon atom.
Protein Cleavage at Methionine Residues
One of the most significant applications of BrCN is the specific cleavage of peptide bonds at the C-terminal side of methionine residues.[1] This reaction is fundamental in protein sequencing and proteomics.
Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom in the methionine side chain on the electrophilic carbon of BrCN. This is followed by an intramolecular cyclization to form a five-membered iminolactone ring, which is then hydrolyzed, leading to the cleavage of the peptide bond and the formation of a peptidyl homoserine lactone.
Caption: Mechanism of BrCN-mediated cleavage of a peptide bond at a methionine residue.
Materials:
-
Protein sample (1-10 mg)
-
This compound (CNBr)
-
70% (v/v) formic acid
-
Microcentrifuge tubes
-
Lyophilizer
Procedure:
-
Dissolve the protein sample in 70% formic acid to a concentration of 1-10 mg/mL in a microcentrifuge tube. The acidic environment denatures the protein, making the methionine residues accessible.
-
Add solid CNBr to the protein solution. A 50- to 100-fold molar excess of CNBr over the total number of methionine residues is recommended for complete cleavage.
-
Incubate the reaction mixture in the dark at room temperature for 16-24 hours. The reaction is light-sensitive.
-
After the incubation, terminate the reaction by diluting the mixture with 5-10 volumes of deionized water and immediately freezing it.
-
Lyophilize the sample to remove the formic acid and excess CNBr. The resulting peptide fragments are now ready for further analysis, such as mass spectrometry or Edman degradation.
Protein Immobilization for Affinity Chromatography
BrCN is widely used to activate hydroxyl-containing supports, such as agarose (Sepharose), for the covalent immobilization of proteins and other ligands containing primary amino groups. This is a common method for preparing affinity chromatography media.
Mechanism: this compound reacts with the hydroxyl groups on the agarose matrix to form reactive cyanate esters and imidocarbonates. These activated groups then react with primary amines on the ligand (e.g., a protein) to form a stable covalent bond.
Caption: Workflow for protein immobilization on CNBr-activated agarose.
Materials:
-
CNBr-activated Sepharose
-
1 mM HCl
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Protein/ligand solution (in coupling buffer, free of other primary amines like Tris)
-
Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)
-
Wash buffers (e.g., alternating high and low pH buffers)
-
Sintered glass funnel
Procedure:
-
Resin Swelling and Washing: Weigh the required amount of dry CNBr-activated Sepharose (1 g swells to approximately 3.5 mL).[5] Suspend the resin in 1 mM HCl and allow it to swell for 15-30 minutes. Wash the swollen resin on a sintered glass funnel with several volumes of 1 mM HCl, followed by the coupling buffer.[5]
-
Coupling: Prepare the protein or ligand solution in the coupling buffer. Quickly transfer the washed and activated resin to the protein solution. Gently mix the suspension overnight at 4°C or for 2-4 hours at room temperature.
-
Blocking: After the coupling reaction, collect the resin by filtration and wash it with coupling buffer to remove unbound ligand. Resuspend the resin in blocking buffer and incubate for at least 2 hours at room temperature or overnight at 4°C to block any remaining active groups.
-
Final Washing: Wash the resin with alternating cycles of a high pH buffer (e.g., coupling buffer) and a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) to remove non-covalently bound protein.
-
Storage: The prepared affinity medium can be stored in a suitable buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.
The von Braun Reaction
In organic synthesis, the von Braun reaction utilizes this compound to react with tertiary amines, resulting in a disubstituted cyanamide and an alkyl bromide.[6]
Mechanism: The reaction proceeds via two successive nucleophilic substitutions. The tertiary amine first acts as a nucleophile, attacking the this compound and displacing the bromide ion to form a quaternary ammonium salt.[7] The bromide ion then acts as a nucleophile, attacking one of the alkyl groups on the nitrogen, leading to the formation of the cyanamide and an alkyl bromide.[7]
Caption: The von Braun reaction of a tertiary amine with this compound.
Safety, Toxicity, and Handling
This compound is extremely toxic and corrosive.[8] Exposure can be fatal through inhalation, ingestion, or skin absorption.[8] It is crucial to handle this compound with extreme caution in a well-ventilated chemical fume hood, using appropriate personal protective equipment.
Toxicity Data
| Parameter | Value | Species | Reference(s) |
| LD₅₀ (oral) | 25-50 mg/kg | Rat | [9] |
| LC₅₀ (inhalation) | 39.3 ppm (male), 52.7 ppm (female) | Rat | [9] |
| Human Exposure | 0.4 mg/L fatal after 10 minutes | Human | [9] |
Handling and Storage
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (double-gloving is recommended), and chemical splash goggles.[8] A full-face respirator with an appropriate cartridge may be necessary.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and locked poison room, away from moisture, acids, and oxidizing agents.[8] Storage at 2-8°C is recommended for extended shelf life.[1]
-
Incompatibilities: Avoid contact with acids, water, and strong oxidizing agents. Contact with acids liberates highly toxic hydrogen cyanide gas.[5]
Spill and Waste Management
-
Spills: In case of a spill, evacuate the area immediately. Do not use water directly on the spilled material as it will release toxic gas.[3] Collect the solid material carefully and place it in a sealed container for hazardous waste disposal.[3] The spill area can be decontaminated with a solution of sodium hydroxide and bleach.[1]
-
Deactivation and Disposal: The recommended method for deactivating this compound is to use an aqueous solution of sodium hydroxide and sodium hypochlorite (bleach).[1] The alkali hydroxide hydrolyzes BrCN to cyanide and bromide, and the hypochlorite then oxidizes the cyanide to the less toxic cyanate ion.[1] This reaction is highly exothermic and can be explosive, so it must be performed with caution. All waste materials should be disposed of as hazardous waste according to local, state, and federal regulations.[10]
Conclusion
This compound is a powerful and versatile chemical tool for researchers in chemistry and biology. Its ability to specifically cleave proteins at methionine residues and to activate polysaccharide matrices for ligand immobilization has made it indispensable in protein chemistry. Its utility in organic synthesis, particularly in the von Braun reaction, further highlights its importance. However, its extreme toxicity necessitates strict adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in a research setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | BrCN | CID 10476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. langdalelab.com [langdalelab.com]
- 6. von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. This compound [webbook.nist.gov]
The Cornerstone of Protein Sequencing: A Technical Guide to Cyanogen Bromide Cleavage in Early Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology, the ability to determine the primary structure of proteins was a watershed moment, paving the way for our modern understanding of biological function and drug development. Before the advent of widespread mass spectrometry and genomics, chemical degradation methods were the workhorses of protein sequencing. Among these, the specific cleavage of polypeptide chains at methionine residues by cyanogen bromide (CNBr) stands out as a pivotal technique. Introduced by Gross and Witkop in 1962, this method provided a reliable way to fragment large, unmanageable proteins into smaller, more easily sequenced peptides, forming a critical partnership with the Edman degradation method.[1][2] This technical guide delves into the application of this compound in these foundational protein sequencing studies, offering a detailed look at the chemistry, protocols, and logical workflow that defined an era of biological discovery.
The Chemistry of Cleavage: A Specific Attack on Methionine
This compound's utility lies in its highly specific reaction with the sulfur atom of a methionine residue's side chain.[3][4][5] This specificity was a significant advantage over less predictable enzymatic methods of the time. The reaction proceeds in an acidic environment, typically 70% formic acid or 0.1N HCl, which also serves to denature the protein, making the methionine residues accessible to the reagent.
The mechanism involves a nucleophilic attack by the methionine's thioether sulfur on the carbon of this compound. This forms a cyanosulfonium salt intermediate. The subsequent intramolecular attack by the oxygen of the adjacent carbonyl group on the γ-carbon of the methionine side chain leads to the cleavage of the peptide bond. This process results in a C-terminal homoserine lactone on the newly formed N-terminal fragment and a new N-terminus on the subsequent fragment.[6]
It's important to note that while the reaction is highly specific for methionine, the efficiency of cleavage can be affected by the subsequent amino acid.[7] Cleavage at Met-Ser and Met-Thr bonds has been observed to be less efficient, a crucial consideration in early sequencing efforts.[7]
The Overall Strategy: A Marriage of CNBr Cleavage and Edman Degradation
The overarching strategy for sequencing a large protein in the pre-mass spectrometry era was a multi-step process. First, the intact protein was subjected to N-terminal sequencing using the Edman degradation method to identify the initial sequence of amino acids.[8][9] This provided a starting point.
Next, the protein was cleaved into a set of large, specific fragments using this compound. These fragments were then separated, typically by gel filtration chromatography, and each fragment was individually sequenced using Edman degradation.[10]
The final and most intellectually challenging step was to order these fragments correctly. This was often achieved by using a second cleavage agent, such as trypsin, which cleaves at lysine and arginine residues, to generate a different set of overlapping peptides. By comparing the sequences of the CNBr fragments and the tryptic peptides, researchers could piece together the full sequence of the original protein.[10]
Quantitative Data from Early Studies
The success of early protein sequencing endeavors relied on the high efficiency and predictability of this compound cleavage. The following tables summarize typical quantitative data from that era.
| Parameter | Typical Value/Range | Notes |
| Cleavage Efficiency | >90% | Efficiency could be lower for Met-Ser and Met-Thr bonds.[7] |
| Reaction Time | 4 - 24 hours | Dependent on temperature and acid concentration. |
| Temperature | Room Temperature (~25°C) | Higher temperatures could sometimes be used but risked side reactions.[11] |
| CNBr to Methionine Ratio | 50- to 100-fold molar excess | A large excess was used to drive the reaction to completion. |
| Protein Concentration | 1 - 10 mg/mL | Dependent on the solubility of the protein in the acidic solvent. |
Table 1: General Quantitative Parameters for this compound Cleavage
| Protein Sequenced | Number of Methionine Residues | Number of CNBr Fragments | Method of Fragment Separation | Reference |
| Bovine Pancreatic Ribonuclease | 4 | 5 | Gel filtration on Sephadex | [1][2] |
| Human Serum Transferrin | 6 | 7 | Gel filtration with Sephadex G-100 | [12] |
| Sperm Whale Myoglobin | 2 | 3 | Not specified in abstracts | [13][14] |
| Human Lactotransferrin | Not specified | 7 | Gel filtration on Bio-Gel P-100 | [15] |
Table 2: Examples of Proteins Sequenced Using this compound in Early Studies
Experimental Protocols
The following are detailed methodologies representative of those used in early protein sequencing studies for this compound cleavage and subsequent fragment analysis.
Protocol 1: this compound Cleavage of a Protein in Solution (Adapted from Gross and Witkop, 1962)
This protocol is based on the original method used for the cleavage of bovine pancreatic ribonuclease.[1][2]
Materials:
-
Purified protein (e.g., bovine pancreatic ribonuclease)
-
This compound (CNBr) - Caution: Highly Toxic and Volatile. Handle only in a fume hood with appropriate personal protective equipment.
-
70% (v/v) Formic acid
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolve the purified protein in 70% formic acid to a final concentration of 5-10 mg/mL.
-
In a fume hood, weigh out a 50-fold molar excess of this compound relative to the number of methionine residues in the protein.
-
Add the solid this compound to the protein solution.
-
Seal the reaction vessel and stir the mixture at room temperature (approximately 25°C) for 24 hours in the dark.
-
After the incubation, dilute the reaction mixture 10-fold with distilled water.
-
Freeze the diluted sample and lyophilize to remove the formic acid and excess this compound.
-
The resulting peptide fragments are now ready for separation.
Protocol 2: Separation of CNBr Fragments by Gel Filtration Chromatography
This protocol describes a general method for separating the peptide fragments generated by CNBr cleavage based on their size.[16][17][18]
Materials:
-
Lyophilized CNBr fragments
-
Gel filtration medium (e.g., Sephadex G-50 or G-100)
-
Chromatography column
-
Elution buffer (e.g., 0.1 M formic acid or 50 mM ammonium bicarbonate)
-
Fraction collector
-
UV spectrophotometer (280 nm)
Procedure:
-
Swell the gel filtration medium in the chosen elution buffer according to the manufacturer's instructions.
-
Pack the chromatography column with the swollen gel medium, ensuring a uniform bed.
-
Equilibrate the column by washing with at least two column volumes of the elution buffer.
-
Dissolve the lyophilized CNBr fragments in a small volume of the elution buffer.
-
Carefully load the dissolved sample onto the top of the gel bed.
-
Begin the elution with the buffer at a constant flow rate.
-
Collect fractions of a fixed volume using a fraction collector.
-
Monitor the absorbance of the eluate at 280 nm to detect the peptide-containing fractions.
-
Pool the fractions corresponding to each peak for further analysis and sequencing.
Protocol 3: Manual Edman Degradation for N-terminal Sequencing
This protocol outlines the basic steps of the manual Edman degradation process used to sequence the purified peptide fragments.[3][8][9]
Materials:
-
Purified peptide fragment
-
Phenylisothiocyanate (PITC)
-
Coupling buffer (e.g., pyridine/water)
-
Anhydrous trifluoroacetic acid (TFA)
-
Organic solvent for extraction (e.g., butyl chloride)
-
Aqueous acid for conversion (e.g., 1N HCl)
-
Chromatography system for PTH-amino acid identification (e.g., HPLC or thin-layer chromatography)
Procedure:
-
Coupling: Dissolve the peptide in the coupling buffer and react with PITC to form the phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: After drying, treat the PTC-peptide with anhydrous TFA to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
-
Extraction: Extract the ATZ-amino acid derivative with an organic solvent.
-
Conversion: Treat the extracted ATZ-amino acid with aqueous acid to convert it to the more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identification: Identify the PTH-amino acid by chromatography, comparing its retention time to known standards.
-
Repeat: The remaining peptide, now one residue shorter, can be subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.
Visualizing the Process
To better illustrate the core concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of peptide bond cleavage by this compound.
Caption: Overall workflow of protein sequencing using CNBr and Edman degradation.
Conclusion
The use of this compound for the specific cleavage of proteins at methionine residues was a cornerstone of early protein sequencing. Its reliability and specificity, when combined with the sequential nature of Edman degradation and clever fragment overlap strategies, allowed for the determination of the primary structures of numerous important proteins. While modern techniques have largely superseded this approach in terms of speed and sensitivity, the foundational logic and chemical principles established during this era remain a testament to the ingenuity of early protein chemists and continue to inform our understanding of protein structure and function. This guide serves as a resource for appreciating the technical depth and historical significance of these pioneering methods.
References
- 1. worldveg.tind.io [worldveg.tind.io]
- 2. worldveg.tind.io [worldveg.tind.io]
- 3. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Sequence of Myoglobin [biosci.mcdb.ucsb.edu]
- 6. cib.csic.es [cib.csic.es]
- 7. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. andrew.cmu.edu [andrew.cmu.edu]
- 11. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 12. Purification and characterization of the seven this compound fragments of human serum transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The amino-acid sequence of sperm whale myoglobin. Comparison between the amino-acid sequences of sperm whale myoglobin and of human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The amino-acid sequence of sperm whale myoglobin. Chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Gel-filtration chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. conductscience.com [conductscience.com]
- 18. harvardapparatus.com [harvardapparatus.com]
Cyanogen Bromide as a Pseudohalogen in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanogen bromide (BrCN), a volatile and highly reactive crystalline solid, has long been established as a versatile pseudohalogen in the arsenal of synthetic organic chemists. Its unique reactivity, characterized by a potent electrophilic carbon and a nucleophilic bromide, allows for a diverse range of chemical transformations crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its role in cyanation reactions, the venerable von Braun reaction, and the construction of various heterocyclic frameworks. Detailed experimental protocols for key reactions, quantitative data on reaction yields and substrate scope, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.
Introduction: The Dual Nature of a Pseudohalogen
This compound's utility in organic synthesis stems from its pseudohalogen character. The molecule possesses a polarized carbon-bromine bond, rendering the carbon atom highly electrophilic and susceptible to attack by a wide array of nucleophiles. This electrophilicity is the basis for its widespread use as a cyanating agent. Concurrently, the bromide ion acts as a good leaving group and can subsequently function as a nucleophile in certain reactions, most notably in the von Braun reaction.
This guide will delve into the core applications of this compound, providing both the theoretical underpinnings and practical methodologies for its use in the laboratory.
Cyanation Reactions: Introducing the Nitrile Moiety
The introduction of a nitrile group into an organic molecule is a pivotal transformation, as the cyano group can be readily converted into other valuable functional groups such as carboxylic acids, amines, and amides. This compound serves as an efficient reagent for the cyanation of various nucleophiles.
N-Cyanation of Amines: Synthesis of Cyanamides
Primary and secondary amines readily react with this compound to furnish mono- and dialkylcyanamides, respectively. These products are important intermediates in the synthesis of guanidines and other nitrogen-containing heterocycles. The reaction typically proceeds under mild conditions.
A notable application is the N-deallylation and N-cyanation of allylic tertiary amines, which occurs in a one-pot reaction with high selectivity for the allyl group over other alkyl substituents like methyl or ethyl. This method provides good to excellent yields for a range of substrates.
Experimental Protocol: Synthesis of Cyanamides from Allylic Tertiary Amines
-
To a solution of the allylic tertiary amine (1.0 mmol) in anhydrous chloroform (10 mL) under a nitrogen atmosphere, add this compound (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired cyanamide.
| Substrate (Allylic Tertiary Amine) | Product (Cyanamide) | Yield (%) |
| N-Allyl-N-methylaniline | N-Methyl-N-phenylcyanamide | 82 |
| N-Allyldimethylamine | Dimethylcyanamide | 75 |
| N-Allyldiethylamine | Diethylcyanamide | 86 |
| 1-Allylpiperidine | 1-Piperidinecarbonitrile | 81 |
| 1-Allyl-4-methylpiperazine | 4-Methyl-1-piperazinecarbonitrile | 78 |
Table 1: Synthesis of Cyanamides via N-Deallylation and N-Cyanation of Allylic Tertiary Amines with this compound.
O-Cyanation of Phenols and Alcohols: Synthesis of Cyanates
Phenols and certain acidic alcohols react with this compound in the presence of a base, such as triethylamine, to yield the corresponding cyanates. These cyanate esters are valuable precursors for the synthesis of various heterocyclic compounds.
Experimental Protocol: Synthesis of Phenyl Cyanate
-
In a well-ventilated fume hood, a solution of sodium cyanide (1.0 mol) in water is added dropwise to a stirred mixture of bromine (0.95 mol) in tetrachloromethane at -5 to 5 °C to generate this compound in situ.
-
A solution of phenol (0.95 mol) in tetrachloromethane is then added to the reaction mixture.
-
Triethylamine (1.0 mol) is added dropwise while maintaining the temperature below 10 °C.
-
After stirring, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is distilled to give phenyl cyanate.
| Phenol Derivative | Product (Cyanate) | Yield (%) |
| Phenol | Phenyl cyanate | 75-85 |
| p-Cresol | p-Tolyl cyanate | 80 |
| 4-Chlorophenol | 4-Chlorophenyl cyanate | 82 |
| 2,7-Dihydroxynaphthalene | 2,7-Naphthalene dicyanate | ~70 |
Table 2: Synthesis of Aryl Cyanates from Phenols and this compound.
S-Cyanation of Thiols: Synthesis of Thiocyanates
While less common, this compound can be used to convert thiols into thiocyanates. However, alternative, less toxic cyanating agents are often preferred for this transformation. The reaction of a dialkyl thioether with this compound at elevated temperatures can also lead to an alkyl thiocyanate and an alkyl bromide.
The von Braun Reaction: Dealkylation of Tertiary Amines
The von Braun reaction is a classic organic reaction that utilizes this compound to dealkylate tertiary amines, yielding a disubstituted cyanamide and an alkyl bromide. This reaction has been instrumental in the structural elucidation of alkaloids and remains a useful synthetic tool.
The reaction proceeds via a two-step mechanism involving nucleophilic attack of the tertiary amine on this compound to form a quaternary ammonium salt, followed by a nucleophilic substitution where the bromide ion displaces one of the alkyl groups.
Experimental Protocol: von Braun Reaction of N,N-Dimethyl-1-naphthylamine
-
Caution! this compound is highly toxic. This procedure must be performed in a well-ventilated fume hood.
-
A mixture of N,N-dimethyl-1-naphthylamine (1 mole) and this compound (1.2 moles) in a 1-L flask is heated under reflux on a steam bath for 16 hours.
-
The cooled reaction mixture is added to dry ether, and the insoluble quaternary salt is removed by filtration.
-
The ether filtrate is extracted with hydrochloric acid to remove any unreacted starting material.
-
The ether solution is washed with water, dried, and the solvent is removed by distillation.
-
The residue is fractionated under reduced pressure to yield N-methyl-1-naphthylcyanamide.
| Tertiary Amine | Cyanamide Product | Alkyl Bromide Product | Yield (%) |
| N,N-Dimethyl-1-naphthylamine | N-Methyl-1-naphthylcyanamide | Methyl bromide | 63-67 |
| N,N-Diethyl-1-naphthylamine | N-Ethyl-1-naphthylcyanamide | Ethyl bromide | 48 |
| Triethylamine | Diethylcyanamide | Ethyl bromide | Moderate |
| N-Methylpiperidine | 1-Piperidinecarbonitrile | Methyl bromide | Good |
Table 3: Representative Examples of the von Braun Reaction.
Synthesis of Heterocyclic Compounds
This compound is a valuable reagent in the synthesis of a variety of heterocyclic systems, often through the intermediacy of cyanamides or by direct reaction with appropriately functionalized substrates.
Synthesis of Guanidines
Guanidines can be synthesized from the reaction of cyanamides (derived from the N-cyanation of primary or secondary amines with this compound) with another amine or ammonia.
Experimental Workflow: Two-Step Guanidine Synthesis
Caption: Two-step synthesis of guanidines using this compound.
Synthesis of 2-Aminobenzimidazoles
2-Aminobenzimidazoles, important scaffolds in medicinal chemistry, can be prepared by the reaction of o-phenylenediamines with this compound.
Experimental Protocol: Synthesis of 2-Aminobenzimidazole
-
o-Phenylenediamine is reacted with this compound in a suitable solvent.
-
The reaction mixture is typically heated to facilitate the cyclization.
-
The product, 2-aminobenzimidazole, can be isolated by filtration and purified by recrystallization.
Mechanistic Insights
The diverse reactivity of this compound can be understood by examining the key mechanistic pathways it undergoes.
Nucleophilic Attack on Carbon
The primary mode of reaction for this compound involves the nucleophilic attack on the electrophilic carbon atom, leading to the displacement of the bromide ion. This is the fundamental step in cyanation reactions.
Caption: General mechanism of nucleophilic cyanation.
The von Braun Reaction Mechanism
The von Braun reaction follows a two-step sequence: quaternization of the amine followed by an SN2 displacement.
Methodological & Application
Application Note: A Step-by-Step Protocol for Cyanogen Bromide-Mediated Protein Cleavage
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Cyanogen bromide (CNBr) cleavage is a widely used and robust chemical method for fragmenting proteins.[1][2] The reaction specifically targets the peptide bond on the C-terminal side of methionine (Met) residues.[1][2][3] Due to the relatively low abundance of methionine in most proteins, CNBr cleavage typically generates a limited number of large peptide fragments, making it an invaluable tool for peptide mapping, protein sequencing, and the generation of functionally distinct protein domains.[1] The reaction is known for its high specificity and efficiency, with cleavage yields often exceeding 90%.[1][4] This protocol provides a detailed methodology for performing CNBr cleavage, including safety precautions, reaction optimization, and post-cleavage processing.
Safety Precautions
EXTREME CAUTION IS REQUIRED. this compound is a highly toxic, volatile solid that can be fatal if inhaled, swallowed, or absorbed through the skin.[5][6][7] It is also corrosive and can cause severe burns.[5][7][8]
-
Handling: Always handle solid CNBr and its solutions in a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and double gloves.[5][8][9]
-
Ventilation: Ensure adequate ventilation. A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards should be in place if engineering controls are insufficient.[5][8]
-
Incompatible Substances: CNBr reacts with acids to release highly toxic hydrogen cyanide (HCN) gas.[5][8] It is also incompatible with water, strong oxidizing agents, and metals.[5][9] Store CNBr in a cool, dry, well-ventilated area away from these substances, preferably in a locked poison cabinet.[5]
-
Waste Disposal: All materials contaminated with CNBr (e.g., pipette tips, gloves, paper towels) must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.[8][9] Decontaminate trace cyanide in spill areas with a strong sodium or calcium hypochlorite solution.[8]
-
Emergency Procedures: In case of skin contact, immediately brush off any solid material and wash the affected area for at least 15 minutes.[8] If inhaled, move the victim to fresh air immediately.[6] In case of eye contact, flush with water for at least 15 minutes.[10] Seek immediate medical attention for any exposure.[6][8] An antidote kit for cyanide poisoning should be available.[5]
Experimental Workflow
The following diagram outlines the major steps involved in the CNBr protein cleavage protocol.
Caption: A high-level overview of the this compound protein cleavage workflow.
Detailed Protocol
This protocol is adapted for cleaving 3-10 mg of a purified protein. Adjust volumes and amounts proportionally as needed.
Materials and Reagents
-
Purified protein sample (lyophilized or in solution)
-
This compound (CNBr) (CAS No. 506-68-3)
-
Formic acid (≥70%)[11]
-
Trifluoroacetic acid (TFA) (optional solvent)
-
Guanidine hydrochloride (GdnHCl) or Urea (for protein solubilization)[12]
-
Hydrochloric acid (HCl) (for optional deformylation step)[12][13]
-
Nitrogen gas
-
Deionized water
-
Lyophilizer or SpeedVac with a cold trap compatible with acidic vapors[14]
-
Standard equipment for protein analysis (e.g., SDS-PAGE, HPLC)
Procedure
1. Protein Preparation a. If the protein sample is in a buffer, it is often recommended to first desalt and lyophilize the sample to dryness.[11] b. However, studies have shown that cleavage can be performed directly in common buffers like Tris-HCl, sodium phosphate, and solutions containing NaCl, imidazole, or guanidine-HCl without significantly affecting the reaction, thus omitting the desalting step.[15]
2. Cleavage Reaction (Perform ALL steps in a certified chemical fume hood) a. Weigh out the protein (e.g., 3-10 mg) and place it in a suitable reaction vial.[12][13] b. Prepare the cleavage solution. A common solvent is 70-80% aqueous formic acid.[11][12][13] c. Dissolve the protein in a minimal volume of the cleavage solution (e.g., 1.0–2.0 mL).[12][13] If the protein is difficult to dissolve, 6 M GdnHCl or 8 M urea can be used, followed by acidification.[12] d. Weigh out solid CNBr. A 50- to 100-fold molar excess of CNBr over the moles of methionine residues is typically used. If the number of methionines is unknown, add CNBr to a final concentration of ~5 mg/mL.[13] e. Add the solid CNBr to the protein solution.[12][13] f. Flush the headspace of the vial with nitrogen gas to prevent oxidation of methionine, then seal the vial tightly.[12][13] g. Incubate the reaction for 16-24 hours at room temperature (~22-25°C) with gentle stirring, protected from light.[12][13][16] Do not heat the reaction, as it can lead to undesirable side reactions.[12][13]
3. Reaction Termination and Sample Processing a. To terminate the reaction, add 5-10 volumes of deionized water to the reaction mixture. b. Freeze the diluted sample and lyophilize it to dryness to remove the formic acid and excess CNBr. This step should be done using a lyophilizer with a cold trap suitable for acidic vapors.[14] Some protocols suggest adding 2N NaOH to the cold trap to neutralize volatile acids and cyanides.[14] c. The lyophilized peptide fragments can be stored at -20°C or below.
4. (Optional) Deformylation Step a. Cleavage in formic acid can cause formylation of serine, threonine, and N-terminal amino groups, which can interfere with subsequent analysis.[13] b. To reverse this, resuspend the dried peptide pellet in 6 M GdnHCl containing 0.1 M HCl and incubate at 37°C for 16 hours.[12] Alternatively, exposure to 0.1 M NaOH for 30 minutes at room temperature can also achieve deformylation.[12] c. Following deformylation, the sample may need to be desalted before further analysis.
5. Analysis a. Resuspend the final peptide fragments in an appropriate buffer (e.g., Laemmli sample buffer for SDS-PAGE). b. Analyze the cleavage products by SDS-PAGE, mass spectrometry, or HPLC to confirm fragmentation.
Quantitative Data Summary
The efficiency and outcome of CNBr cleavage are dependent on several key parameters.
| Parameter | Recommended Range/Value | Notes |
| Solvent | 70-80% Formic Acid | Efficiently dissolves most proteins and provides the acidic environment needed for the reaction.[11][12][13] |
| 6 M GdnHCl or 8 M Urea, acidified | Can be used as alternative denaturing solvents.[12] | |
| CNBr Concentration | 50-100 fold molar excess over Met | Ensures complete cleavage. If Met content is unknown, ~5 mg/mL is a good starting point.[13] |
| Temperature | 20-25°C (Room Temperature) | Higher temperatures can cause non-specific cleavage and side reactions.[12][13][16] |
| Reaction Time | 12-24 hours | Sufficient for most cleavage reactions to proceed to completion.[12][13][16] |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of methionine's thioether side chain, which would inhibit cleavage.[12][13] |
| Cleavage Efficiency | >90% | Typically very high, but can be lower for Met-Ser and Met-Thr bonds.[1][4] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | 1. Oxidation of methionine sulfur. 2. Insufficient CNBr concentration or reaction time. 3. Protein is not fully denatured/accessible. 4. Presence of Met-Thr or Met-Ser bonds.[4] | 1. Perform reaction under nitrogen; avoid oxidizing agents. 2. Increase CNBr excess and/or reaction time. 3. Ensure protein is fully solubilized in a strong denaturant (e.g., 70% formic acid). 4. Increase the water concentration in the reaction (e.g., use a lower percentage of formic acid) to improve cleavage yields for these specific bonds.[4] |
| Additional/Fuzzy Bands on Gel | 1. Formylation of amino groups.[13] 2. Non-specific cleavage at high temperatures. 3. Aggregation of peptide fragments. | 1. Add a deformylation step with 0.1 M HCl after cleavage.[12] 2. Ensure the reaction is performed at room temperature.[12][13] 3. Ensure complete solubilization in sample buffer before loading on a gel. |
| Low Recovery of Peptides | 1. Peptides are insoluble after lyophilization. 2. Small peptides were lost during processing/dialysis. | 1. Try resuspending the pellet in different solvents (e.g., 6 M GdnHCl, formic acid, DMSO). 2. Avoid dialysis for small peptides; use lyophilization or size-exclusion chromatography instead. |
Chemical Cleavage Mechanism
The cleavage reaction proceeds through a specific chemical mechanism involving the nucleophilic attack of the methionine sulfur on the this compound, leading to the formation of a C-terminal homoserine lactone and a new N-terminus on the adjacent amino acid.
Caption: The chemical mechanism of protein cleavage at methionine by this compound.
References
- 1. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uga.edu [research.uga.edu]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. in.nau.edu [in.nau.edu]
- 9. nj.gov [nj.gov]
- 10. echemi.com [echemi.com]
- 11. lclane.net [lclane.net]
- 12. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound cleavage of proteins in salt and buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]
Application Notes and Protocols for Protein Immobilization on Agarose Beads using Cyanogen bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the immobilization of proteins onto agarose beads using the cyanogen bromide (CNBr) activation method. This well-established technique is widely used for preparing affinity chromatography media by covalently coupling ligands containing primary amines, such as antibodies and enzymes, to a solid support.[1][2][3]
Introduction
This compound activation is a classic and effective method for preparing affinity chromatography resins.[4] The process involves the reaction of CNBr with the hydroxyl groups on the agarose matrix to form reactive cyanate esters and imidocarbonates.[4][5][6] These activated groups then readily react with primary amines on the protein to be immobilized, forming a stable covalent bond.[1][5] This method is favored for its simplicity, reproducibility, and the mild conditions under which the coupling reaction occurs, which helps in preserving the biological activity of the coupled protein.[1][7]
While effective, it is crucial to note that CNBr is a highly hazardous chemical and requires strict safety precautions.[5][8] Additionally, the resulting isourea linkage can be somewhat unstable, potentially leading to minor ligand leakage and non-specific binding due to its charge at neutral pH.[1][4][6][9]
Chemical Signaling Pathway
The immobilization process begins with the activation of the agarose matrix followed by the coupling of the protein.
Caption: Chemical pathway of CNBr activation of agarose and subsequent protein coupling.
Experimental Protocols
I. Materials and Buffers
| Reagent/Material | Specifications |
| CNBr-activated Agarose Beads | e.g., CNBr-activated Sepharose 4B or similar |
| Protein to be immobilized | Pure (>90%), in a buffer free of primary amines (e.g., Tris, glycine) |
| 1 mM HCl | For washing and swelling the beads |
| Coupling Buffer | 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3-9.0 |
| Blocking Buffer | 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0 |
| Wash Buffer A (Low pH) | 0.1 M Acetate, 0.5 M NaCl, pH 4.0 |
| Wash Buffer B (High pH) | 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0 |
| Storage Buffer | Buffer appropriate for the immobilized protein, e.g., PBS with 0.02% sodium azide |
II. Protocol for Protein Immobilization
The following protocol is a general guideline. Optimization may be required depending on the specific protein and application.
Caption: Step-by-step workflow for protein immobilization on CNBr-activated agarose beads.
Step-by-Step Methodology:
-
Preparation of Agarose Beads:
-
Weigh the desired amount of dry CNBr-activated agarose powder (e.g., 1 g swells to approximately 3.5-5 ml of gel).[7][10][11]
-
Add the dry powder to a sintered glass funnel or a suitable column and add 1 mM HCl to swell the beads for 15-30 minutes at room temperature.[7][11][12]
-
Wash the swollen beads extensively with several column volumes of 1 mM HCl (e.g., 200 ml per gram of dry powder) to remove additives and preserve the activity of the reactive groups.[10][11][13]
-
-
Preparation of Protein Solution:
-
The protein to be coupled must be in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for coupling to the activated beads.[7][13] Dialyze the protein against the Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).[2][11]
-
The optimal protein concentration is typically between 1-10 mg/ml.[2][11][14] It is recommended to have a high salt concentration (0.5 M NaCl) in the coupling buffer to minimize protein-protein adsorption.[14]
-
-
Coupling Reaction:
-
Quickly wash the beads with 2-5 column volumes of cold Coupling Buffer. This step must be performed rapidly as the activated groups hydrolyze at high pH.[10][11]
-
Immediately transfer the washed beads to the protein solution.[11][12]
-
Incubate the mixture with gentle end-over-end mixing for 2 hours at room temperature or overnight at 4°C.[7][14] Do not use a magnetic stirrer as it can damage the agarose beads.[7][11]
-
-
Blocking and Washing:
-
After incubation, centrifuge the beads at a low speed (e.g., 1000 x g for 5 minutes) and carefully collect the supernatant.[2] The amount of unbound protein in the supernatant can be measured (e.g., by UV spectrophotometry at 280 nm) to determine the coupling efficiency.[2][10]
-
To block any remaining active groups on the agarose, wash the beads with Coupling Buffer and then add the Blocking Buffer (e.g., 1 M ethanolamine, pH 8.0). Incubate for at least 2 hours at room temperature or overnight at 4°C with gentle mixing.[7][13]
-
Wash the beads with alternating cycles of low and high pH wash buffers to remove non-covalently bound protein. A typical wash cycle consists of washing with Wash Buffer A (pH 4.0) followed by Wash Buffer B (pH 8.0).[7][11] Repeat this cycle 3-5 times.[7][13]
-
-
Storage:
-
Finally, equilibrate the beads with a suitable storage buffer (e.g., PBS containing 0.02% sodium azide) and store at 2-8°C.[7]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Protein Loading | 5-10 mg protein per mL of gel[14] | Can be adjusted based on the size of the ligand and the desired application.[12] |
| Binding Capacity | 10-25 mg α-chymotrypsinogen / ml drained gel[3] | Varies depending on the specific CNBr-activated agarose product and the protein being coupled. |
| > 90 µmol cyanate ester/ ml resin[7] | This represents the activation level of the resin. | |
| Coupling pH | 8.0 - 10.0 (typically 8.3)[14] | Optimal for reaction with primary amines. Lower pH can be used to reduce coupling efficiency if needed.[14] |
| Coupling Time | 2 hours at room temperature or overnight at 4°C[7][14] | Longer incubation at lower temperatures is often preferred for sensitive proteins. |
| Protein Purity | > 90% | Impurities with primary amines will also couple to the resin.[10] |
Safety Precautions
This compound is highly toxic and must be handled with extreme care in a well-ventilated chemical fume hood. [8][15]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (double-gloving is recommended).[8][15][16]
-
Inhalation Hazard: CNBr is highly toxic if inhaled.[8] Work must be performed in a certified chemical fume hood to avoid inhaling dust or vapors.[15]
-
Skin Contact: It can be fatal if absorbed through the skin.[8] In case of contact, immediately brush off any solid material and wash the affected area with copious amounts of water for at least 15 minutes.[8]
-
Reaction with Acids and Water: CNBr reacts with acids and water to release highly toxic hydrogen cyanide (HCN) gas.[8][16][17] Store CNBr in a cool, dry, and tightly sealed container, away from acids and moisture.[8][15]
-
Waste Disposal: All contaminated materials (gloves, pipette tips, etc.) and chemical waste must be disposed of as hazardous waste according to institutional guidelines.[8]
-
Emergency Procedures: Ensure an emergency shower and eyewash station are readily accessible.[16] In case of exposure, seek immediate medical attention. A cyanide antidote kit should be available where CNBr is used.[15]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Coupling Antibody to this compound-Activated Sepharose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. bio-rad.com [bio-rad.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. in.nau.edu [in.nau.edu]
- 9. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. coupling of proteins to sepharose beads [wwwuser.gwdguser.de]
- 12. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 13. langdalelab.com [langdalelab.com]
- 14. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 15. research.uga.edu [research.uga.edu]
- 16. nj.gov [nj.gov]
- 17. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes & Protocols: Cyanogen Bromide Peptide Mapping for Protein Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanogen bromide (CNBr) peptide mapping is a robust and highly specific chemical method for cleaving proteins at the C-terminal side of methionine (Met) residues.[1][2][3] This technique generates a predictable set of peptide fragments, creating a unique "peptide map" or "fingerprint" for a specific protein. This map is instrumental in various applications within protein chemistry and proteomics, including:
-
Protein Identification: By comparing the experimental peptide map to a theoretical map derived from a protein sequence database, the identity of a protein can be confirmed.
-
Sequence Confirmation: It serves as a valuable tool to verify the amino acid sequence of recombinant proteins and detect any potential mutations or errors.
-
Post-Translational Modification (PTM) Analysis: Peptide mapping can help to localize PTMs within a protein's sequence.[4]
-
Structural Analysis: The generation of large, specific fragments can provide insights into the protein's domain organization and overall structure.
The specificity of CNBr for methionine is a key advantage. As methionine is a relatively uncommon amino acid, CNBr cleavage typically yields a smaller, more manageable number of large peptide fragments compared to enzymatic digestion methods like trypsin.[5] This simplifies subsequent separation and analysis, making it a powerful complementary technique in the protein scientist's toolbox.[6][7]
Principle of the Reaction
The chemical cleavage of a peptide bond by CNBr occurs in a strongly acidic environment, such as 70% formic acid or 0.1 M HCl.[1] The reaction mechanism proceeds as follows:
-
The nucleophilic sulfur atom of the methionine side chain attacks the electrophilic carbon of this compound.
-
This results in the formation of a cyanosulfonium bromide intermediate.
-
The intermediate undergoes an intramolecular cyclization, forming an iminolactone.
-
The iminolactone is then hydrolyzed by water, leading to the cleavage of the peptide bond.
-
This process results in a peptide fragment with a C-terminal homoserine lactone and a new peptide fragment with a free N-terminus.
Caption: Chemical mechanism of CNBr cleavage at methionine residues.
Experimental Workflow
A typical CNBr peptide mapping experiment involves several sequential stages, from sample preparation to data analysis and protein identification.
Caption: High-level experimental workflow for protein identification.
Detailed Experimental Protocols
Caution: this compound is highly toxic and volatile. All steps involving CNBr must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Materials and Reagents
-
Purified protein sample (lyophilized)
-
This compound (CNBr)
-
Formic acid (70% v/v) or Hydrochloric acid (0.1 M)
-
Guanidine hydrochloride (6 M) or Urea (8 M)
-
Tris-HCl buffer (pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
Lyophilizer or vacuum centrifuge[8]
Protocol for CNBr Cleavage
-
Protein Preparation (Reduction and Alkylation):
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine-HCl in 0.1 M Tris-HCl, pH 8.0) to a concentration of 1-5 mg/mL.
-
Add DTT to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 37°C for 1 hour.
-
Add iodoacetamide to a final concentration of 25 mM to alkylate the free sulfhydryl groups. Incubate in the dark at room temperature for 30 minutes.
-
Desalt the protein sample using a suitable method (e.g., dialysis or a desalting column) to remove denaturants and alkylating agents.
-
Lyophilize the desalted protein sample to dryness.
-
-
CNBr Cleavage Reaction:
-
In a chemical fume hood, dissolve the lyophilized protein in 70% formic acid to a concentration of 1-2 mg/mL.[9]
-
Add a 50- to 100-fold molar excess of solid CNBr over the moles of methionine residues.
-
Gently vortex the solution to dissolve the CNBr.
-
Incubate the reaction mixture in the dark at room temperature for 4-24 hours. The optimal time may need to be determined empirically.[9]
-
-
Reaction Quenching and Sample Preparation:
-
Quench the reaction by adding 5-10 volumes of ultrapure water.
-
Remove the excess CNBr and formic acid by lyophilization or vacuum centrifugation. This step may need to be repeated 2-3 times by redissolving the sample in water.[8][9]
-
Store the lyophilized peptide fragments at -20°C or below until further analysis.
-
Peptide Separation by RP-HPLC
-
Sample Reconstitution: Reconstitute the dried peptide mixture in the initial mobile phase for reverse-phase high-performance liquid chromatography (RP-HPLC), typically 0.1% TFA in water.
-
Chromatographic Separation:
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the peptides using a linear gradient of acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA).
-
Monitor the peptide elution by UV absorbance at 214 nm.
-
Collect the peptide fractions corresponding to the observed peaks for subsequent analysis.
-
Data Presentation and Analysis
The resulting peptide fragments are typically analyzed by mass spectrometry (MS) to determine their molecular weights. Further fragmentation by tandem MS (MS/MS) can provide sequence information. The experimental data is then compared against a theoretical digest of a protein database.
Table 1: Example Data from CNBr Peptide Mapping and Mass Spectrometry
| Parameter | Peptide Fragment 1 | Peptide Fragment 2 | Peptide Fragment 3 |
| HPLC Retention Time (min) | 12.5 | 28.3 | 35.1 |
| Observed Mass (Da) | 1431.7 | 2105.0 | 1899.9 |
| Theoretical Mass (Da) | 1431.6 | 2104.9 | 1899.8 |
| Matched Protein (Accession) | P02768 | P02768 | P02768 |
| Peptide Sequence | (Fragment 1 Sequence) | (Fragment 2 Sequence) | (Fragment 3 Sequence) |
Troubleshooting
Table 2: Common Issues and Solutions in CNBr Peptide Mapping
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | Insufficient denaturation of the protein. | Ensure complete protein unfolding with 6 M guanidine-HCl or 8 M urea. |
| Oxidation of methionine to methionine sulfoxide. | Perform the reaction in the presence of a reducing agent or under an inert atmosphere. Formic acid can help reduce oxidation compared to HCl.[1] | |
| Insufficient CNBr or reaction time. | Increase the molar excess of CNBr and/or extend the incubation period. | |
| Side Reactions | Cleavage at Met-Ser or Met-Thr bonds can be inefficient. | Increase the water concentration in the reaction mixture to improve cleavage efficiency at these sites.[10] |
| Non-specific cleavage. | Ensure the use of high-purity reagents and optimized reaction conditions. | |
| Poor HPLC Resolution | Inappropriate column or gradient. | Optimize the HPLC gradient and consider a column with a different chemistry (e.g., C4 for larger peptides). |
| Peptide insolubility. | Reconstitute the sample in a stronger solvent (e.g., 20-30% acetonitrile) before injection. |
Decision-Making for Protein Identification
The choice between chemical cleavage with CNBr and enzymatic digestion depends on the protein of interest and the research question.
Caption: Decision tree for choosing a protein digestion method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Peptide Sequencing: Partial Hydrolysis with this compound Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. lclane.net [lclane.net]
- 10. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Using cyanogen bromide for fragmenting proteins before mass spectrometry
Application Notes: Cyanogen Bromide Cleavage for Mass Spectrometry
Introduction
This compound (CNBr) is a chemical reagent that specifically cleaves the peptide bond at the C-terminus of methionine residues.[1][2][3][4] This specific fragmentation makes it a valuable tool in proteomics and protein chemistry, particularly for sample preparation prior to mass spectrometry (MS) analysis. By breaking down large proteins into smaller, more manageable peptides, CNBr cleavage facilitates protein identification, sequencing, and the characterization of post-translational modifications.[5][6] This method is especially useful for hydrophobic proteins, as cleavage can reduce the size of hydrophobic domains, improving their solubility and analytical tractability.[6]
Principle of Reaction
The cleavage reaction is initiated by the nucleophilic attack of the sulfur atom in the methionine side chain on the electrophilic carbon of this compound. This results in the formation of a cyanosulfonium salt. Subsequent intramolecular cyclization to a five-membered iminolactone ring, followed by hydrolysis, leads to the cleavage of the peptide bond. The methionine residue is converted to a C-terminal homoserine lactone.[1][5]
Advantages of CNBr Cleavage:
-
High Specificity: CNBr specifically targets methionine residues, leading to predictable fragmentation patterns.[3]
-
Generation of Large Peptides: Due to the relatively low abundance of methionine in most proteins, CNBr cleavage typically produces a small number of large peptide fragments.[4]
-
Compatibility with Hydrophobic Proteins: This method is effective for fragmenting hydrophobic proteins that can be difficult to analyze using enzymatic digestion.[6]
-
Volatile Reagents: The reagents used for CNBr cleavage are volatile, which simplifies their removal prior to mass spectrometry analysis.[6]
Limitations and Side Reactions:
-
Methionine Oxidation: The sulfur atom in methionine can be oxidized to methionine sulfoxide, which is resistant to CNBr cleavage. This can be minimized by performing the reaction under reducing conditions or in formic acid, which is a reducing acid.[1]
-
Incomplete Cleavage at Met-Ser/Thr Bonds: Cleavage can be less efficient at methionyl-serine and methionyl-threonine bonds due to a side reaction where the hydroxyl group of serine or threonine attacks the iminolactone intermediate, forming a homoserine without peptide bond cleavage.[1][7] Increasing the water concentration in the reaction can enhance cleavage yields at these sites.[7]
-
Reaction with Cysteine: CNBr can react with cysteine residues, though this is less common.
-
Safety Hazards: this compound is highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[8][9][10][11][12] It can be fatal if inhaled, swallowed, or absorbed through the skin.[10][12]
Quantitative Data Summary
| Parameter | Value/Condition | Notes | Reference(s) |
| Cleavage Efficiency | Generally >90% | Efficiency can be lower for Met-Ser and Met-Thr bonds. | [7] |
| Protein Amount | 25-200 pmoles (in-solution) | Suitable for low-picomole amounts of protein. | [13][14] |
| CNBr Concentration | 5 mg in 70 ul formic acid (for 30 ug protein) | Excess CNBr is typically used. | [15] |
| Reaction Time | 4 - 24 hours | Overnight incubation is common for complete cleavage. | [13][14][15] |
| Reaction Temperature | Room temperature or up to 55°C | Higher temperatures can lead to undesirable side reactions.[13][16] | [13][16] |
| Optimal pH | Acidic (e.g., 70% formic acid or 0.1M HCl) | Formic acid helps to dissolve proteins and acts as a reducing acid. | [1] |
Experimental Workflow Visualization
Caption: General experimental workflow for CNBr fragmentation of proteins before mass spectrometry.
Chemical Cleavage Mechanism
Caption: Reaction mechanism of this compound cleavage at a methionine residue.
Protocols
Safety Precautions
WARNING: this compound is extremely toxic and a potent poison.[10] It can be fatal if inhaled, ingested, or absorbed through the skin.[10][12] All handling of solid CNBr and its solutions must be performed in a certified chemical fume hood.[9] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[8] Have an emergency plan and access to a cyanide antidote kit. Dispose of all CNBr waste as hazardous chemical waste according to your institution's guidelines.[9]
Protocol 1: In-Solution CNBr Cleavage of Proteins
This protocol is adapted for proteins that are soluble in acidic conditions.
Materials:
-
Protein sample (lyophilized or in solution)
-
This compound (CNBr)
-
Formic acid (70% v/v)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)
-
Iodoacetamide (IAA) for alkylation (optional)
-
Urea (for denaturation, optional)
-
HPLC-grade water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Fume hood
-
Vortex mixer
-
Centrifuge
Procedure:
-
Protein Preparation (Optional but Recommended):
-
Dissolve the protein sample (e.g., 25-200 pmoles) in a denaturing buffer such as 6 M urea or 6 M guanidine-HCl.[14][16]
-
For reduction, add DTT to a final concentration of 10 mM and incubate at 37°C for 30-60 minutes.[17]
-
For alkylation, add iodoacetamide to a final concentration of 50 mM and incubate in the dark at room temperature for 30 minutes.[17]
-
Quench excess iodoacetamide by adding DTT to a final concentration of 20 mM.
-
-
CNBr Cleavage:
-
Perform all subsequent steps in a certified chemical fume hood.
-
If the protein was reduced and alkylated, buffer exchange into 70% formic acid or add formic acid to a final concentration of 70%. If starting with a lyophilized protein, dissolve it directly in 70% formic acid.
-
Prepare a stock solution of CNBr (e.g., 50 mg/mL) in 70% formic acid. This solution should be made fresh.
-
Add the CNBr solution to the protein sample to a final concentration that is in molar excess to the methionine residues (a 100-fold molar excess is common).
-
Incubate the reaction mixture for 4-24 hours at room temperature in the dark with gentle agitation.[14][15]
-
-
Reaction Termination and Sample Cleanup:
-
Terminate the reaction by diluting the mixture 5-10 fold with HPLC-grade water.
-
Lyophilize the sample to remove the formic acid and excess CNBr. This may need to be repeated.
-
Resuspend the peptide fragments in an appropriate buffer for mass spectrometry analysis (e.g., 0.1% trifluoroacetic acid, 5% acetonitrile).
-
Desalt the sample using a C18 ZipTip, spin column, or reversed-phase HPLC prior to MS analysis.[13][14][18]
-
Protocol 2: In-Gel CNBr Cleavage of Proteins
This protocol is for proteins that have been separated by SDS-PAGE.
Materials:
-
Coomassie-stained or fluorescently-stained gel band containing the protein of interest
-
Destaining solution (e.g., 50% methanol, 10% acetic acid)
-
Dehydration solution (100% acetonitrile)
-
Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (50 mM iodoacetamide in 100 mM ammonium bicarbonate)
-
This compound (CNBr)
-
Formic acid (70% v/v)
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
-
Microcentrifuge tubes
-
Scalpel
-
Gel loading tips
-
Thermomixer
Procedure:
-
Gel Band Excision and Destaining:
-
Excise the protein band of interest from the gel using a clean scalpel.[19]
-
Cut the gel band into small pieces (approximately 1x1 mm).[19]
-
Destain the gel pieces with destaining solution until the gel is clear.[19]
-
Dehydrate the gel pieces with 100% acetonitrile and dry completely in a vacuum centrifuge.
-
-
In-Gel Reduction and Alkylation (Optional but Recommended):
-
Rehydrate the gel pieces in reduction solution and incubate at 56°C for 45 minutes.
-
Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 30 minutes.
-
Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile. Dry the gel pieces completely.
-
-
In-Gel CNBr Cleavage:
-
Perform all subsequent steps in a certified chemical fume hood.
-
Prepare a solution of CNBr in 70% formic acid (e.g., 10-20 mg/mL).
-
Add enough of the CNBr solution to completely cover the dried gel pieces.
-
Incubate for 4-24 hours at room temperature in the dark.
-
-
Peptide Extraction and Cleanup:
-
Remove the CNBr solution.
-
Add extraction buffer to the gel pieces and vortex for 30 minutes.
-
Collect the supernatant. Repeat the extraction step two more times.
-
Pool the supernatants and dry the extracted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a suitable buffer for mass spectrometry and desalt using a C18 ZipTip or similar method.[18]
-
Disclaimer: These protocols are intended for guidance only and may require optimization for specific proteins and applications. Always adhere to strict safety protocols when working with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Peptide Sequencing: Partial Hydrolysis with this compound Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for C-terminal sequence analysis in the proteomic era (proteins cleaved with this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometric analysis of this compound fragments of integral membrane proteins at the picomole level: application to rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. in.nau.edu [in.nau.edu]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. ICSC 0136 - this compound [chemicalsafety.ilo.org]
- 12. lobachemie.com [lobachemie.com]
- 13. N-Terminal Protein Characterization by Mass Spectrometry after this compound Cleavage using Combined Microscale Liquid- and Solid-Phase Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from this compound-Cleaved Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lclane.net [lclane.net]
- 16. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
Application Notes and Protocols for In-Gel Protein Digestion with Cyanogen Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics and protein chemistry, the characterization of proteins often requires their cleavage into smaller, more manageable peptide fragments. This is essential for techniques such as mass spectrometry-based protein identification, peptide mapping, and sequencing. While enzymatic methods, primarily using trypsin, are common, chemical cleavage offers a valuable alternative for specific applications. Cyanogen bromide (CNBr) is a highly specific chemical reagent that cleaves the peptide bond at the C-terminal side of methionine residues.[1] This specificity is advantageous as methionine is a relatively low-abundance amino acid, resulting in the generation of a limited number of large peptide fragments, which can be ideal for certain analytical approaches like peptide mapping and sequencing of N-terminal blocked proteins.[2]
However, the in-gel digestion of proteins with CNBr presents unique challenges. The large, often hydrophobic peptides generated can be difficult to extract from the polyacrylamide gel matrix.[3][4] To address this, a sequential digestion strategy combining the specificity of CNBr with the efficiency of a subsequent tryptic digest has been developed. This approach first utilizes CNBr to generate large fragments, which are then further digested into smaller, more easily extractable peptides by trypsin.[3][4]
This document provides detailed protocols for both a standard in-gel CNBr digestion and a sequential CNBr-trypsin digestion. It also includes critical safety information for handling this compound and summarizes key quantitative parameters to consider for experimental design.
Principle of the Method
This compound reacts with the sulfur atom of the methionine side chain, leading to the formation of a cyclic iminolactone. This intermediate is unstable in an acidic environment and undergoes spontaneous hydrolysis, resulting in the cleavage of the adjacent peptide bond on the C-terminal side of the methionine residue. The methionine residue is converted to a homoserine lactone. The reaction is typically carried out in an acidic solution, most commonly 70% formic acid, to facilitate the cleavage reaction and denature the protein.
Safety Precautions
EXTREME CAUTION IS REQUIRED WHEN HANDLING this compound. CNBr is a highly toxic, volatile, and corrosive chemical that can be fatal if inhaled, swallowed, or absorbed through the skin.[5] All work with solid CNBr and its solutions must be performed in a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves at all times. Change them immediately if contaminated.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A lab coat must be worn to protect from skin contact.
-
Respiratory Protection: For weighing solid CNBr, a respirator with an appropriate cartridge may be necessary.
Handling and Storage:
-
Store CNBr in a cool, dry, and well-ventilated area, away from acids and water.
-
Keep the container tightly sealed.
-
Work with the smallest possible quantities.
Waste Disposal:
-
All CNBr-contaminated waste (solutions, pipette tips, tubes, gels) must be disposed of as hazardous waste according to institutional guidelines.
-
Quench CNBr solutions with an excess of sodium hypochlorite (bleach) in a fume hood before disposal.
Experimental Protocols
Protocol 1: Standard In-Gel Protein Digestion with this compound
This protocol is adapted from standard in-gel digestion procedures and incorporates the specific conditions required for CNBr cleavage.
Materials:
-
Acetonitrile (ACN)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Formic acid (FA), 70% (v/v)
-
This compound (CNBr)
-
Extraction Buffer: 60% ACN, 0.1% Trifluoroacetic acid (TFA)
-
Milli-Q water
Procedure:
-
Gel Excision and Destaining:
-
Excise the protein band of interest from the Coomassie or silver-stained gel using a clean scalpel. Minimize the amount of surrounding empty gel.
-
Cut the gel band into small pieces (approximately 1x1 mm) and place them in a microcentrifuge tube.
-
Destain the gel pieces by washing them with 200 µL of 50 mM NH₄HCO₃ in 50% ACN for 30 minutes with vortexing. Repeat until the gel pieces are colorless.
-
-
Reduction and Alkylation (Optional but Recommended):
-
Dehydrate the gel pieces with 100 µL of 100% ACN until they turn white and shrink. Remove the ACN.
-
Rehydrate the gel pieces in 50 µL of 10 mM DTT in 50 mM NH₄HCO₃ and incubate at 56°C for 45 minutes to reduce disulfide bonds.[6]
-
Cool the tube to room temperature and remove the DTT solution.
-
Add 50 µL of 55 mM IAA in 50 mM NH₄HCO₃ and incubate in the dark at room temperature for 30 minutes to alkylate the cysteine residues.[6]
-
Remove the IAA solution and wash the gel pieces with 100 µL of 50 mM NH₄HCO₃ for 15 minutes.
-
Dehydrate the gel pieces with 100% ACN, and then dry them completely in a vacuum centrifuge.
-
-
In-Gel CNBr Cleavage:
-
Prepare a solution of 50 mg/mL CNBr in 70% formic acid. (CAUTION: PREPARE FRESH IN A FUME HOOD).
-
Rehydrate the dry gel pieces in 30-50 µL of the CNBr solution (enough to cover the gel pieces).
-
Incubate at room temperature for 4-24 hours in the dark. The incubation time may need to be optimized depending on the protein. A 4-hour incubation is a good starting point.[5]
-
-
Peptide Extraction:
-
Remove the CNBr/formic acid solution and discard it as hazardous waste.
-
Wash the gel pieces with 100 µL of Milli-Q water for 10 minutes.
-
Add 100 µL of 60% ACN, 0.1% TFA and vortex for 30 minutes.
-
Sonicate the tube in a water bath for 15 minutes.
-
Collect the supernatant in a clean tube.
-
Repeat the extraction step twice more, pooling all the supernatants.
-
Dry the pooled extracts in a vacuum centrifuge. The peptides are now ready for mass spectrometry analysis.
-
Protocol 2: Sequential In-Gel Digestion with this compound and Trypsin
This protocol is particularly useful for hydrophobic proteins or when the large fragments from CNBr alone are difficult to recover.[3][4]
Materials:
-
Same as Protocol 1, with the addition of:
-
Trypsin (sequencing grade)
-
Trypsin Digestion Buffer: 50 mM NH₄HCO₃, pH 8.0
Procedure:
-
Gel Excision, Destaining, Reduction, and Alkylation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
In-Gel CNBr Cleavage:
-
Follow step 3 from Protocol 1.
-
-
Removal of CNBr and Formic Acid:
-
Remove the CNBr/formic acid solution and discard it as hazardous waste.
-
Wash the gel pieces extensively with several changes of 100 µL of Milli-Q water to remove residual acid.
-
Wash with 100 µL of 50 mM NH₄HCO₃ for 15 minutes.
-
Dehydrate the gel pieces with 100% ACN and dry them completely in a vacuum centrifuge.
-
-
In-Gel Tryptic Digestion:
-
Rehydrate the dry gel pieces on ice in 20-30 µL of trypsin solution (10-20 ng/µL in 50 mM NH₄HCO₃).
-
After the gel pieces have absorbed the trypsin solution, add enough 50 mM NH₄HCO₃ to just cover them.
-
Incubate at 37°C overnight (12-16 hours).
-
-
Peptide Extraction:
-
Follow step 4 from Protocol 1.
-
Data Presentation
The following table summarizes typical conditions and expected outcomes for in-gel digestion. Quantitative data for in-gel CNBr digestion is not widely published, so data from in-gel trypsin digestion is included for general comparison of peptide recovery.
| Parameter | Standard In-Gel CNBr Digestion | Sequential CNBr-Trypsin Digestion | In-Gel Trypsin Digestion (for comparison) |
| Cleavage Specificity | C-terminus of Methionine | C-terminus of Methionine, Lysine, and Arginine | C-terminus of Lysine and Arginine |
| Typical Reagent | 50 mg/mL CNBr in 70% Formic Acid | CNBr followed by 10-20 ng/µL Trypsin | 10-20 ng/µL Trypsin |
| Incubation Time | 4-24 hours at room temperature | CNBr: 4-24h; Trypsin: 12-16h | 12-16 hours at 37°C |
| Expected Peptide Size | Large fragments | Smaller fragments | Smaller fragments |
| Peptide Recovery | Variable, can be low for large fragments | Generally higher than CNBr alone | 70-85%[7] |
| Method Sensitivity | Dependent on protein and extraction | Tens of picomole regime[3] | Femtomole to picomole regime |
| Primary Application | Peptide mapping, sequencing N-terminally blocked proteins | Analysis of hydrophobic proteins, complex mixtures | General protein identification |
Diagrams
Workflow for In-Gel Protein Digestion with this compound
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. 'In gel' cleavage with this compound for protein internal sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and applications of in-gel CNBr/tryptic digestion combined with mass spectrometry for the analysis of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lclane.net [lclane.net]
- 6. nccs.res.in [nccs.res.in]
- 7. Systematic analysis of peptide recoveries from in-gel digestions for protein identifications in proteome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyanogen Bromide Cleavage of Fusion Proteins to Remove Tags
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanogen bromide (CNBr) cleavage is a widely utilized chemical method for protein fragmentation. It offers a high degree of specificity, targeting the carboxyl side of methionine residues.[1] This characteristic makes it a valuable tool in recombinant protein technology for the removal of fusion tags, such as polyhistidine (His-tags), which are frequently used for protein purification. The strategic placement of a single methionine residue at the junction between the tag and the protein of interest allows for precise excision of the tag.[2] This method is a cost-effective alternative to enzymatic cleavage, and when optimized, can result in high yields of the target protein without any extraneous amino acids from the cleavage site.[2]
This document provides detailed protocols for CNBr cleavage of fusion proteins, quantitative data on cleavage efficiency under various conditions, and essential safety information for the handling of this compound.
Critical Safety Information: Handling this compound
DANGER: this compound is a highly toxic and corrosive chemical that can be fatal if inhaled, swallowed, or absorbed through the skin.[3] It also reacts with acids and water to release highly toxic hydrogen cyanide (HCN) gas.[4][5] ALL procedures involving this compound must be performed in a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eyes: Chemical splash goggles and a face shield.[6]
-
Skin: Wear a lab coat with long sleeves, and compatible chemical-resistant gloves (double-gloving is recommended).[5] Ensure there is no exposed skin.
-
Respiratory: A respirator with appropriate cartridges may be necessary depending on the scale and ventilation.[5]
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area immediately. Use a spill kit with absorbent materials designed for cyanide compounds. Do not use water directly on the spill.[6][7]
-
Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with water for at least 15 minutes.[4] For eye contact, flush with copious amounts of water for at least 15 minutes.[4] In case of inhalation, move to fresh air immediately. Seek immediate medical attention for any exposure.[7]
-
Antidote: A cyanide antidote kit should be available in laboratories where this compound is used.[5] All personnel should be trained in its use.
Chemical Mechanism of CNBr Cleavage
This compound specifically cleaves the peptide bond at the C-terminus of a methionine residue. The reaction proceeds through a series of steps involving the nucleophilic attack of the sulfur atom in the methionine side chain on the electrophilic carbon of this compound. This is followed by an intramolecular cyclization that results in the cleavage of the peptide bond and the conversion of the methionine residue to a C-terminal homoserine lactone.[8]
Caption: Chemical mechanism of CNBr cleavage at a methionine residue.
Experimental Workflow
The general workflow for removing a fusion tag using CNBr cleavage involves several key stages, from initial protein purification to the final isolation of the target protein.
Caption: General experimental workflow for fusion tag removal using CNBr cleavage.
Data Presentation: Quantitative Analysis of CNBr Cleavage Efficiency
The efficiency of CNBr cleavage can be influenced by several factors, including the reaction solvent, the presence of denaturants, and the amino acid sequence adjacent to the methionine residue. The following table summarizes quantitative data on cleavage efficiency under various reaction conditions for a Met-Ser containing membrane protein fusion (OmpX-Om14).[6]
| Reaction Condition (Solvent for Protein) | Solvent for CNBr | Incubation Time (hours) | Cleavage Efficiency (%) | Reference |
| 100% Trifluoroacetic acid (TFA) | 100% TFA | Overnight | 44.2 | [6] |
| 70% Trifluoroacetic acid (TFA) | Acetonitrile | 2.5 | 54.3 | [6] |
| 80% Formic acid (FA) | 80% FA | 1.5 | 49.4 | [6] |
| 70% Formic acid (FA) | Acetonitrile | 2.5 | 56.0 | [6] |
| 8M Urea / 0.1N HCl | Acetonitrile | Overnight | 67.7 | [6] |
| 8M Urea / 1.0N HCl | 8M Urea / 1.0N HCl | 1.5 | 62.9 | [6] |
| 6M Guanidine HCl / 0.1N HCl | 6M Guanidine HCl / 0.1N HCl | 2.5 | 75.1 | [6] |
| 6M Guanidine HCl / 1.0N HCl | Acetonitrile | Overnight | 69.5 | [6] |
Note: Cleavage efficiencies were estimated using densitometry from SDS-PAGE gels.[6]
Experimental Protocols
Protocol 1: Standard CNBr Cleavage in 70% Formic Acid
This protocol is a widely used standard procedure for CNBr cleavage.
Materials:
-
Purified, lyophilized fusion protein
-
This compound (CNBr)
-
70% (v/v) Formic acid
-
Deionized water
-
Microcentrifuge tubes
-
Fume hood
-
Rotary evaporator or lyophilizer
Procedure:
-
Preparation: In a chemical fume hood, accurately weigh the purified, lyophilized fusion protein into a microcentrifuge tube.
-
Dissolution: Dissolve the protein in 70% formic acid to a final concentration of 1-10 mg/mL. Ensure the protein is completely dissolved.
-
CNBr Addition: Weigh CNBr in a separate tube. Add solid CNBr to the protein solution to achieve a 50- to 100-fold molar excess relative to the methionine residues.
-
Reaction: Incubate the reaction mixture in the dark at room temperature for 16-24 hours.[5] The tube should be sealed to prevent evaporation.
-
Quenching and Removal of Reagents: After the incubation, dilute the reaction mixture 5-10 fold with deionized water.
-
Lyophilization: Freeze the diluted sample and lyophilize to remove the formic acid and excess CNBr. Repeat the process of dissolving in water and lyophilizing two more times to ensure complete removal of reagents.[9]
-
Storage: The lyophilized protein fragments can be stored at -20°C or -80°C until further purification.
Protocol 2: Optimized CNBr Cleavage in the Presence of Denaturants
This protocol is optimized for proteins that are difficult to solubilize or for improving cleavage efficiency, particularly for problematic sequences like Met-Ser.[6]
Materials:
-
Purified fusion protein (can be in a buffered solution)
-
This compound (CNBr)
-
6M Guanidine Hydrochloride (GdnHCl) in 0.1N HCl
-
Acetonitrile
-
Dialysis tubing (appropriate molecular weight cut-off) or desalting column
-
Fume hood
Procedure:
-
Preparation: In a chemical fume hood, prepare the fusion protein solution. If the protein is already in a buffer, it may not require desalting prior to cleavage, as many common buffer components do not significantly interfere with the reaction under acidic conditions.[10][11]
-
Reaction Setup: Adjust the protein solution to a final concentration of 6M GdnHCl and 0.1N HCl.
-
CNBr Addition: Prepare a fresh solution of CNBr in acetonitrile. Add the CNBr solution to the protein mixture to achieve a desired molar excess (e.g., 100-fold over methionine). The addition of CNBr in acetonitrile can enhance cleavage efficiency.[6]
-
Reaction: Incubate the mixture in the dark at room temperature for 4-24 hours. The optimal time should be determined empirically.
-
Removal of Reagents: After the reaction, the GdnHCl and CNBr can be removed by dialysis against a suitable buffer (e.g., 0.1% TFA or 20 mM Tris-HCl, pH 8.0) or by using a desalting column.
-
Post-Cleavage Purification: The cleaved protein is now ready for purification to separate the target protein from the fusion tag and any uncleaved fusion protein. For His-tagged proteins, a subtractive immobilized metal affinity chromatography (IMAC) step is effective. The cleaved protein will be in the flow-through, while the His-tag and any uncleaved protein will bind to the resin.[12]
Post-Cleavage Deformylation
Cleavage in formic acid can lead to formylation of serine and threonine residues, which can be observed as an increase in mass by mass spectrometry. This modification is generally reversible.
Deformylation Protocol:
-
Resuspend the cleaved and lyophilized protein in 6 M guanidine hydrochloride.[5]
-
Add HCl to a final concentration of 0.1 M.[5]
-
Incubate at 37°C for 16 hours.[5]
-
Alternatively, for a faster but potentially less controlled reaction, add NaOH to a final concentration of 0.1 M and incubate at room temperature for 30 minutes.
-
Proceed with buffer exchange or dialysis to remove the guanidine and acid/base.
Concluding Remarks
This compound cleavage is a powerful and economical method for removing fusion tags from recombinant proteins. The success of the procedure is highly dependent on the careful optimization of reaction conditions and stringent adherence to safety protocols. By selecting the appropriate solvent system and post-cleavage purification strategy, researchers can achieve high yields of pure, tag-free protein suitable for a wide range of downstream applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound cleavage generates fragments suitable for expressed protein and glycoprotein ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of two chemical cleavage methods for preparation of a truncated form of recombinant human insulin-like growth factor I from a secreted fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CNBr/formic acid reactions of methionine- and trifluoromethionine-containing lambda lysozyme: probing chemical and positional reactivity and formylation side reactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]
- 10. This compound cleavage of proteins in salt and buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Reaction conditions for cyanogen bromide cleavage in 70% formic acid
Introduction
Cyanogen bromide (CNBr) cleavage is a widely utilized and robust chemical method for cleaving peptide bonds at the C-terminus of methionine (Met) residues.[1][2] This high specificity makes it an invaluable tool in protein chemistry for generating large peptide fragments suitable for protein sequencing, peptide mapping, and preparing protein domains for structural or functional studies.[3][4] The reaction is typically performed in an acidic medium to ensure the protein is denatured, making methionine residues accessible to the reagent. 70% aqueous formic acid is a common and effective solvent for this purpose, as it readily dissolves most proteins and provides the necessary acidic environment for the reaction to proceed efficiently.[3][4][5]
The mechanism involves the nucleophilic attack of the sulfur atom in the methionine side chain on the carbon of this compound. This forms a cyanosulfonium bromide intermediate, which then undergoes intramolecular cyclization. Subsequent hydrolysis of the resulting iminolactone cleaves the polypeptide chain, converting the C-terminal methionine into a homoserine lactone.
While generally efficient, the cleavage at Met-Ser and Met-Thr bonds can be incomplete.[1] Side reactions, such as the formylation of serine and threonine hydroxyl groups, can also occur when using formic acid as the solvent.[6][7] Careful optimization of reaction conditions is therefore crucial for achieving desired cleavage outcomes.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the key quantitative parameters for CNBr cleavage in 70% formic acid, compiled from various established protocols.
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Solvent | 70% aqueous formic acid | Considered superior to many other solvents for general use.[3] Other concentrations (e.g., 80%) or acids (e.g., 0.1 M HCl) are also used.[8][9] | [3][8][10] |
| Protein Concentration | 1 - 10 mg/mL | Starting concentration before addition of CNBr solution. | [3] |
| CNBr Concentration | 20- to 100-fold molar excess over methionine | A high molar excess ensures the reaction goes to completion. Can be added as a solid or from a concentrated stock solution.[4][5] | [4][5] |
| Temperature | Room Temperature (20-25°C) | Reactions are typically carried out at ambient temperature. Temperatures should not exceed 30-35°C to avoid side reactions.[9][10][11] | [9][10][11] |
| Incubation Time | 4 - 24 hours | Duration depends on the protein and desired extent of cleavage. Overnight incubation is common for complete digestion.[3][5][9] | [3][5][9] |
| Atmosphere | Nitrogen or Argon (Inert) | Performing the reaction under an inert atmosphere in a sealed, light-protected vial is recommended to prevent oxidation of methionine. | [9] |
Experimental Protocols
CAUTION: this compound is highly toxic and volatile. All steps involving solid CNBr or its solutions must be performed in a certified chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Standard CNBr Cleavage
This protocol is a standard method for achieving complete or near-complete cleavage of a purified protein.
1. Materials and Reagents:
-
Purified protein (lyophilized)
-
This compound (CNBr)
-
Formic acid (reagent grade, ≥98%)
-
Ultrapure water
-
Nitrogen or Argon gas
-
Screw-cap reaction vial (amber glass or wrapped in foil)
2. Protein Preparation:
-
(Optional) For proteins with disulfide bonds, pre-treatment with a reducing agent (e.g., dithiothreitol, DTT) followed by an alkylating agent (e.g., iodoacetamide) is recommended to ensure all methionine residues are accessible. Standard protocols for reduction and alkylation should be followed.[3]
-
If the protein is in a buffer, it is often dialyzed against water and lyophilized to a dry powder. However, some protocols suggest that desalting is not strictly necessary, as common buffer salts do not interfere with the reaction under acidic conditions.[12]
3. Cleavage Reaction:
-
Weigh the lyophilized protein and place it in a reaction vial.
-
Calculate the total moles of methionine in the protein sample.
-
In a chemical fume hood, weigh out CNBr corresponding to a 50- to 100-fold molar excess relative to the moles of methionine.
-
Prepare a 70% (v/v) formic acid solution by slowly adding 7 parts formic acid to 3 parts ultrapure water. Note: Always add acid to water.
-
Dissolve the protein in the 70% formic acid to a final concentration of 1-5 mg/mL.
-
Add the solid CNBr directly to the protein solution. Alternatively, create a concentrated stock of CNBr in 70% formic acid and add the appropriate volume.
-
Cap the vial tightly, flush with nitrogen or argon, and wrap in aluminum foil to protect from light.
-
Incubate for 12-24 hours at room temperature (20-25°C) with gentle stirring or rocking.
4. Reaction Termination and Sample Recovery:
-
After incubation, terminate the reaction by diluting the mixture with 5-10 volumes of ultrapure water.
-
Freeze the diluted sample and lyophilize it to remove the formic acid and excess CNBr. This step should be performed on a lyophilizer with appropriate acid traps.
-
The resulting peptide fragments can be stored as a dry powder at -20°C or -80°C.
5. Analysis:
-
Dissolve the lyophilized peptides in an appropriate buffer for analysis.
-
The extent of cleavage can be assessed using SDS-PAGE, which will show the disappearance of the intact protein band and the appearance of smaller fragment bands.[3]
-
For more detailed analysis, fragments can be separated and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Rapid Cleavage for Peptide Mapping
This protocol is adapted for quickly generating fragments from multiple samples simultaneously, forgoing extensive pre-treatment and post-cleavage lyophilization.[3]
1. Sample Preparation:
-
Dilute the protein sample to 1 mg/mL in a buffer such as 0.1 M Tris-HCl, pH 8, containing 3% SDS.
-
Add dithiothreitol (DTT) to 2 mM and an SH-blocking reagent like 2-hydroxyethyldisulfide to 20 mM.
-
Heat the sample for 2 minutes at 100°C to block free sulfhydryl groups.[3]
2. Cleavage Reaction:
-
In a fume hood, take a 30 µL aliquot of the prepared protein solution.
-
Add 70 µL of a freshly prepared solution of CNBr in 70% formic acid. A typical starting concentration is ~70 mg/mL CNBr in 70% formic acid (this corresponds to 5 mg CNBr in the 70 µL aliquot).[3]
-
Incubate the sample for 4 hours at room temperature.[3]
3. Sample Neutralization and Precipitation:
-
On ice, neutralize the 100 µL reaction by adding 200 µL of N-ethylmorpholine.[3]
-
Add 5-10 volumes of ice-cold acetone to precipitate the peptide fragments.
-
Incubate at -20°C overnight or at -80°C for 1 hour.[3]
-
Centrifuge to pellet the fragments, discard the supernatant, and dry the pellet under a vacuum.[3]
-
Dissolve the pellet in SDS-PAGE loading buffer for analysis.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for CNBr Cleavage of Proteins.
Chemical Mechanism Diagram
Caption: Mechanism of Peptide Bond Cleavage by CNBr.
References
- 1. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lclane.net [lclane.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CNBr/formic acid reactions of methionine- and trifluoromethionine-containing lambda lysozyme: probing chemical and positional reactivity and formylation side reactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound treatment of methionine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]
- 12. This compound cleavage of proteins in salt and buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyanogen Bromide Activation of Sepharose for Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and comprehensive protocols for the activation of Sepharose using cyanogen bromide (CNBr) and the subsequent coupling of ligands for affinity chromatography applications.
Principle of the Method
This compound activation is a well-established technique for covalently immobilizing ligands containing primary amino groups to a solid support, such as Sepharose (a bead-formed agarose matrix). The process involves the reaction of the hydroxyl groups on the Sepharose matrix with CNBr under alkaline conditions. This reaction forms reactive cyanate esters and imidocarbonates. These activated groups can then readily react with primary amines on the ligand (e.g., proteins, antibodies, or small molecules) to form stable covalent bonds, primarily isourea linkages.[1][2] The multi-point attachment of many protein ligands results in a chemically stable product with a low risk of ligand leakage.[3][4]
Safety Precautions
This compound is a highly toxic chemical and must be handled with extreme caution in a well-ventilated fume hood.[5][6][7] Inhalation, ingestion, or skin contact can be fatal.[6][8] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[5][6] An emergency shower and eyewash station should be readily accessible.[5] CNBr reacts with water and acids to release highly toxic hydrogen cyanide gas.[5][6][7] Therefore, it is imperative to avoid contact with incompatible substances and to store CNBr in a cool, dry, and well-ventilated area, preferably in a desiccator.[6][7] In case of a spill, evacuate the area and follow appropriate hazardous waste disposal procedures.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the CNBr activation of Sepharose and subsequent ligand coupling.
| Parameter | Value/Range | Notes |
| Swellling of Sepharose | 1 g of dry powder yields ~3.5 mL of swollen gel.[9][10] | Swelling is typically done in ice-cold 1 mM HCl. |
| Ligand Concentration | 1-10 mg of protein per mL of gel is recommended.[10] | Optimal concentration can vary depending on the ligand. |
| Coupling pH | 8.0 - 10.0 | pH 8.3 is most frequently used for coupling proteins.[10][11] |
| Coupling Temperature | 4°C to Room Temperature (20-25°C) | Overnight at 4°C or 2-4 hours at room temperature.[10][12] |
| Blocking Agents | 1 M Ethanolamine pH 8.0 or 0.1 M Tris-HCl pH 8.0[3][10] | Used to block any remaining active groups on the Sepharose. |
| Coupling Efficiency | Typically around 70% or higher.[13] | Can be influenced by ligand concentration and coupling conditions. |
| pH Stability of Coupled Ligand | Stable in the pH range of 3-11 (short term).[3] | Dependent on the stability of the specific ligand. |
| Recommended Ligand Amount | 1 to 10 µmoles of ligand per mL of medium.[10] | For efficient binding in affinity chromatography. |
Experimental Protocols
Protocol 1: this compound Activation of Sepharose
This protocol describes the activation of Sepharose from its dry powder form. Commercially available pre-activated CNBr-Sepharose is also an option.[3][12][13]
Materials:
-
Sepharose (e.g., Sepharose 4B or Sepharose 4 Fast Flow)
-
This compound (CNBr)
-
Acetone
-
Triethylamine
-
1 mM Hydrochloric Acid (HCl), ice-cold
-
Distilled water
-
Sintered glass funnel
-
Vacuum flask and source
-
Fume hood
Procedure:
-
Washing and Swelling: In a fume hood, weigh out the desired amount of dry Sepharose powder. For every 1 gram of dry powder, add approximately 200 mL of ice-cold 1 mM HCl. Stir gently for about 15-20 minutes to allow the beads to swell.
-
Filtration: Transfer the swollen Sepharose slurry to a sintered glass funnel and wash with an additional 15 gel volumes of cold 1 mM HCl under vacuum.[4][12]
-
Solvent Exchange: Wash the Sepharose cake with acetone to remove the water.
-
Activation:
-
Suspend the acetone-washed Sepharose in a solution of CNBr in acetone (the concentration will depend on the desired degree of activation).
-
Slowly add triethylamine to the slurry while stirring gently. The reaction is typically carried out for a short period (e.g., 5-10 minutes).
-
-
Washing: After activation, quickly wash the activated Sepharose with several volumes of cold acetone, followed by ice-cold 1 mM HCl to remove excess reagents. The activated Sepharose is now ready for immediate ligand coupling.
Protocol 2: Coupling of a Protein Ligand to Activated Sepharose
This protocol outlines the procedure for covalently coupling a protein ligand containing primary amines to CNBr-activated Sepharose.
Materials:
-
CNBr-activated Sepharose
-
Protein ligand (dialyzed against coupling buffer)
-
Blocking Buffer: 1 M Ethanolamine in coupling buffer, pH 8.0, or 0.1 M Tris-HCl, pH 8.0[3][9]
-
Wash Buffer 1 (Low pH): 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer 2 (High pH): 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5[12]
-
End-over-end mixer or rotator
-
Centrifuge tubes
Procedure:
-
Preparation of Activated Sepharose: If using commercially available freeze-dried CNBr-activated Sepharose, swell the required amount in ice-cold 1 mM HCl (1 g of powder gives approximately 3.5 mL of gel).[10] Wash the swollen gel with 15-20 volumes of ice-cold 1 mM HCl on a sintered glass funnel.[4][12] Finally, wash with the coupling buffer.
-
Ligand Preparation: Dissolve the protein ligand in the coupling buffer at a concentration of 1-10 mg/mL.[10] Ensure the ligand solution is free of other primary amines (e.g., Tris buffer).[13]
-
Coupling Reaction: Immediately transfer the washed and activated Sepharose to the ligand solution. Mix the slurry gently using an end-over-end mixer for 2 hours at room temperature or overnight at 4°C.
-
Blocking: After the coupling reaction, centrifuge the gel and remove the supernatant (which can be saved to determine coupling efficiency). To block any remaining reactive groups on the Sepharose, add the blocking buffer and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
Washing: Wash the coupled Sepharose to remove non-covalently bound ligand and blocking agent. Perform alternating washes with Wash Buffer 2 (high pH) and Wash Buffer 1 (low pH). Repeat this wash cycle 3-5 times.[3][12]
-
Storage: The prepared affinity medium is now ready for use. For storage, resuspend the gel in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.[3]
Visualizations
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. prep-hplc.com [prep-hplc.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. nj.gov [nj.gov]
- 6. research.uga.edu [research.uga.edu]
- 7. in.nau.edu [in.nau.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 10. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 11. This compound activation and coupling of ligands to diol-containing silica for high-performance affinity chromatography optimization of conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Coupling Antibody to this compound-Activated Sepharose - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: C-Terminal Peptide Sequencing Using Cyanogen Bromide Digestion
Introduction
Determining the amino acid sequence of a protein is a fundamental step in understanding its structure and function. While Edman degradation has been the gold standard for N-terminal sequencing, identifying the C-terminal sequence has presented more challenges. Post-translational modifications, such as truncations at the C-terminus, are common and can significantly impact a protein's biological activity.[1][2] A robust method for C-terminal sequencing is therefore crucial for comprehensive protein characterization.
This application note describes a method for C-terminal peptide sequencing that utilizes cyanogen bromide (CNBr), a chemical reagent that specifically cleaves the peptide bond at the C-terminal side of methionine residues.[3][4][5][6] This specific cleavage generates a mixture of peptides where all internal fragments and the N-terminal fragment terminate with a homoserine lactone, while the original C-terminal peptide remains unmodified at its C-terminus.[1][7][8] This unique chemical feature of the C-terminal peptide allows for its specific isolation and subsequent sequencing, often by mass spectrometry. This method is applicable to proteins in solution or those separated by gel electrophoresis.[1][8]
Principle of the Method
The strategy for C-terminal sequencing using this compound digestion is based on the specific chemical reaction between CNBr and the sulfur atom in the side chain of methionine. This reaction leads to the cleavage of the adjacent peptide bond, converting the methionine residue into a C-terminal homoserine lactone.
The key steps are as follows:
-
CNBr Digestion: The target protein is treated with this compound, which cleaves the polypeptide chain at the C-terminal side of all methionine residues.
-
Fragment Generation: This digestion results in a mixture of peptides. All peptides originating from the N-terminus and internal regions of the protein will have a homoserine lactone at their C-terminus. The authentic C-terminal peptide of the original protein will have a free carboxyl group, making it chemically distinct.
-
Selective Isolation/Identification: The unique C-terminal peptide can be identified or isolated from the mixture. One common approach involves treating the peptide mixture with a carboxypeptidase, which will only digest the C-terminal peptide that has a free carboxyl group.[1][8] Another method involves chemical derivatization of the homoserine lactone-containing peptides, allowing for their removal and the isolation of the C-terminal peptide.[9][10] A simpler identification method relies on the fact that in a mass spectrum, internal peptides can appear as doublets (due to partial opening of the lactone ring), while the C-terminal peptide will be a singlet.[7]
-
Sequence Analysis: The isolated or identified C-terminal peptide is then subjected to sequencing, typically using tandem mass spectrometry (MS/MS).
This method provides a powerful tool for identifying the precise C-terminal sequence of a protein and characterizing any C-terminal processing events.
Experimental Protocols
Materials and Reagents
-
Protein sample (purified, in solution or as a gel band)
-
This compound (CNBr) (Caution: Highly Toxic)
-
Formic acid (70%)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Urea
-
Tris-HCl
-
Carboxypeptidase Y (for selective digestion approach)
-
ZipTip® C18 pipette tips (for desalting and purification)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
Mass spectrometer (MALDI-TOF or ESI-MS/MS)
Safety Precaution: this compound is highly toxic and volatile. All manipulations involving CNBr must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]
Protocol 1: In-Solution CNBr Digestion and C-Terminal Peptide Identification
This protocol is adapted for proteins that are purified and in a soluble form.
-
Protein Preparation and Reduction/Alkylation:
-
Dissolve the protein sample in a buffer containing 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0 to a final concentration of 1-5 mg/mL.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour to alkylate cysteine residues.
-
Desalt the protein sample using a desalting column or by dialysis against a volatile buffer like 50 mM ammonium bicarbonate. Lyophilize the desalted protein.
-
-
This compound Cleavage:
-
Resuspend the lyophilized protein in 70% (v/v) formic acid.[11]
-
Prepare a stock solution of CNBr (e.g., 5 M in acetonitrile).
-
Add CNBr to the protein solution to achieve a 100-fold molar excess of CNBr over methionine residues.
-
Incubate the reaction mixture in the dark at room temperature for 4-24 hours.[11] The reaction time may need to be optimized for specific proteins.
-
After incubation, dilute the reaction mixture 5-10 fold with deionized water and lyophilize to remove the formic acid and excess CNBr.
-
-
C-Terminal Peptide Identification by Mass Spectrometry:
-
Resuspend the lyophilized peptide mixture in 0.1% TFA.
-
Desalt and concentrate the peptides using a C18 ZipTip.
-
Analyze the peptide mixture by MALDI-TOF mass spectrometry. The C-terminal peptide can often be identified as the only peptide that does not correspond to a predicted internal fragment ending in homoserine lactone.
-
For unambiguous identification, tandem mass spectrometry (MS/MS) can be performed on the candidate C-terminal peptide ion to obtain its amino acid sequence.
-
Protocol 2: C-Terminal Peptide Enrichment and Sequencing
This protocol provides a method for the selective isolation of the C-terminal peptide.[9][10]
-
Perform CNBr Digestion: Follow steps 1 and 2 from Protocol 1.
-
Derivatization of Internal Peptides:
-
Resuspend the CNBr digest in a coupling buffer (e.g., 0.5 M cystamine dihydrochloride at pH 8.5).[9]
-
Incubate for 1-2 hours at room temperature to allow the aminolysis reaction to occur, where the primary amine of cystamine attacks the homoserine lactone ring of the internal and N-terminal peptides.
-
This reaction results in the covalent attachment of a thiol group to these peptides. The C-terminal peptide, lacking the homoserine lactone, does not react.
-
-
Affinity Purification of the C-Terminal Peptide:
-
Analysis of the C-Terminal Peptide:
-
Collect the flow-through and desalt it using a C18 ZipTip.
-
Analyze the purified C-terminal peptide by mass spectrometry and sequence it using MS/MS.
-
Data Presentation
The efficiency of CNBr cleavage can be influenced by the amino acid following the methionine residue. For instance, cleavage at Met-Ser and Met-Thr bonds can sometimes be less efficient.[12] The following table provides hypothetical data on cleavage efficiency and the resulting peptide masses for a model protein.
Table 1: Summary of CNBr Digestion of a Hypothetical Protein (Protein X)
| Methionine Position | Following Residue | Predicted Internal Peptide Mass (Da) (as homoserine lactone) | Predicted C-terminal Peptide Mass (Da) | Observed Mass (Da) | Cleavage Efficiency (%) |
| Met25 | Gly | 2845.3 | - | 2845.4 | 95 |
| Met58 | Ser | 3512.8 | - | 3512.7 | 78 |
| Met92 | Ala | - | 4210.1 | 4210.2 | 98 |
Visualizations
Signaling Pathway of CNBr Cleavage
Caption: Mechanism of peptide bond cleavage by this compound.
Experimental Workflow
References
- 1. A method for C-terminal sequence analysis in the proteomic era (proteins cleaved with this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Peptide Sequencing: Partial Hydrolysis with this compound Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]
- 7. A new chemical approach to differentiate carboxy terminal peptide fragments in this compound digests of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from this compound-Cleaved Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-terminal protein characterization by mass spectrometry: isolation of C-terminal fragments from this compound-cleaved protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lclane.net [lclane.net]
- 12. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyanogen Bromide Cleavage of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanogen bromide (CNBr) cleavage is a robust chemical method for fragmenting proteins at the C-terminus of methionine residues. This technique is particularly valuable in the study of membrane proteins, which are notoriously difficult to analyze due to their hydrophobicity and complex structures.[1][2] Traditional enzymatic digestion methods, such as with trypsin, often prove inefficient for these proteins, leading to poor identification and reproducibility.[1] CNBr cleavage, however, can effectively generate large peptide fragments, which is advantageous for protein sequencing, mapping of transmembrane domains, and identifying post-translational modifications.[2][3] These application notes provide a detailed protocol for the sample preparation and CNBr cleavage of membrane proteins, including data on common reaction conditions and a visual workflow to guide researchers.
Principle of CNBr Cleavage
This compound reacts with the sulfur atom of the methionine side chain in an acidic environment. This reaction leads to the formation of a cyanated sulfonium salt, which then undergoes intramolecular cyclization. The subsequent hydrolysis of the resulting iminolactone cleaves the peptide bond C-terminal to the methionine residue, yielding a peptide with a C-terminal homoserine lactone and a new N-terminal peptide.[1]
Data Presentation: Quantitative Parameters for CNBr Cleavage
The efficiency of CNBr cleavage is influenced by several factors, including the choice of solvent, reagent concentrations, temperature, and incubation time. The following table summarizes key quantitative data from various protocols to facilitate comparison and optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Notes |
| Solvent | 70% Formic Acid[1][4] | 80% Formic Acid[5][6] | 70% Trifluoroacetic Acid (TFA) | 6 M Guanidine-HCl in 0.1 M HCl[7] | Formic acid is a common and effective solvent.[5][6] Chaotropic agents like Guanidine-HCl can improve solubilization of hydrophobic proteins.[7] 70% TFA has been reported to result in poor yields for some hydrophobic fusion proteins.[7] |
| Protein Concentration | Not specified | 3-10 mg in 1-2 mL[5][6] | Not specified | Not specified | Protein should be fully solubilized in the reaction solvent. |
| CNBr Concentration | 3-5 fold molar excess over Met[1] | 5 mg for 3-10 mg protein[5][6] | Logarithmically spaced dilutions (e.g., 0.1, 0.7, 5 mg)[4] | Not specified | A molar excess of CNBr to methionine residues is crucial for efficient cleavage. |
| Temperature | Room Temperature[4] | Room Temperature[5][6] | 15-30°C[8] | Not specified | Reactions should not be conducted above room temperature to avoid undesirable side reactions, such as cleavage at tryptophan residues.[5][6] |
| Incubation Time | 4 hours[4] | 16 hours[5][6] | Up to 12 hours (typically complete in 6 hours)[8] | Not specified | Incubation time may need to be optimized depending on the protein. |
| Atmosphere | Not specified | Under nitrogen[5][6] | Not specified | Not specified | An inert atmosphere can help prevent oxidation. |
| Light Conditions | In the dark[1] | Exclusion of light[5][6] | Not specified | Not specified | CNBr can decompose in the presence of light.[1] |
Experimental Workflow Diagram
Caption: Workflow for CNBr Cleavage of Membrane Proteins.
Experimental Protocols
Materials:
-
Membrane protein sample
-
Urea or Guanidine Hydrochloride
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Formic acid (reagent grade, ≥70%)
-
This compound (CNBr) - Caution: Highly Toxic! Handle in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas
-
Reagents for downstream purification and analysis (e.g., HPLC solvents, SDS-PAGE reagents)
Protocol:
1. Membrane Protein Enrichment and Solubilization:
-
Enrich membrane proteins from cellular fractions using methods like differential or ultracentrifugation.[1]
-
Solubilize the enriched membrane protein pellet in a buffer containing a suitable detergent (e.g., nonionic or zwitterionic detergents) or a strong denaturant like 6 M guanidine hydrochloride or 8 M urea to ensure the protein is fully accessible to reagents.[1] The choice of solubilization agent may need to be optimized for the specific membrane protein.
2. Reduction and Alkylation:
-
To the solubilized protein solution, add a reducing agent such as DTT or TCEP to a final concentration of 5-10 mM to reduce disulfide bonds.[1]
-
Incubate at 37-56°C for 1 hour.
-
Alkylate the free sulfhydryl groups to prevent re-formation of disulfide bonds by adding iodoacetamide (IAA) to a final concentration of 15-20 mM.[1]
-
Incubate in the dark at room temperature for 1 hour.[1]
-
Note: This step is crucial for enhancing cleavage efficiency.[1]
3. This compound Cleavage Reaction:
-
Caution: Perform all subsequent steps in a certified chemical fume hood. CNBr is highly toxic and volatile.[1]
-
Lyophilize the reduced and alkylated protein sample to remove the previous buffer.
-
Dissolve the protein pellet in 70% formic acid.[1][4] For proteins that are difficult to solubilize, 6 M guanidinium hydrochloride in 0.1 M HCl can be used as an alternative.[7]
-
Weigh out solid CNBr and add it to the protein solution. A 3- to 5-fold molar excess of CNBr over the total number of methionine residues is recommended.[1]
-
Flush the headspace of the reaction vial with nitrogen gas, seal it tightly, and wrap it in aluminum foil to protect it from light.[1][5][6]
-
Incubate the reaction mixture at room temperature (20-25°C) for 12-16 hours with gentle stirring.[5][6][8]
4. Reaction Termination and Reagent Removal:
-
After the incubation period, quench the reaction by diluting the mixture with 5-10 volumes of deionized water.
-
Remove the formic acid and excess CNBr by lyophilization or using a SpeedVac.[1] This step should be performed in a fume hood.
5. Purification of Cleaved Fragments:
-
Resuspend the dried peptide fragments in an appropriate buffer for downstream analysis. For example, for mass spectrometry, a solution of 6 M guanidine hydrochloride can be used for initial resolubilization.[6]
-
Purify the peptide fragments using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), size-exclusion chromatography (SEC), or sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
6. Downstream Analysis:
-
The purified fragments can be subjected to various analytical techniques, including:
-
Mass Spectrometry (LC-MS/MS): For peptide identification and sequencing.[1]
-
Edman Degradation: For N-terminal sequencing of the fragments.
-
SDS-PAGE and Western Blotting: To visualize the cleavage products and identify specific fragments using antibodies.
-
Important Considerations and Troubleshooting
-
Incomplete Cleavage: Incomplete cleavage can occur if the protein is not fully denatured or if the CNBr concentration is too low. Ensure complete solubilization and denaturation before adding CNBr. Cleavage at Met-Ser and Met-Thr bonds can be less efficient; increasing the water concentration in the reaction mixture may improve yields in these cases.[9]
-
Side Reactions: To minimize side reactions, such as the modification of tryptophan residues, it is crucial to perform the reaction at room temperature and in the dark.[5][6]
-
Safety: this compound is extremely toxic and must be handled with extreme caution in a well-ventilated chemical fume hood. All waste containing CNBr must be disposed of according to institutional safety guidelines.[1]
-
Hydrophobicity of Fragments: The resulting peptide fragments from membrane proteins can still be hydrophobic and prone to aggregation.[2] Maintaining a low pH or using organic solvents or detergents during purification can help to keep the fragments in solution.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize CNBr cleavage for the structural and functional analysis of challenging membrane proteins.
References
- 1. How to Extract Membrane Proteins Using CNBr Cleavage Protocols? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Mass spectrometric analysis of this compound fragments of integral membrane proteins at the picomole level: application to rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical cleavage of proteins on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lclane.net [lclane.net]
- 5. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]
- 9. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve cyanogen bromide cleavage efficiency for hydrophobic proteins
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the cyanogen bromide (CNBr) cleavage of hydrophobic proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the CNBr cleavage of hydrophobic proteins.
Issue 1: Low or No Cleavage Efficiency
Inadequate cleavage is the most frequent problem, particularly with aggregation-prone or membrane-associated proteins. The primary cause is often poor protein solubility in the reaction buffer.
Troubleshooting Steps:
-
Assess Protein Solubility: Before initiating the cleavage reaction, ensure your protein is fully solubilized. Poor solubility is a major reason for inefficient cleavage of hydrophobic proteins.
-
Optimize the Reaction Solvent: The choice of solvent is critical for maximizing the accessibility of methionine residues to CNBr. Standard 70% formic acid may not be sufficient for highly hydrophobic proteins.
-
Incorporate Chaotropic Agents: These agents disrupt protein structure and increase solubility.
-
Consider Organic Solvents: The addition of organic solvents can enhance the solubility of hydrophobic peptides.
-
Adjust Reaction Parameters: Fine-tuning the reaction conditions can improve cleavage yields.
dot
Caption: Troubleshooting workflow for low CNBr cleavage efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for CNBr cleavage of hydrophobic proteins?
The ideal solvent will depend on the specific properties of your protein. While 70% formic acid is a common starting point, it is often suboptimal for hydrophobic proteins.[1] Studies have shown that 70% trifluoroacetic acid (TFA) can lead to very poor yields with hydrophobic fusion proteins due to its limited solubilizing ability.[1] A combination of a chaotropic agent in a dilute acid, such as 6M guanidinium hydrochloride (Gu-HCl) in 0.1M HCl, is often a more effective choice for maximizing cleavage efficiency.[1]
Q2: How can I improve the cleavage of resistant Met-Ser and Met-Thr bonds?
Cleavage C-terminal to methionine is less efficient when it is followed by a serine or threonine residue.[2] The hydroxyl groups of these residues can participate in a side reaction that results in the formation of a homoserine without peptide bond cleavage.[3] To enhance the cleavage at these sites, it is recommended to increase the concentration of water in the reaction, either by reducing the concentration of formic acid or by conducting the cleavage in an acidic aqueous solution.[2]
Q3: What are the recommended temperature and time for the reaction?
For most applications, conducting the CNBr cleavage at room temperature (around 20-25°C) for 12-24 hours is a good starting point.[4][5] While increasing the temperature can speed up the reaction, it can also lead to undesirable side reactions, such as the cleavage of tryptophan residues, particularly in the presence of 6M Gu-HCl.[6] It is generally advised not to perform the reaction above room temperature.[6]
Q4: What is the optimal ratio of CNBr to methionine?
A molar excess of CNBr over methionine residues is required. A common starting point is a 20- to 100-fold molar excess.[5] However, for some proteins, a vast excess of CNBr does not significantly improve cleavage efficiency and can lead to side reactions.[6] It is recommended to empirically determine the optimal ratio for your specific protein.
Q5: How can I minimize side reactions?
The most common side reaction when using formic acid is the formylation of serine, threonine, and C-terminal homoserine residues.[6] This can be reversed by incubating the cleaved protein in 0.1 M HCl at 37°C for 16 hours.[6] To prevent oxidation of other residues, it is crucial to perform the reaction in the dark and under an inert atmosphere (e.g., nitrogen).
Q6: What is the best way to remove CNBr and other reagents after the reaction?
After the reaction is complete, the excess CNBr and other volatile reagents can be removed by lyophilization (freeze-drying) or by evaporation under a stream of nitrogen.[6][7] It is important to perform this step in a well-ventilated fume hood due to the high toxicity of CNBr.[7]
Data Presentation
Table 1: Comparison of Solvent Systems for CNBr Cleavage of Hydrophobic Proteins
| Solvent System | Protein Type | Cleavage Efficiency/Yield | Reference |
| 70% Trifluoroacetic Acid (TFA) | Hydrophobic fusion protein | Almost complete abolishment of expected products | [1] |
| 70% Formic Acid | Hydrophobic fusion protein | Alleviated polypeptide cleavage compared to TFA | [1] |
| 6M Guanidinium Hydrochloride in 0.1M HCl | Hydrophobic fusion protein | Alleviated polypeptide cleavage compared to TFA | [1] |
| 8M Urea, 1N HCl, 40% Acetonitrile | Met-Ser containing membrane protein fusion | Up to 70% | [8] |
| 6M Guanidinium Hydrochloride, trace Acetonitrile | Met-Ser containing membrane protein fusion | Up to 70% | [8] |
Table 2: Effect of Temperature on CNBr Cleavage
| Temperature | Solvent System | Observation | Reference |
| 25°C (Room Temperature) | 80% aqueous formic acid | Recommended temperature | [6] |
| 44°C | 80% aqueous formic acid | Undesirable side-reaction observed (~10%) | [6] |
| 44°C | 6M Guanidine HCl containing 0.3 M HCl | Near quantitative undesirable protein cleavage | [6] |
Experimental Protocols
Optimized CNBr Cleavage Protocol for a Hydrophobic Protein
This protocol is a synthesis of best practices for achieving high cleavage efficiency with hydrophobic proteins.
Materials:
-
Lyophilized hydrophobic protein
-
Guanidinium hydrochloride (Gu-HCl)
-
Hydrochloric acid (HCl)
-
This compound (CNBr) - Caution: Highly Toxic! Handle in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas
-
Reaction vessel (e.g., a glass vial with a screw cap)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Protein Solubilization:
-
Dissolve the lyophilized hydrophobic protein in a solution of 6 M Gu-HCl in 0.1 M HCl to a final protein concentration of 1-5 mg/mL.
-
Ensure the protein is completely dissolved. Gentle vortexing or sonication may be required.
-
-
Reaction Setup:
-
Weigh out solid CNBr in a fume hood. Prepare a stock solution if desired, but be aware of its stability.
-
Add CNBr to the protein solution to achieve a 50- to 100-fold molar excess over the total number of methionine residues.
-
Flush the reaction vessel with nitrogen gas to create an inert atmosphere.
-
Seal the vessel tightly.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 12-24 hours in the dark. A rotator or shaker can be used to ensure continuous mixing.
-
-
Reaction Quenching and Reagent Removal:
-
After the incubation period, quench the reaction by adding 5-10 volumes of water.
-
Freeze the sample and lyophilize it to remove the water, excess CNBr, and acid. This step should be performed in a lyophilizer that is properly equipped to handle toxic vapors.
-
-
Post-Cleavage Processing (Optional Deformylation):
-
If formylation is a concern (especially if formic acid was used), resuspend the lyophilized peptides in 6 M Gu-HCl and add HCl to a final concentration of 0.1 M.
-
Incubate at 37°C for 16 hours to reverse formylation.[6]
-
Re-lyophilize the sample to remove the acid.
-
-
Analysis:
-
Analyze the cleavage products by SDS-PAGE, HPLC, or mass spectrometry to determine the cleavage efficiency.
-
Visualizations
dot
Caption: The chemical mechanism of CNBr cleavage at a methionine residue.
References
- 1. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lclane.net [lclane.net]
- 8. Modified CNBr Cleavage Protocol for Efficient Separation of Met-Ser Containing OmpX-Om14 Membrane Protein Fusion | Gupta | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]
Technical Support Center: Troubleshooting Cyanogen Bromide (CNBr) Digestion
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the cyanogen bromide (CNBr) cleavage of proteins.
Frequently Asked Questions (FAQs)
Q1: Why is my protein not completely cleaved by CNBr?
Incomplete cleavage is a common issue with several potential causes:
-
Poor Protein Solubility: The protein must be fully solubilized for the CNBr to access the methionine residues. Highly hydrophobic proteins may not dissolve well in standard acidic conditions like 70% formic acid or trifluoroacetic acid (TFA).[1][2]
-
Suboptimal Reagent Concentration: An insufficient molar excess of CNBr can lead to partial digestion. A 20- to 100-fold molar excess of CNBr over methionine residues is typically recommended.[3]
-
Presence of Inhibitors: Components from purification buffers, such as Tris, can interfere with the reaction, although many common buffers and salts like NaCl, imidazole, and guanidine-HCl do not interfere under acidic conditions.[3][4][5] Reducing agents used to break disulfide bonds can also interfere with the CNBr reaction.
-
Resistant Peptide Bonds: Peptide bonds C-terminal to methionine followed by a serine (Met-Ser) or threonine (Met-Thr) residue are known to be cleaved less efficiently.[6][7]
-
Oxidation of Methionine: The sulfur atom in methionine can be oxidized to a sulfoxide or sulfone, which are resistant to CNBr cleavage. This can occur during protein purification and handling.
-
Reaction Conditions: Factors like reaction time, temperature, and the specific acid used can all impact cleavage efficiency. Reactions are typically run for 12-24 hours at room temperature.[8]
Q2: How can I improve the solubility of my protein for CNBr digestion?
Improving protein solubility is critical for efficient cleavage. Consider the following:
-
Alternative Solvents: If solubility is low in 70% formic acid, try 70% trifluoroacetic acid (TFA).[3] For very hydrophobic proteins, a mixture of 6M guanidinium hydrochloride in 0.1M HCl can be effective.[1]
-
Chaotropic Agents: The use of chaotropic agents like guanidinium hydrochloride or urea can help to denature and solubilize proteins, making methionine residues more accessible.[1][6]
-
Organic Solvents: Adding acetonitrile (up to 40%) to the reaction mixture can improve the solubility of hydrophobic proteins and enhance cleavage efficiency, especially for resistant Met-Ser sequences.[6]
Q3: My protein has a Met-Ser/Met-Thr sequence and is cleaving poorly. What can I do?
Cleavage at Met-Ser and Met-Thr bonds is notoriously inefficient. To improve yields:
-
Modify Reaction Conditions: Increasing the water content in the reaction by reducing the formic acid concentration or using an acidic aqueous medium has been shown to more than double the cleavage yields for these resistant bonds.[7]
-
Incorporate Acetonitrile: A protocol using up to 40% acetonitrile in 8M urea, or trace amounts in 6M guanidine hydrochloride, has been shown to enhance cleavage at Met-Ser sequences.[6]
Q4: Can I perform CNBr digestion on a protein sample that hasn't been desalted?
Yes, in many cases, desalting is not necessary. Common buffer components like Tris-HCl, sodium phosphate, NaCl, imidazole, and guanidine-HCl do not significantly interfere with the CNBr reaction under the required acidic conditions.[3][4][5] Omitting the desalting step can save time and prevent sample loss.[3][4]
Q5: How can I analyze the efficiency of my CNBr digestion?
Several methods can be used to assess the extent of protein cleavage:
-
SDS-PAGE: This is the most common method. Comparing the lane with the undigested protein to the lane with the digested sample will show the disappearance of the full-length protein band and the appearance of smaller fragment bands.
-
Mass Spectrometry (MALDI-MS or ESI-MS): Mass spectrometry provides a more precise analysis of the cleavage products. It can identify the masses of the resulting peptides, confirming cleavage at the expected methionine residues and identifying any incomplete or non-specific cleavage.[1][9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the resulting peptide fragments, and the chromatogram can be compared to that of the intact protein.
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very little cleavage | 1. Inactive CNBr reagent. | 1. Use a fresh bottle of CNBr. CNBr is volatile and hygroscopic; store properly. |
| 2. Protein is not soluble in the reaction buffer. | 2. Test different solvent systems: 70% TFA, 6M Guanidine-HCl/0.1M HCl, or add acetonitrile.[1][6] | |
| 3. Methionine residues are oxidized. | 3. Ensure purification and storage conditions minimize oxidation. | |
| Incomplete/Partial Digestion | 1. Insufficient CNBr concentration. | 1. Increase the molar excess of CNBr to 50-100 fold over methionine residues.[3] |
| 2. Short reaction time. | 2. Increase incubation time to 24 hours.[8] | |
| 3. Presence of a resistant Met-Ser or Met-Thr bond. | 3. Increase water concentration in the reaction or add acetonitrile.[6][7] | |
| 4. Low reaction temperature. | 4. Ensure the reaction is carried out at room temperature (around 20-25°C). Avoid temperatures above room temperature to prevent side reactions.[2] | |
| Appearance of unexpected bands on SDS-PAGE | 1. Non-specific cleavage. | 1. This is rare with CNBr but can occur with prolonged incubation at high temperatures.[1] Stick to recommended reaction times and temperatures. |
| 2. Protein aggregation. | 2. Ensure complete solubilization. The addition of SDS to the loading buffer before electrophoresis can help. | |
| 3. Side reactions. | 3. Formylation of serine and threonine residues can occur in formic acid. This can be reversed by treating the sample with 0.1 M HCl in 6 M guanidine-HCl.[2] | |
| Smeared bands on SDS-PAGE | 1. Nuclease contamination in the protein sample. | 1. Use a commercial kit to clean up the protein sample. |
| 2. Excess CNBr or other reaction components interfering with electrophoresis. | 2. Lyophilize the sample after digestion to remove volatile reagents. |
Experimental Protocols
Standard CNBr Digestion Protocol
-
Preparation: Dissolve the protein sample (typically 1-5 mg/mL) in 70% aqueous formic acid.[10]
-
Reduction and Alkylation (Optional): While some protocols suggest this step, it is often not necessary and can sometimes lead to side reactions.[10] If disulfide bonds are present and need to be broken, proceed with a standard reduction and alkylation protocol before CNBr addition.
-
CNBr Addition: In a fume hood, add a 20- to 100-fold molar excess of solid CNBr to the protein solution.[3] For example, for a protein with 5 methionine residues, use 100-500 moles of CNBr for every mole of protein.
-
Incubation: Incubate the reaction mixture in the dark (to prevent photo-oxidation) at room temperature for 12-24 hours.[8]
-
Quenching: Dilute the reaction mixture with 5-10 volumes of deionized water.
-
Removal of Reagents: Lyophilize the sample to remove the formic acid and excess CNBr. Repeat the dilution and lyophilization step 2-3 times to ensure complete removal.
-
Analysis: Resuspend the peptide fragments in an appropriate buffer for downstream analysis (e.g., SDS-PAGE loading buffer, HPLC mobile phase).
Protocol for Improving Cleavage at Met-Ser/Thr Bonds
This protocol is adapted from methods designed to increase cleavage efficiency at resistant sites.[7]
-
Solubilization: Dissolve the protein in a solution of 6M guanidine-HCl and 0.2M HCl.
-
CNBr Addition: Add a 50- to 100-fold molar excess of CNBr.
-
Incubation: Incubate in the dark at room temperature for 24 hours.
-
Quenching and Desalting: Dilute with water and desalt the sample using a suitable method like a spin column to remove guanidine-HCl and excess reagents.
-
Lyophilization: Lyophilize the desalted peptide fragments.
Visualizations
Caption: Troubleshooting workflow for incomplete CNBr digestion.
Caption: Key factors influencing CNBr cleavage efficiency.
References
- 1. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound cleavage of proteins in salt and buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound cleavage of proteins in salt and buffer solutions. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Modified CNBr Cleavage Protocol for Efficient Separation of Met-Ser Containing OmpX-Om14 Membrane Protein Fusion | Gupta | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]
- 7. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A method for C-terminal sequence analysis in the proteomic era (proteins cleaved with this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lclane.net [lclane.net]
Minimizing side reactions of cyanogen bromide with serine and threonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions of cyanogen bromide (CNBr) with serine and threonine residues during protein and peptide cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using this compound (CNBr) on proteins containing Met-Ser or Met-Thr sequences?
A1: The primary issue is not a modification of the serine or threonine side chain itself, but rather an incomplete cleavage of the peptide bond C-terminal to the methionine residue.[1][2] The hydroxyl group of the adjacent serine or threonine can interfere with the final hydrolysis step of the iminolactone intermediate, which is necessary for peptide bond scission. This results in the conversion of methionine to homoserine without the desired peptide bond cleavage, leading to lower yields of the target peptide fragments.
Q2: I observe incomplete cleavage at a Met-Ser or Met-Thr site. What are the most likely causes?
A2: Incomplete cleavage at Met-Ser and Met-Thr bonds is a known issue with CNBr digestion.[1][2] The most common causes are:
-
Suboptimal reaction solvent: High concentrations of formic acid (e.g., >70%) can promote the side reaction that leads to incomplete cleavage.[2]
-
Poor protein solubility: If the protein is not fully solubilized, the CNBr reagent cannot efficiently access the methionine residue, leading to incomplete reaction. This is particularly problematic for hydrophobic and membrane proteins.[1][3]
-
Insufficient reaction time: While prolonged incubation can lead to degradation, insufficient time will result in incomplete cleavage, especially for more resistant sites.[1]
Q3: How can I improve the cleavage efficiency at Met-Ser and Met-Thr peptide bonds?
A3: Several strategies can significantly enhance cleavage yields at these problematic sites:
-
Increase water concentration: Reducing the concentration of formic acid or performing the cleavage in an acidic aqueous medium can more than double the cleavage yields.[2]
-
Use of chaotropic agents: For proteins with poor solubility, using denaturants like 6M guanidinium hydrochloride or 8M urea in the reaction buffer can improve cleavage efficiency by ensuring the protein is fully unfolded and accessible to the reagent.[1][3]
-
Inclusion of organic solvents: The addition of acetonitrile (up to 40%) to the reaction mixture, particularly in combination with urea or guanidinium hydrochloride, has been shown to enhance cleavage efficiency for Met-Ser sequences.[1]
Q4: Are there any recommended temperatures for CNBr cleavage to minimize side reactions?
A4: CNBr cleavage reactions are typically carried out at room temperature. It is advisable not to conduct the reaction at elevated temperatures, as this can lead to undesirable side reactions and non-specific fragmentation, potentially through the bromination of tryptophan residues.
Q5: How can I detect and characterize the products of incomplete cleavage?
A5: Mass spectrometry (LC-MS) is the most effective technique to analyze the products of a CNBr cleavage reaction.[4][5] By comparing the experimental masses of the resulting peptides with the theoretical masses of expected cleavage products and potential side products (i.e., the uncleaved peptide with methionine converted to homoserine), you can identify and quantify the extent of incomplete cleavage.
Troubleshooting Guides
Problem: Low yield of cleaved peptides at Met-Ser/Thr sites.
| Potential Cause | Suggested Solution |
| High formic acid concentration | Reduce the formic acid concentration to 50-70% or switch to an aqueous acidic solution (e.g., 0.1M HCl).[2] |
| Poor protein solubility | Perform the cleavage in the presence of a denaturant such as 6M guanidinium hydrochloride or 8M urea.[1][3] |
| Inefficient reaction conditions | For challenging Met-Ser sequences, consider a reaction mixture containing 8M urea, 0.1N HCl, and up to 40% acetonitrile.[1] |
| Insufficient CNBr | Ensure a sufficient molar excess of CNBr to methionine residues. A 100-fold molar excess is a common starting point. |
Data Presentation
Table 1: Cleavage Efficiency of a Met-Ser Containing Fusion Protein (OmpX-Om14) under Various CNBr Reaction Conditions. [1]
| Reaction Matrix | Incubation Time (hours) | Cleavage Efficiency (%) |
| 50% Formic Acid | 2 | ~20 |
| 70% Formic Acid | 2 | ~30 |
| 8M Urea / 0.1N HCl | 1.5 | ~45 |
| 6M GdnHCl / 0.1N HCl | 1.5 | ~55 |
| 8M Urea / 0.1N HCl / 10% Acetonitrile | 1.5 | ~50 |
| 8M Urea / 0.1N HCl / 20% Acetonitrile | 1.5 | ~60 |
| 8M Urea / 0.1N HCl / 40% Acetonitrile | 1.5 | ~70 |
Experimental Protocols
Optimized Protocol for CNBr Cleavage at Met-Ser Sequences[1]
This protocol is adapted from Gupta et al. (2012) and is particularly useful for proteins with problematic Met-Ser cleavage sites and poor solubility.
-
Protein Preparation:
-
Dissolve the protein sample (e.g., from inclusion bodies) in a solubilization buffer. For enhanced solubility, a buffer containing 8M urea or 6M guanidinium hydrochloride is recommended.
-
-
Reaction Setup:
-
Prepare the final reaction mixture to the desired concentrations of denaturant, acid, and acetonitrile as indicated in Table 1. For example, for the highest efficiency, the final reaction matrix would be 8M Urea, 0.1N HCl, and 40% acetonitrile.
-
Caution: this compound is highly toxic and volatile. All work must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
-
CNBr Addition:
-
Prepare a fresh stock solution of CNBr in acetonitrile.
-
Add the CNBr solution to the protein mixture to achieve the desired final concentration (a protein to CNBr weight ratio of 1:2 is a good starting point).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature in the dark with constant mixing for 1.5 to 2.5 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding a basic buffer, such as Tris buffer at pH 9.5.
-
-
Removal of Excess Reagents:
-
Remove residual CNBr and solvent by centrifugal evaporation or lyophilization.
-
-
Analysis:
-
Resuspend the dried peptide fragments in an appropriate buffer for analysis by SDS-PAGE and/or LC-MS to determine the cleavage efficiency.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C-Terminal Protein Characterization by Mass Spectrometry: Isolation of C-Terminal Fragments from this compound-Cleaved Protein - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for CNBr cleavage
Welcome to the technical support center for Cyanogen Bromide (CNBr) cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of this protein cleavage technique.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during CNBr cleavage experiments.
Issue 1: Incomplete or Low Cleavage Efficiency
-
Question: My protein is not being cleaved completely, or the yield of cleaved fragments is very low. What are the possible causes and solutions?
-
Answer: Incomplete cleavage is a common issue with several potential causes:
-
Suboptimal Reagent Concentration: While a large excess of CNBr is typically used, its effectiveness can be influenced by the reaction solvent. Small changes in CNBr concentration are generally not significant, as incomplete cleavage can occur even with a vast excess (>100 equivalents) at room temperature.[1][2]
-
Protein Solubility: Poor solubility of the protein in the reaction buffer can significantly hinder cleavage efficiency. Ensure the protein is fully dissolved. The use of 70% formic acid, 80% formic acid, or 6 M guanidine hydrochloride (GdnHCl) with 0.3 M HCl can help solubilize proteins.[1][2][3] 80% formic acid is often a good choice for proteins with low solubility.[1][2]
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Difficult-to-Cleave Sequences (Met-Ser/Thr): Methionine residues followed by serine or threonine are known to be cleaved less efficiently.[4][5][6] For these sequences, consider a modified protocol, such as including up to 40% acetonitrile in 8M urea or trace amounts of acetonitrile in 6M guanidine hydrochloride, which can enhance cleavage efficiency in shorter incubation times (1-2 hours).[4][5] Increasing the water concentration in the reaction by reducing the formic acid concentration can also more than double the cleavage yields for these difficult sequences.[6]
-
Reaction Time and Temperature: Standard protocols often call for incubation for 12-24 hours at room temperature.[7][8] While increasing the temperature can speed up the reaction, it is generally not recommended to exceed room temperature due to the risk of undesirable side reactions, such as the bromination of tryptophan residues.[1]
-
Issue 2: Non-Specific Cleavage or Protein Degradation
-
Question: I am observing unexpected fragments or degradation of my protein after CNBr cleavage. How can I prevent this?
-
Answer: Non-specific cleavage and degradation are often linked to harsh reaction conditions.
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Elevated Temperatures: Temperatures above room temperature (e.g., 44°C) can lead to undesirable side reactions and protein fragmentation.[1] It is recommended to conduct the reaction at room temperature (around 20-25°C).[1][9]
-
Prolonged Incubation: Long incubation times in highly acidic conditions can lead to protein degradation.[4][5] If you suspect degradation, try reducing the reaction time. For some proteins, especially those with Met-Ser sequences, shorter incubation times of 1-2 hours with modified protocols can yield good results.[4][5]
-
Acid-Labile Bonds: Some peptide bonds, like Asp-Pro, are susceptible to cleavage in the acidic conditions used for CNBr reactions.[10][11] If your protein contains such sequences, you may observe non-specific cleavage.
-
Issue 3: Fuzzy or Multiple Bands on SDS-PAGE
-
Question: My SDS-PAGE analysis after CNBr cleavage shows fuzzy or multiple unexpected bands. What could be the cause?
-
Answer: This can be due to several factors:
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Incomplete Cleavage: A mixture of partially cleaved and uncleaved protein will result in multiple bands.
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Side Reactions: As mentioned, side reactions at elevated temperatures can produce extra fragments.[1] CNBr can also act like carbodiimides and couple amino acids, which may contribute to heterogeneity in the products.[10]
-
Formylation: The use of formic acid can lead to formylation of the cleaved protein, which can be reversed by treatment with dilute aqueous HCl (0.1 M).[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for CNBr cleavage?
A1: The optimal temperature for CNBr cleavage is generally room temperature (approximately 20-25°C).[9] While higher temperatures can increase the reaction rate, they are not recommended as they can lead to significant side reactions and protein degradation.[1][7] It has been concluded that CNBr cleavage reactions should not be conducted above room temperature.[1]
Q2: How long should the CNBr cleavage reaction be incubated?
A2: Standard protocols typically recommend a reaction time of 12 to 24 hours at room temperature.[7][8] However, for certain applications or with optimized protocols for difficult sequences, the incubation time can be reduced to 1-4 hours.[4][5][7]
Q3: What is the best solvent for CNBr cleavage?
A3: The choice of solvent depends on the protein's properties. Commonly used solvents include:
-
70-80% Formic Acid: This is a widely used solvent that is particularly effective for proteins with low solubility.[1][2][10]
-
70% Trifluoroacetic Acid (TFA): While used, it may lead to poor yields for highly hydrophobic fusion proteins.[3]
-
6 M Guanidine Hydrochloride (GdnHCl) in 0.1-0.3 M HCl: This is a good alternative, especially for preventing degradation of hydrophobic sequences.[1][3]
Q4: Can I perform CNBr cleavage on a protein that is not pure?
A4: While it is best to use a purified protein, CNBr cleavage can be performed on less pure samples, such as inclusion bodies. However, be aware that other proteins in the mixture will also be cleaved if they contain methionine residues.
Q5: How do I remove the excess CNBr and other reagents after the reaction?
A5: A common method to remove excess CNBr and formic acid is by lyophilization (freeze-drying).[1][12] It is crucial to use a lyophilizer with appropriate safety measures to handle the toxic and volatile CNBr.[13] The sample can also be evaporated to dryness under a vacuum.[1][12]
Quantitative Data on Reaction Conditions
The efficiency of CNBr cleavage is highly dependent on the specific protein and the amino acid sequence surrounding the methionine residue. The following table summarizes general observations on the effects of temperature and time from various studies.
| Parameter | Condition | Observation | Cleavage Efficiency | Reference(s) |
| Temperature | Room Temperature (20-25°C) | Standard and recommended condition to minimize side reactions. | Generally >90% (for non-Met-Ser/Thr sequences) | [1][6][9] |
| 44-47°C | Increased reaction rate but significant undesirable side reactions and protein fragmentation. | Variable, but with byproducts | [1][7][8] | |
| Reaction Time | 1-2 hours | Effective for difficult Met-Ser sequences with modified protocols (e.g., addition of acetonitrile). | Up to 70% | [4][5] |
| 2-4 hours | Can be sufficient at elevated temperatures, but with the risk of side products. | ~70% to near complete | [7] | |
| 12-24 hours | Standard incubation time at room temperature for complete cleavage. | High | [7][8] |
Detailed Experimental Protocol
This protocol is a general guideline for CNBr cleavage in 70% formic acid. Optimization may be required for your specific protein.
Materials:
-
Purified protein containing methionine residues
-
This compound (CNBr) (Caution: Highly Toxic and Volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment.)
-
Formic acid
-
Nitrogen gas
-
Lyophilizer or vacuum concentrator
Procedure:
-
Protein Preparation: Dissolve the purified protein in 70% aqueous formic acid to a final concentration of 1-10 mg/mL.[10] Ensure the protein is completely solubilized.
-
CNBr Addition: In a chemical fume hood, weigh out CNBr. Add a 100-fold molar excess of CNBr over the total methionine residues in the protein to the protein solution.
-
Reaction Incubation:
-
Gently mix the solution until the CNBr is dissolved.
-
Flush the headspace of the reaction vial with nitrogen gas to create an inert atmosphere.[14]
-
Seal the vial tightly and wrap it in aluminum foil to protect it from light.
-
Incubate the reaction at room temperature (20-25°C) for 16-24 hours with gentle stirring.[1][12]
-
-
Reaction Quenching and Reagent Removal:
-
After incubation, dilute the reaction mixture with 5-10 volumes of deionized water.
-
Freeze the sample and lyophilize it to remove the formic acid and excess CNBr. Repeat the lyophilization from water if necessary to ensure complete removal.
-
-
Fragment Analysis:
-
Resuspend the lyophilized peptide fragments in an appropriate buffer (e.g., SDS-PAGE loading buffer).
-
Analyze the cleavage products by SDS-PAGE, HPLC, or mass spectrometry.
-
Experimental Workflow and Troubleshooting Logic
Caption: Troubleshooting workflow for CNBr cleavage experiments.
References
- 1. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 2. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modified CNBr Cleavage Protocol for Efficient Separation of Met-Ser Containing OmpX-Om14 Membrane Protein Fusion | Gupta | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]
- 6. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Microwave-Assisted CNBr Cleavage of Bead-Bound Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]
- 10. lclane.net [lclane.net]
- 11. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Preventing formylation of peptides during cyanogen bromide cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formylation of peptides during cyanogen bromide (CNBr) cleavage.
Frequently Asked Questions (FAQs)
Q1: What is peptide formylation and why is it a problem during CNBr cleavage?
A1: Peptide formylation is an undesired side reaction where a formyl group (-CHO) is added to certain amino acid residues. During this compound (CNBr) cleavage, which is typically performed in 70% formic acid, the formic acid itself can act as a formylating agent. This modification adds 28 Da to the mass of the affected residue and can interfere with subsequent analysis, such as mass spectrometry, and potentially alter the biological activity of the peptide. The primary residues susceptible to formylation under these conditions are serine, threonine, and the N-terminal amine.[1]
Q2: Which amino acid residues are most susceptible to formylation during CNBr cleavage in formic acid?
A2: Studies have shown that serine, threonine, and the C-terminal homoserine (the product of methionine cleavage) are susceptible to O-formylation.[1] Additionally, the primary amine at the N-terminus of the peptide can be N-formylated.
Q3: How can I detect and quantify the level of formylation in my peptide sample?
A3: Liquid chromatography-mass spectrometry (LC-MS) is the most common method for detecting and quantifying formylation. Formylated peptides will have a characteristic mass shift of +28 Da per formylation event. By comparing the peak areas of the formylated and non-formylated peptides in the extracted ion chromatogram, the extent of formylation can be quantified. For more detailed analysis, tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of formylation on the peptide sequence.
Troubleshooting Guide
Issue: Significant formylation of my peptide is observed after CNBr cleavage.
This is a common issue when using the standard protocol of CNBr cleavage in 70% formic acid. The troubleshooting steps below provide strategies to either prevent formylation from occurring or to remove it after the cleavage reaction.
1. Prevention of Formylation During Cleavage
-
Option A: Perform Cleavage at a Lower Temperature. The rate of the formylation reaction is temperature-dependent. Reducing the temperature of the CNBr cleavage reaction can significantly decrease the extent of formylation.
-
Option B: Use an Alternative Solvent System. Formic acid is the source of the formyl group. Replacing it with a non-formylating solvent system can prevent this side reaction. A recommended alternative is 6M guanidinium hydrochloride (GdnHCl) in 0.1M hydrochloric acid (HCl).[2][3] This solvent is particularly effective for hydrophobic peptides.[2]
2. Post-Cleavage Deformylation
If formylation has already occurred, it is possible to remove the formyl groups from the peptide.
-
Option C: Piperidine Treatment. Treatment with a mild base like piperidine can remove formyl groups from amino acid residues. This procedure should be performed after the CNBr cleavage and removal of cleavage reagents.
Experimental Protocols
Protocol 1: Standard CNBr Cleavage in 70% Formic Acid
This protocol is the conventional method for CNBr cleavage but carries a higher risk of formylation.
-
Dissolve the methionine-containing peptide in 70% aqueous formic acid to a concentration of 1-10 mg/mL.
-
Add a 50- to 100-fold molar excess of solid this compound to the peptide solution.
-
Stopper the reaction vessel, protect it from light, and stir at room temperature (20-25°C) for 16-24 hours.
-
To minimize formylation, the reaction can be conducted at 4°C, though this may require a longer reaction time for complete cleavage.
-
Dilute the reaction mixture with at least 10 volumes of deionized water.
-
Lyophilize the sample to remove the formic acid and excess CNBr.
Protocol 2: CNBr Cleavage in 6M Guanidinium Hydrochloride / 0.1M HCl (Formylation Prevention)
This protocol is recommended to prevent formylation during the cleavage reaction.[2]
-
Dissolve the peptide in a solution of 6M Guanidinium Hydrochloride in 0.1M HCl to a concentration of 1-10 mg/mL.[2]
-
Add a 50- to 100-fold molar excess of solid this compound.[2]
-
Protect the reaction from light and stir at room temperature for 16-24 hours.[2]
-
Quench the reaction by dilution with water.
-
Desalt the peptide solution using a suitable method such as reverse-phase HPLC or a desalting column.
Protocol 3: Post-Cleavage Deformylation with Piperidine
This protocol is for removing formyl groups from peptides that have already undergone CNBr cleavage.
-
After CNBr cleavage and lyophilization to remove the cleavage reagents, dissolve the peptide in a solution of 10% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Incubate the solution at room temperature for 1 hour.
-
Remove the piperidine and DMF by lyophilization or by precipitation of the peptide with a suitable anti-solvent followed by centrifugation.
-
Redissolve the peptide in an appropriate buffer for further purification and analysis.
Data Presentation
Table 1: Comparison of CNBr Cleavage Cocktails
| Feature | 70% Formic Acid | 6M Guanidinium HCl in 0.1M HCl |
| Cleavage Efficiency | Generally high (85-98%) | High, especially for hydrophobic peptides[2] |
| Peptide Solubility | Good for a wide range of peptides | Excellent, particularly for hydrophobic and aggregation-prone peptides[2] |
| Primary Side Reaction | Formylation of Ser, Thr, and C-terminal homoserine residues[1] | Minimal reported side reactions directly attributed to the solvent |
| Purity of Crude Product | Can be compromised by formylated byproducts | Generally higher purity due to the absence of formylation |
Visualizations
Diagram 1: Chemical Mechanism of Methionine Cleavage by CNBr
Caption: Mechanism of peptide bond cleavage at methionine by CNBr.
Diagram 2: Troubleshooting Workflow for Peptide Formylation
Caption: Decision tree for addressing peptide formylation during CNBr cleavage.
References
- 1. CNBr/formic acid reactions of methionine- and trifluoromethionine-containing lambda lysozyme: probing chemical and positional reactivity and formylation side reactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thermostable chaperone-based polypeptide biosynthesis: Enfuvirtide model product quality and protocol-related impurities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Cyanogen Bromide Cleavage Cleanup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of excess cyanogen bromide (CNBr) and its byproducts following protein cleavage.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound and byproducts after protein cleavage?
A1: It is essential to remove excess this compound (CNBr) and its byproducts for several reasons:
-
Toxicity: CNBr is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[1][2][3][4] Its byproducts, such as hydrogen cyanide (HCN) gas, which can evolve when CNBr is exposed to moisture or acids, are also extremely hazardous.[1][5][6]
-
Interference with Downstream Applications: Residual CNBr and its byproducts can interfere with subsequent experimental steps, such as protein sequencing, mass spectrometry, and chromatography. For instance, isourea derivatives formed during CNBr activation for affinity chromatography can act as weak anion exchangers.[2]
-
Protein Modification: Unreacted CNBr can lead to undesirable side reactions and modifications of the cleaved peptide fragments, complicating data analysis and interpretation.[7][8]
Q2: What are the common byproducts of a this compound cleavage reaction?
A2: The primary byproducts of a CNBr cleavage reaction, which is typically performed in acidic conditions like 70% formic acid or 0.1M HCl, include:[2][9]
-
Homoserine lactone: Formed at the C-terminus of the newly cleaved peptide.
-
Methyl thiocyanate: A volatile and toxic compound.
-
In the presence of water, CNBr can hydrolyze to form hydrogen cyanide (HCN) and hypobromous acid (HOBr).[5][10]
-
If the reaction is not carried out properly, side reactions can lead to the formation of formyl esters when using formic acid.[2][8]
Q3: What are the primary methods for removing excess CNBr and its byproducts?
A3: The most common and effective methods for the removal of excess CNBr and its byproducts are:
-
Lyophilization (Freeze-Drying): This is a widely used technique to remove volatile reagents like CNBr and the acidic solvent.[7][10][11]
-
Dialysis: An effective method for removing small molecules like CNBr from macromolecular samples.[12][13]
-
Gel Filtration Chromatography (Desalting): This technique separates molecules based on size, effectively removing small molecules like CNBr and its byproducts from the larger peptide fragments.[14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low peptide recovery after cleanup. | - Precipitation during lyophilization or dialysis. - Adsorption to dialysis membrane or chromatography resin. - Overly aggressive drying during lyophilization. | - Ensure the peptide is soluble in the final buffer after cleanup. - Use low-protein-binding membranes for dialysis. - Avoid complete drying of the pellet after lyophilization; dissolve immediately in an appropriate buffer. [9] |
| Incomplete removal of CNBr. | - Insufficient dialysis time or buffer exchange. - Improper lyophilization setup (e.g., inadequate vacuum). - Gel filtration column not adequately sized for the sample volume. | - Increase dialysis duration and the number of buffer changes. [13]- Ensure a high-vacuum system is used for lyophilization and consider a cold trap with NaOH to capture volatile toxins. [10][11]- Use a desalting column with a bed volume at least 4-10 times the sample volume. |
| Presence of unexpected modifications in the final peptide. | - Side reactions due to residual formic acid (formylation). [2][8]- Oxidation of methionine residues. [2] | - After cleavage in formic acid, perform a deformylation step by incubating the sample in 0.1 M HCl or 0.1 M NaOH. [8]- Perform the cleavage reaction under a nitrogen atmosphere to minimize oxidation. [8] |
| Safety concerns during cleanup (e.g., exposure to toxic fumes). | - Improper handling and disposal of CNBr waste. - Inadequate ventilation. | - All steps involving CNBr and its waste must be performed in a certified chemical fume hood. [1][6][12]- Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat. [1][3][12]- Decontaminate all CNBr waste with a solution of sodium hydroxide and bleach before disposal. [2][16] |
Experimental Protocols
Protocol 1: Removal of Excess CNBr by Lyophilization
This method is suitable for removing the volatile CNBr and the acidic solvent (e.g., 70% formic acid).
Methodology:
-
Following the completion of the CNBr cleavage reaction, transfer the reaction mixture to a lyophilization flask.
-
Crucial Safety Step: It is highly recommended to use a lyophilizer with a cold trap containing 2N NaOH to neutralize the volatile and toxic CNBr and acidic vapors.[10][11]
-
Freeze the sample completely at -70°C for at least 6 hours or overnight.[11]
-
Connect the flask to the lyophilizer and apply a high vacuum.
-
Lyophilize the sample until all the solvent has sublimated. This typically takes several hours to overnight.
-
Once lyophilization is complete, carefully remove the flask inside a fume hood.
-
Resuspend the dried peptide pellet in a suitable buffer for downstream applications.
Protocol 2: Removal of Excess CNBr by Dialysis
Dialysis is effective for removing small molecules from larger protein and peptide fragments.
Methodology:
-
Carefully transfer the CNBr cleavage reaction mixture into a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO) that will retain your peptides of interest. All handling should be done in a fume hood while wearing appropriate PPE.[12]
-
Place the sealed dialysis cassette/tubing in a large beaker containing the dialysis buffer (e.g., 20% Acetonitrile in water). The volume of the dialysis buffer should be at least 200-500 times the sample volume.[12][13]
-
Perform the dialysis in a fume hood to ensure adequate ventilation for any evolving cyanide gas.[12]
-
Stir the dialysis buffer gently at 4°C.
-
Change the dialysis buffer at least two to three times over a period of 24 hours to ensure complete removal of CNBr and byproducts.[12][13]
-
Collect the spent dialysis buffer and treat it as hazardous waste containing trace amounts of CNBr.[12]
-
After the final buffer exchange, recover the sample from the dialysis cassette/tubing.
Protocol 3: Removal of Excess CNBr by Gel Filtration Chromatography (Desalting)
This method rapidly separates the larger peptide fragments from the smaller CNBr molecules and byproducts.
Methodology:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with a buffer suitable for your downstream application. The column bed volume should be significantly larger than the sample volume.
-
Carefully load the CNBr cleavage reaction mixture onto the top of the equilibrated column. This should be done in a fume hood.
-
Elute the sample with the equilibration buffer.
-
The larger peptide fragments will elute first in the void volume, while the smaller molecules (CNBr, salts, etc.) will be retained longer in the column matrix and elute later.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm to identify the fractions containing your peptide.
-
Pool the peptide-containing fractions.
Visualizations
Caption: Workflow for CNBr cleavage and subsequent removal methods.
Caption: Troubleshooting logic for post-CNBr cleavage cleanup.
References
- 1. in.nau.edu [in.nau.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. grokipedia.com [grokipedia.com]
- 6. research.uga.edu [research.uga.edu]
- 7. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]
- 8. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lclane.net [lclane.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 13. Dialysis Methods for Protein Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Destruction of this compound and inorganic cyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyanogen bromide cleavage issues with Met-Ser and Met-Thr peptide bonds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for issues encountered during cyanogen bromide (CNBr) cleavage of peptides and proteins, with a specific focus on the challenges associated with Met-Ser and Met-Thr peptide bonds.
Frequently Asked Questions (FAQs)
Q1: Why is my CNBr cleavage incomplete, especially at Met-Ser and Met-Thr sequences?
A1: Incomplete cleavage at Met-Ser and Met-Thr peptide bonds is a well-documented issue.[1][2] While CNBr cleavage is generally efficient (>90%) at other methionine residues, the efficiency can drop to less than 40% when serine or threonine is the adjacent residue C-terminal to methionine.[1]
The underlying mechanism for this reduced efficiency involves the hydroxyl group of the serine or threonine side chain. This group can participate in a side reaction that competes with the final hydrolysis step required for peptide bond cleavage. The neighboring hydroxyl group can lead to the formation of a stable five-membered ring structure (an iminolactone), which is more resistant to hydrolysis than the typical linear intermediate. This results in a significant portion of the peptide remaining uncleaved.
Q2: What are common side reactions to be aware of during CNBr cleavage?
A2: A significant side reaction, particularly when using formic acid as the solvent, is the formylation of serine and threonine residues.[3][4] This modification adds a formyl group to the hydroxyl side chains of these amino acids and can also occur at the C-terminal homoserine lactone.[3] This can lead to heterogeneity in the resulting peptide fragments and complicate downstream analysis. Fortunately, this formylation is often reversible by treating the sample with dilute aqueous acid, such as 0.1 M HCl.[5]
Additionally, harsh acidic conditions and prolonged incubation times can lead to non-specific degradation of the protein, resulting in a complex mixture of peptide fragments.[1][2]
Q3: Can I proceed with CNBr cleavage if my protein sample is in a buffer containing salts like NaCl or guanidine-HCl?
A3: Yes, it is often possible to perform CNBr cleavage directly in the presence of common buffer components. Research has shown that Tris-HCl, sodium phosphate, NaCl, imidazole, and guanidine-HCl do not significantly interfere with the cleavage reaction under the acidic conditions required. This can save time by eliminating the need for a desalting step before cleavage.
Troubleshooting Guide
Issue: Low Cleavage Yield at Met-Ser or Met-Thr Bonds
Possible Cause 1: Suboptimal Reaction Conditions
Standard CNBr cleavage protocols often use 70% formic acid.[6] However, for problematic Met-Ser and Met-Thr sites, these conditions can be inefficient.
Solution 1: Modified Reaction Conditions
Several modifications to the standard protocol have been shown to significantly enhance cleavage yields at these difficult sites. These include:
-
Increasing Water Concentration: Reducing the concentration of formic acid or performing the cleavage in an acidic aqueous medium can more than double the cleavage yields.[7]
-
Addition of Organic Solvents: Incorporating acetonitrile (up to 40%) in the presence of 8M urea, or trace amounts in 6M guanidine hydrochloride, can improve cleavage efficiency, with yields reaching up to 70% in some cases.[1][2]
-
Guanidine-HCl/TFA: Using a mixture of 6M guanidine-HCl and 0.2% trifluoroacetic acid (TFA) can also lead to improved cleavage.
Quantitative Data on Cleavage Efficiency
| Cleavage Condition | Peptide Sequence | Cleavage Yield (%) | Reference |
| 70% Formic Acid | Met-Ser | <40 | [1] |
| 70% Formic Acid | Met-Thr | <40 | [1] |
| 8M Urea, 40% Acetonitrile, 0.1M HCl | Met-Ser | ~70 | [1] |
| 6M Guanidine-HCl, trace Acetonitrile, 0.1M HCl | Met-Ser | >60 | [1] |
| Aqueous Acidic Medium | Met-Ser/Thr | > doubled vs. standard | [7] |
Possible Cause 2: Protein Solubility Issues
Poor solubility of the protein in the reaction mixture can hinder the access of CNBr to the methionine residues, leading to incomplete cleavage.[1][2]
Solution 2: Use of Denaturants
Employing strong denaturants like 8M urea or 6M guanidine hydrochloride can help to solubilize the protein and expose the cleavage sites.[1]
Experimental Protocols
Protocol 1: Standard CNBr Cleavage in 70% Formic Acid
This protocol is suitable for proteins without problematic Met-Ser or Met-Thr sequences.
-
Dissolve the protein sample in 70% (v/v) aqueous formic acid to a final concentration of 1-10 mg/mL.
-
Add a 100-fold molar excess of CNBr over methionine residues.
-
Incubate the reaction in the dark, under a nitrogen atmosphere, for 12-24 hours at room temperature.
-
Quench the reaction by diluting with 5-10 volumes of water.
-
Remove the solvent and excess reagents by lyophilization.
Protocol 2: Enhanced CNBr Cleavage for Met-Ser/Thr Peptides (Acetonitrile Method)
This protocol is optimized for proteins containing cleavage-resistant Met-Ser or Met-Thr bonds.
-
Dissolve the protein sample in a solution of 8M urea and 0.1M HCl.
-
Add acetonitrile to a final concentration of 40% (v/v).
-
Add CNBr to a final concentration of approximately 50-100 mg/mL.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.[1][2]
-
Stop the reaction by adding 5-10 volumes of water.
-
Lyophilize the sample to remove volatile components.
Visualizations
CNBr Cleavage Mechanism at Met-X Bonds
Caption: General mechanism of peptide bond cleavage by this compound at a methionine residue.
Side Reaction at Met-Ser/Thr Bonds
Caption: Competing reaction pathway at Met-Ser/Thr bonds leading to incomplete cleavage.
Troubleshooting Workflow for Incomplete CNBr Cleavage
Caption: A logical workflow for troubleshooting incomplete CNBr cleavage experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Modified CNBr Cleavage Protocol for Efficient Separation of Met-Ser Containing OmpX-Om14 Membrane Protein Fusion | Gupta | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]
- 3. CNBr/formic acid reactions of methionine- and trifluoromethionine-containing lambda lysozyme: probing chemical and positional reactivity and formylation side reactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 6. lclane.net [lclane.net]
- 7. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating CNBr Cleavage in the Presence of Denaturing Agents: A Technical Guide
For researchers, scientists, and drug development professionals utilizing cyanogen bromide (CNBr) for protein cleavage, the presence of denaturing agents like urea or guanidine HCl can be a double-edged sword. While essential for solubilizing complex proteins, their impact on cleavage efficiency and potential for side reactions necessitates a nuanced understanding. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions regarding the use of these chaotropic agents in CNBr cleavage protocols.
Frequently Asked Questions (FAQs)
Q1: Why should I use denaturing agents like urea or guanidine HCl during CNBr cleavage?
A: Denaturing agents are primarily used to increase the solubility of hydrophobic proteins, such as membrane proteins or proteins that form inclusion bodies.[1][2] By unfolding the protein, these agents expose methionine residues that might otherwise be buried within the protein's three-dimensional structure, making them accessible to CNBr. This enhanced exposure can significantly improve cleavage efficiency.[3]
Q2: What are the recommended concentrations of urea and guanidine HCl for CNBr cleavage?
A: Commonly used concentrations are 6 M to 8 M for urea and 6 M for guanidine HCl.[1][3] The optimal concentration can be protein-dependent and may require some empirical optimization. It's crucial to ensure that the denaturant is fully dissolved and the solution is fresh to avoid potential side reactions.
Q3: Will urea or guanidine HCl interfere with the CNBr cleavage reaction itself?
A: Under the acidic conditions required for CNBr cleavage (typically 70% formic acid or 0.1 M HCl), urea and guanidine HCl are generally considered not to interfere with the fundamental cleavage chemistry at the methionine residue.[4][5] In fact, their primary role is to facilitate the reaction by improving substrate availability.
Q4: Can I expect a significant increase in cleavage efficiency with these denaturants?
A: Yes, for many proteins, especially those with solubility challenges or inaccessible methionine residues, a notable increase in cleavage yield can be observed. For instance, in the case of the membrane protein fusion OmpX-Om14, the inclusion of 8 M urea or 6 M guanidine HCl resulted in cleavage yields of up to 70%, even for a typically difficult-to-cleave Met-Ser sequence.[3] This represented an approximate 1.5-fold increase in efficiency compared to reactions without denaturants. The presence of denaturants can increase cleavage efficiency by roughly 10-15%.[3]
Q5: Are there any potential side reactions associated with using urea in CNBr cleavage?
A: A primary concern with urea is its potential to carbamylate proteins, especially at elevated temperatures. Urea in solution can exist in equilibrium with ammonium cyanate, which can modify primary amines on the protein. To minimize this, it is recommended to use freshly prepared, high-purity urea solutions and to keep reaction temperatures at or below room temperature.[6]
Q6: What about side reactions with guanidine HCl?
A: Guanidine HCl is generally considered to be less prone to causing covalent modifications than urea. However, as with any chemical modification protocol, it is crucial to work with high-purity reagents and to control reaction conditions to minimize the risk of unforeseen side reactions.
Q7: How do I remove the denaturing agents after the cleavage reaction is complete?
A: Dialysis is a common and effective method for removing both urea and guanidine HCl.[7] Stepwise dialysis with gradually decreasing concentrations of the denaturant is often recommended to prevent the protein fragments from aggregating and precipitating.[8] Size-exclusion chromatography (e.g., using PD-10 desalting columns) is another rapid and efficient method for removing these small molecules.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Cleavage | 1. Inaccessible Methionine Residues: The protein may not be fully denatured, leaving some methionine residues buried. 2. Oxidation of Methionine: The sulfur atom in methionine can be oxidized to a sulfoxide or sulfone, which are resistant to CNBr cleavage. 3. Insufficient CNBr: The molar excess of CNBr to methionine may be too low. 4. Suboptimal Reaction Time: The reaction may not have proceeded for a sufficient duration. | 1. Increase the concentration of the denaturing agent (e.g., from 6 M to 8 M urea). Ensure the protein is fully solubilized before adding CNBr. 2. Perform the reaction under a nitrogen atmosphere to minimize oxidation. Avoid exposing the reaction mixture to light. 3. Increase the molar ratio of CNBr to methionine. A 100-fold molar excess is a common starting point.[9] 4. Increase the incubation time, but monitor for potential protein degradation. Reactions are typically run for 4 to 24 hours.[10] |
| Protein/Peptide Precipitation During Reaction | 1. Poor Solubility in Reaction Mixture: The protein or its cleavage fragments may not be soluble in the acidic/denaturing solution. 2. Removal of Denaturant: If the denaturant concentration is too low, the protein may precipitate. | 1. Ensure the protein is completely dissolved in the denaturant/acid solution before adding CNBr. The use of 6 M guanidine HCl in 0.1 M HCl has been shown to improve the solubility of hydrophobic proteins.[2] 2. Maintain the recommended concentration of urea or guanidine HCl throughout the reaction. |
| Unexpected Cleavage Products (Non-specific Cleavage) | 1. Acid Hydrolysis: Prolonged exposure to strong acids like formic acid can lead to some non-specific cleavage, particularly at aspartyl-prolyl bonds.[10] 2. Side Reactions at Elevated Temperatures: Increasing the reaction temperature to enhance cleavage can also promote undesirable side reactions.[11] | 1. Minimize reaction time as much as possible while still achieving adequate cleavage. 2. Conduct the CNBr cleavage reaction at room temperature. It is generally advised not to exceed room temperature to avoid deleterious side reactions.[11] |
| Formylation of Peptides | 1. Use of Formic Acid: Formic acid, a common solvent for CNBr cleavage, can cause formylation of serine and threonine residues.[12] | 1. If formylation is a concern, consider using 0.1 M HCl as the solvent instead of 70% formic acid. 2. A deformylation step can be performed after cleavage by incubating the peptide fragments in 0.1 M HCl in 6 M guanidine HCl.[11][13] |
Quantitative Data Summary
The following table summarizes the impact of denaturing agents on the CNBr cleavage of the OmpX-Om14 membrane protein fusion, which contains a difficult-to-cleave Met-Ser sequence.
| Reaction Condition | Cleavage Efficiency (%) | Reference |
| 70% Formic Acid | ~20% | [3] |
| 8 M Urea in 1 N HCl with 40% Acetonitrile | up to 70% | [3] |
| 6 M Guanidine HCl in 0.1 N HCl with trace Acetonitrile | ~65% | [3] |
Note: The addition of acetonitrile in the urea-containing reaction was found to further enhance cleavage efficiency for this specific protein.[3]
Experimental Protocol: CNBr Cleavage of a Hydrophobic Protein Using a Denaturing Agent
This protocol provides a general framework. Optimization of specific parameters such as incubation time and CNBr concentration may be necessary for your protein of interest.
Materials:
-
Protein sample (lyophilized or in solution)
-
Urea or Guanidine Hydrochloride (high purity)
-
70% Formic Acid or 0.1 M Hydrochloric Acid (HCl)
-
This compound (CNBr)
-
Reaction tube (protected from light, e.g., wrapped in aluminum foil)
-
Nitrogen gas
-
Shaker or rocker
Procedure:
-
Protein Solubilization:
-
Dissolve the protein sample in the chosen reaction buffer (e.g., 70% formic acid) containing the denaturing agent (e.g., 8 M urea or 6 M guanidine HCl) to a final protein concentration of 1-10 mg/mL.
-
Ensure the protein is completely dissolved. Gentle vortexing or sonication may be required.
-
-
Reaction Setup:
-
Transfer the protein solution to a light-protected reaction tube.
-
Flush the headspace of the tube with nitrogen gas to create an inert atmosphere. This helps to prevent the oxidation of methionine residues.
-
-
Addition of CNBr:
-
Weigh out CNBr in a fume hood. CNBr is highly toxic and should be handled with extreme caution.
-
Add solid CNBr directly to the protein solution to achieve a final molar excess of 50- to 100-fold over the total number of methionine residues in the protein.
-
Seal the tube tightly.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) with gentle agitation for 4 to 24 hours. The optimal incubation time should be determined empirically.
-
-
Reaction Quenching:
-
To stop the reaction, dilute the reaction mixture with 5-10 volumes of deionized water.
-
-
Removal of Reagents:
-
Lyophilize the diluted reaction mixture to remove the solvent and excess CNBr. This should be done in a well-ventilated area or using a lyophilizer equipped with a trap for volatile toxic chemicals.
-
Alternatively, use a desalting column or dialysis to remove the denaturant and other small molecules.
-
-
(Optional) Deformylation:
Visualizing the Process
Experimental Workflow for CNBr Cleavage with Denaturants
Caption: CNBr cleavage workflow with denaturants.
Troubleshooting Logic for Incomplete CNBr Cleavage
Caption: Troubleshooting incomplete CNBr cleavage.
References
- 1. How to Extract Membrane Proteins Using CNBr Cleavage Protocols? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound cleavage of proteins in salt and buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. lclane.net [lclane.net]
- 11. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 12. CNBr/formic acid reactions of methionine- and trifluoromethionine-containing lambda lysozyme: probing chemical and positional reactivity and formylation side reactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Safe Disposal of Cyanogen Bromide Waste
This guide provides detailed protocols and answers to frequently asked questions regarding the safe handling and disposal of cyanogen bromide (CNBr) waste in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: The primary hazards of this compound (CNBr) are its high toxicity through inhalation, ingestion, and skin absorption.[1] A significant danger is the formation of highly toxic and flammable hydrogen cyanide (HCN) gas, which can occur when CNBr comes into contact with water, acids, or is heated to decomposition.[2][3][4] Therefore, all waste streams containing CNBr must be handled with extreme caution in a well-ventilated chemical fume hood.
Q2: What personal protective equipment (PPE) is required when handling CNBr waste?
A2: When handling CNBr waste, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical splash goggles.
-
Gloves: Chemically resistant gloves such as Natural Rubber, Neoprene, Butyl, PVC, or Viton are suitable. Double-gloving is highly recommended.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are essential to minimize skin exposure.
-
Respiratory Protection: In situations where adequate ventilation is not guaranteed or if there is a risk of aerosol generation, a full-face respirator with appropriate cartridges should be used.
Q3: How should I collect and store CNBr waste before treatment?
A3: All CNBr waste, including contaminated consumables like gloves and pipette tips, should be collected in a designated, clearly labeled, and leak-proof container.[1] This container should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as acids and oxidizing agents.[4] It is crucial to prevent moisture from entering the waste container to avoid the formation of HCN gas.
Q4: Can I dispose of untreated CNBr waste down the drain?
A4: No, under no circumstances should untreated CNBr waste be disposed of down the drain. CNBr is highly toxic to aquatic life and can react with other chemicals in the drainage system, potentially generating hazardous gases. All CNBr waste must be chemically neutralized before disposal.
Q5: What should I do in case of a CNBr spill?
A5: In the event of a CNBr spill, evacuate the area immediately and deny entry to personnel without appropriate respiratory protection. If possible, confine the spill to a small area using an inert absorbent material. The spilled material should be carefully swept up, avoiding dust generation, and placed in a designated hazardous waste container. The spill area should then be decontaminated. For trace amounts of cyanide, a strong sodium or calcium hypochlorite solution can be used for decontamination.[1]
Troubleshooting Guide
Issue: I have neutralized my CNBr waste, but I'm not sure if the process was successful.
Solution: It is crucial to verify the absence of residual cyanide before disposing of the treated waste. You can use commercially available semi-quantitative cyanide test strips for a quick check. For more sensitive verification, a qualitative test using ion exchange resin-immobilized reagents can be performed.[5] This test provides a colorimetric indication of the presence of cyanide. If either test is positive, the neutralization process should be repeated with a fresh solution.
Issue: My CNBr waste is dissolved in an organic solvent. Can I still use the sodium hydroxide and hypochlorite neutralization method?
Solution: The sodium hydroxide and hypochlorite method has been shown to be effective for CNBr in water and several organic solvents.[6] However, the presence of certain organic solvents may affect the efficiency of the reaction. It is recommended to perform the neutralization in a fume hood and to add the neutralizing solution slowly, as the reaction can be exothermic. If you are working with a solvent that is not miscible with the aqueous neutralization solution, vigorous stirring will be necessary to ensure proper mixing. Always test for residual cyanide after the reaction.
Issue: The CNBr waste solution is acidic. How should I proceed?
Solution: NEVER add the sodium hydroxide/hypochlorite solution directly to an acidic CNBr solution. The reaction of CNBr with acid can rapidly generate large quantities of highly toxic hydrogen cyanide gas.[3] The acidic waste must first be carefully neutralized by slowly adding a base (e.g., 1 M sodium hydroxide) while monitoring the pH. This should be done in a chemical fume hood with extreme caution. Once the solution is neutral or slightly alkaline, you can proceed with the standard neutralization protocol.
Quantitative Data for Neutralization
The following table summarizes the recommended reagents for the neutralization of this compound waste. The exact quantities may need to be adjusted based on the concentration of CNBr in the waste stream. Always perform a validation test to confirm complete degradation.
| Reagent | Concentration/Form | Purpose |
| Sodium Hydroxide (NaOH) | 1 M aqueous solution | To create alkaline conditions (pH > 10) |
| Sodium Hypochlorite (NaOCl) | Commercial bleach (5-6% solution) | Oxidizing agent to destroy cyanide |
| Calcium Hypochlorite (Ca(OCl)₂) | Solid | Alternative oxidizing agent |
Experimental Protocol: Neutralization of this compound Waste
This protocol describes the chemical degradation of this compound waste using sodium hydroxide and sodium hypochlorite. This procedure should be performed in a certified chemical fume hood while wearing appropriate PPE.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Commercial sodium hypochlorite solution (bleach, ~5-6% NaOCl)
-
Large beaker or flask for the reaction
-
Stir bar and stir plate
-
pH indicator strips or a pH meter
-
Cyanide test strips for validation
Procedure:
-
Preparation: Place the CNBr waste in a suitably large reaction vessel inside a chemical fume hood. If the waste is solid, dissolve it in a minimal amount of cold water.
-
Alkalinization: While stirring, slowly add 1 M sodium hydroxide solution to the waste until the pH is greater than 10. This step is crucial to prevent the formation of HCN gas.
-
Oxidation: Slowly add an excess of sodium hypochlorite solution to the alkaline waste. A general guideline is to add approximately 100 mL of bleach for every 10 grams of CNBr estimated to be in the waste.
-
Reaction: Continue stirring the mixture at room temperature for at least 2 hours. The reaction of CNBr with hypochlorite is most effective at a pH between 9 and 10.[7][8]
-
Validation: After the reaction period, test for the presence of residual cyanide using a semi-quantitative test strip. Dip the strip into the solution according to the manufacturer's instructions and observe for any color change.
-
Repeat if Necessary: If the test indicates the presence of cyanide, add more sodium hypochlorite solution and continue stirring for another hour. Retest for residual cyanide.
-
Disposal: Once the absence of cyanide is confirmed, the treated solution can be neutralized to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., hydrochloric acid). The neutralized solution can then be disposed of in accordance with local regulations for non-hazardous aqueous waste.
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Emergency response procedure for a this compound spill.
References
- 1. Top Tips for Total Cyanide Analysis [ysi.com]
- 2. This compound | BrCN | CID 10476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. research.uga.edu [research.uga.edu]
- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 6. Destruction of this compound and inorganic cyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Modifying CNBr Cleavage for Insoluble Proteins
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the cyanogen bromide (CNBr) cleavage of proteins expressed as insoluble inclusion bodies.
Frequently Asked Questions (FAQs)
Q1: Why is my inclusion body pellet not dissolving?
A1: Incomplete solubilization is a common issue. The primary reasons include insufficient denaturant concentration or the use of a denaturant that is not strong enough for your specific protein. Guanidine hydrochloride (GdnHCl) is generally a more potent chaotropic agent than urea.[1][2] If you are using 8M urea and still have issues, switching to 6M GdnHCl may improve solubility to over 95%.[1] Additionally, ensure thorough resuspension of the pellet, as mechanical disruption (e.g., homogenization or sonication) can significantly aid dissolution.[3][4] For very difficult inclusion bodies, overnight incubation in the solubilization buffer may be necessary.[3]
Q2: What is the best solvent for the CNBr cleavage reaction itself?
A2: For proteins with low solubility, such as those derived from inclusion bodies, 70-80% aqueous formic acid is a widely used and effective solvent.[5][6][7] It helps to keep the protein and the resulting peptide fragments in solution during the reaction. While 70% trifluoroacetic acid (TFA) is an alternative, some studies have reported poor cleavage yields for hydrophobic proteins in TFA due to its lower solubilizing capacity compared to formic acid.[8] A combination of a chaotropic agent like 6M GdnHCl with a dilute acid (e.g., 0.1M HCl) can also be an effective medium for the cleavage reaction.[8][9]
Q3: My cleavage efficiency is very low. What can I do to improve it?
A3: Several factors can lead to low cleavage efficiency.
-
Incomplete Solubilization: Ensure your protein is fully solubilized before adding CNBr.
-
Met-Thr/Met-Ser Bonds: Cleavage at methionine-threonine or methionine-serine peptide bonds is known to be less efficient.[10] Increasing the water content in the reaction (e.g., by lowering the formic acid concentration) can significantly improve the cleavage yield at these sites.[10]
-
Insufficient CNBr: Use a sufficient molar excess of CNBr to methionine residues. A 100-fold molar excess is a common starting point.
-
Reaction Time and Temperature: While prolonged incubation (16-24 hours) is common, it can also lead to protein degradation.[5][11] Reactions should be performed at room temperature, as higher temperatures can promote undesirable side reactions.[5][6]
-
Presence of Scavengers: If your protein contains cysteine, side reactions can occur. While not a direct scavenger for CNBr cleavage, ensuring a reducing environment during solubilization with agents like DTT is crucial to prevent disulfide bond-related aggregation.[3][12]
Q4: I see extra bands on my gel after cleavage that don't correspond to the expected fragments. What are they?
A4: These could be the result of several issues:
-
Incomplete Cleavage: The most common reason is partial digestion, leading to fragments of varying lengths.
-
Side Reactions: Formylation of serine and threonine residues can occur when using formic acid, which can alter the migration of peptides on a gel.[13] This can often be reversed by treatment with dilute aqueous HCl.[5][6]
-
Protein Modification: The harsh acidic conditions can sometimes lead to other modifications or degradation of the target protein.[14]
-
Contaminants: Ensure the inclusion body preparation is of high purity, as contaminating proteins will also be cleaved if they contain methionine.
Q5: How do I quantify the amount of protein in my inclusion body preparation before starting the cleavage reaction?
A5: You must first solubilize the inclusion bodies in a denaturant like 8M urea or 6M GdnHCl.[15] Once solubilized, you can use a standard protein quantification method like the Bradford assay. It is critical to include the same concentration of the denaturant in your protein standards (e.g., BSA) to ensure accuracy, as these agents can interfere with the assay.[15][16] Alternatively, UV absorbance at 280 nm can be used, though it is less accurate if nucleic acid contamination is present.[3][17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Inclusion Body (IB) Solubility | Insufficient chaotrope strength. | Switch from 8M urea to 6M GdnHCl, which is a more potent denaturant.[1][2] |
| Incomplete resuspension. | Use a homogenizer or sonication to fully disperse the IB pellet in the solubilization buffer.[3][4] | |
| Low CNBr Cleavage Efficiency | Incomplete reaction. | Ensure a sufficient molar excess of CNBr (e.g., 50-100 fold over Met residues). Protect the reaction from light and conduct under a nitrogen atmosphere.[5] |
| Inefficient cleavage at Met-Ser/Met-Thr sites. | Increase the water concentration by reducing the formic acid concentration from 80% to 70% or lower.[10] Consider adding acetonitrile to the reaction mixture.[11][18] | |
| Protein aggregation during reaction. | Ensure the solvent system (e.g., 70% formic acid, 6M GdnHCl) is sufficient to maintain protein solubility throughout the cleavage process.[5][8] | |
| Unexpected Bands on SDS-PAGE | Formylation of peptide fragments. | After cleavage and removal of CNBr/formic acid, resuspend the peptides in 6M GdnHCl containing 0.1M HCl and incubate for 16 hours to reverse formylation.[5][6] |
| Non-specific cleavage. | Avoid high temperatures during the reaction.[5][7] Ensure the purity of reagents. Formic acid can slowly cleave Asp-Pro bonds.[7] | |
| Incomplete cleavage. | Optimize reaction time and CNBr concentration. Analyze samples at different time points to find the optimal incubation period. | |
| Viscous IB Solubilization Mixture | Contamination with genomic DNA. | Ensure complete cell lysis before IB isolation. Include a sonication step during the IB washing procedure to shear DNA.[3] Add DNase to the lysis buffer. |
| Difficulty Removing Reagents Post-Cleavage | Volatility of formic acid and CNBr. | After the reaction, dilute the mixture with water and remove the reagents by lyophilization or evaporation under vacuum.[5] |
| Presence of salts and denaturants. | Use dialysis or a desalting column to remove GdnHCl or urea if they were used in the cleavage reaction.[3] |
Detailed Experimental Protocol
This protocol outlines the key steps for CNBr cleavage of a protein expressed as inclusion bodies.
1. Inclusion Body Washing and Solubilization
-
Objective: To obtain a pure, solubilized preparation of the target protein.
-
Methodology:
-
After cell lysis, centrifuge the lysate to pellet the inclusion bodies.
-
Wash the pellet sequentially with a buffer containing a mild denaturant (e.g., 2M urea) and a detergent (e.g., 1-2% Triton X-100) to remove contaminating proteins and membrane components.[1][3] A short sonication step during each wash can improve purity.[3]
-
Perform a final wash with buffer alone to remove residual detergent.[3]
-
Solubilize the washed inclusion body pellet in a buffer containing a strong denaturant (e.g., 6M GdnHCl or 8M urea), a buffering agent (e.g., Tris-HCl, pH 8.0), and a reducing agent (e.g., 50-100 mM DTT) to break any disulfide bonds.[3][12]
-
Incubate with agitation until the pellet is fully dissolved. Centrifuge to remove any remaining insoluble material.
-
Quantify the protein concentration of the solubilized sample.
-
2. CNBr Cleavage Reaction
-
Objective: To cleave the polypeptide chain at the C-terminal side of methionine residues.
-
Methodology:
-
Transfer the solubilized protein into a reaction vessel suitable for use with hazardous chemicals.
-
If the protein was solubilized in GdnHCl/urea, it can be used directly in some protocols by adding acid.[9] However, the standard method involves solvent exchange or drying the protein and redissolving it.
-
For the standard acid method, dissolve the protein (or lyophilized inclusion body preparation) in 70-80% aqueous formic acid to a final protein concentration of 1-10 mg/mL.[5][7]
-
Weigh out solid CNBr in a chemical fume hood. Add CNBr to the protein solution to achieve a 50- to 100-fold molar excess over the total number of methionine residues.
-
Flush the headspace of the reaction vessel with nitrogen gas, seal it tightly, and wrap it in aluminum foil to protect it from light.
-
Stir the reaction at room temperature for 16-24 hours.[5]
-
To quench the reaction, dilute the mixture 5- to 10-fold with deionized water.
-
Remove the formic acid and excess CNBr by lyophilization (freeze-drying) or using a rotary evaporator.
-
3. Post-Cleavage Processing
-
Objective: To prepare the peptide fragments for downstream analysis or purification.
-
Methodology:
-
Resuspend the lyophilized peptide pellet in a suitable buffer for your next application (e.g., 6M GdnHCl for deformylation, or a buffer for chromatography).
-
(Optional) To reverse potential formylation of Ser/Thr residues, incubate the peptides in 0.1 M HCl in 6 M GdnHCl for 16 hours at room temperature.[6]
-
Analyze the cleavage products using SDS-PAGE or HPLC to assess the efficiency of the reaction.
-
Quantitative Data Summary
Table 1: Common Reagents and Conditions for Inclusion Body Solubilization
| Reagent | Typical Concentration | Solubilization Capacity | Notes |
| Guanidine Hydrochloride (GdnHCl) | 6 M | > 95% for most inclusion bodies[1] | Potent chaotrope.[2] Ionic nature can interfere with ion-exchange chromatography.[2] |
| Urea | 8 M | 70-90% for most inclusion bodies[1] | Less potent than GdnHCl.[1] Non-ionic, making it compatible with ion-exchange chromatography.[2] |
| Dithiothreitol (DTT) | 5 - 100 mM | N/A | Reducing agent used to break disulfide bonds, often essential for complete solubilization and preventing aggregation.[3][12] |
Table 2: Typical CNBr Cleavage Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Solvent | 70-80% Formic Acid[5][7] or 6M GdnHCl / 0.1M HCl[8] | Maintains solubility of hydrophobic proteins and peptides. Formic acid is highly effective.[5][6] |
| Protein Concentration | 1 - 10 mg/mL | A balance between reaction efficiency and maintaining solubility. |
| CNBr Molar Excess | 50 - 100 fold (relative to Methionine) | Ensures the reaction goes to completion. |
| Temperature | Room Temperature (~22-25°C) | Higher temperatures can increase side reactions and protein degradation.[5][6] |
| Time | 16 - 24 hours | Typical duration for maximizing cleavage, but may need optimization to minimize degradation.[5] |
| Atmosphere | Nitrogen | Minimizes oxidation of methionine and other sensitive residues. |
| Light | Protect from light (e.g., wrap in foil) | CNBr is light-sensitive. |
Visualizations
Caption: Workflow for CNBr cleavage of insoluble protein inclusion bodies.
Caption: Chemical mechanism of peptide bond cleavage by this compound.
References
- 1. Use of Guanidine Hydrochloride in the Purification of Inclusion Body [yacooscience.com]
- 2. researchgate.net [researchgate.net]
- 3. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 4. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. lclane.net [lclane.net]
- 8. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound cleavage of proteins in salt and buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. CNBr/formic acid reactions of methionine- and trifluoromethionine-containing lambda lysozyme: probing chemical and positional reactivity and formylation side reactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted expression, purification, and cleavage of fusion proteins from inclusion bodies in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Modified CNBr Cleavage Protocol for Efficient Separation of Met-Ser Containing OmpX-Om14 Membrane Protein Fusion | Gupta | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]
Validation & Comparative
A Head-to-Head Comparison: Cyanogen Bromide vs. Trypsin Digestion for Proteomic Analysis
In the landscape of proteomics, the comprehensive identification and characterization of proteins rely on the critical step of breaking them down into smaller, manageable peptides for mass spectrometry analysis. Two stalwart methods for this task are the chemical cleavage by cyanogen bromide (CNBr) and the enzymatic digestion by trypsin. While trypsin has long been the gold standard, CNBr offers a distinct and complementary approach, particularly for challenging proteins. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal strategy for their proteomic workflows.
At a Glance: Key Differences and Performance Metrics
The choice between this compound and trypsin hinges on their fundamentally different cleavage mechanisms, which in turn dictates their specificity, efficiency, and suitability for various protein types and research goals. Trypsin, a serine protease, offers high specificity and efficiency under physiological conditions, making it the workhorse of proteomics.[1] In contrast, CNBr provides a chemical-based alternative that is particularly effective for certain classes of proteins where trypsin falls short.
| Feature | This compound (CNBr) | Trypsin |
| Cleavage Site | C-terminus of Methionine (Met) residues.[2] | C-terminus of Lysine (Lys) and Arginine (Arg) residues.[2] |
| Cleavage Type | Chemical | Enzymatic |
| Specificity | High for Met, but side reactions can occur. | High, but can be affected by nearby residues or PTMs.[3] |
| Protein Identification | Generally lower than trypsin due to the lower frequency of Met. | High, considered the gold standard for protein identification.[1] |
| Sequence Coverage | Can provide complementary data to trypsin, increasing overall coverage, especially for proteins with sparse tryptic cleavage sites. Using multiple proteases or chemical agents can increase sequence coverage.[4] | High, with in-silico digestion of the human proteome predicting 86% sequence coverage.[5] However, it can be limited in hydrophobic regions.[6] |
| PTM Analysis | Can be advantageous when PTMs block tryptic cleavage sites. | Can be hindered by PTMs near cleavage sites, leading to missed cleavages.[3] |
| Optimal Conditions | Acidic (e.g., 70% formic acid).[7] | Physiological pH (around 8.0) and temperature (37°C).[1][8] |
| Toxicity | Highly toxic and volatile, requires handling in a fume hood. | Non-toxic. |
Delving Deeper: Mechanisms of Action
The distinct cleavage specificities of CNBr and trypsin are a direct result of their unique chemical and enzymatic mechanisms.
This compound: A Chemical Scission
This compound targets the sulfur atom in the side chain of methionine residues. The reaction proceeds through a series of steps involving the formation of a cyanosulfonium salt, which then leads to the cleavage of the peptide bond C-terminal to the methionine. This process converts the methionine residue into a homoserine lactone.
Trypsin: An Enzymatic Masterclass
Trypsin's specificity arises from its active site, which contains a negatively charged aspartate residue that preferentially binds the positively charged side chains of lysine and arginine.[2] This binding orients the adjacent peptide bond for nucleophilic attack by a serine residue in the enzyme's catalytic triad, leading to hydrolysis.
Head-to-Head: A Comparative Workflow
The practical application of CNBr and trypsin digestion involves distinct workflows, each with its own set of reagents and incubation conditions.
References
- 1. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Engineering Proteases for Mass Spectrometry-Based Post Translational Modification Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved protease digestion conditions for membrane protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Researcher's Guide to Chemical Protein Cleavage: Moving Beyond Cyanogen Bromide
For decades, cyanogen bromide (CNBr) has been a staple in the protein chemist's toolkit for cleaving polypeptide chains at methionine residues. This technique has been instrumental in protein sequencing, peptide mapping, and the generation of large protein fragments. However, the toxicity of CNBr and its limitations, such as the requirement for harsh acidic conditions and the inability to cleave at methionine sulfoxide, have driven the search for viable alternatives. This guide provides a comprehensive comparison of common chemical cleavage methods that serve as alternatives to CNBr, offering researchers a practical resource for selecting the optimal strategy for their specific protein of interest.
We will delve into the specifics of four prominent alternatives: formic acid, hydroxylamine, o-iodosobenzoic acid, and BNPS-skatole. Each method will be evaluated based on its cleavage specificity, reported efficiency, potential side reactions, and detailed experimental protocols.
Comparative Analysis of Chemical Cleavage Reagents
The choice of a chemical cleavage reagent is dictated by the amino acid sequence of the target protein and the desired fragmentation pattern. The following table summarizes the key characteristics of the discussed alternatives to this compound, providing a quick reference for researchers.
| Reagent | Cleavage Site | Reported Cleavage Yield | Key Advantages | Potential Side Reactions |
| Formic Acid | Aspartyl-Prolyl (Asp-Pro) peptide bonds.[1][2] | Variable; can be optimized. One study achieved up to 87.3% with an engineered cleavage site.[3] | Targets a relatively rare dipeptide, generating large fragments.[1][2] | Non-specific cleavage can occur at higher temperatures and longer incubation times.[4] Formylation of serine and threonine residues. |
| Hydroxylamine | Asparaginyl-Glycyl (Asn-Gly) peptide bonds.[1][5][6] | 60-90% recovery of cleavage products has been reported.[7] An optimized protocol for a fusion protein reported a yield of ~95%.[8] | High specificity for the Asn-Gly bond.[7] | Conversion of asparagine and glutamine to their hydroxamate forms.[9][10] The reaction is dependent on pH, temperature, and denaturant concentration.[10][11] |
| o-Iodosobenzoic Acid | Tryptophanyl (Trp) residues.[12][13][14][15] | 70-100%.[12] Yields can be lower (approx. 70%) for Trp residues preceding bulky amino acids like isoleucine or valine.[12] | High yield and specificity for tryptophan.[12] | Oxidation of methionine to methionine sulfoxide.[12] Modification and cleavage of tyrosine residues can occur, often due to the presence of the contaminant o-iodoxybenzoic acid.[13][16][17] |
| BNPS-Skatole | Tryptophanyl (Trp) residues.[1] | A study on bovine β-lactoglobulin reported a hydrolysis yield of 67.4%.[18] | Effective for cleaving at tryptophan residues. | Oxidation of tryptophan.[3] Partial bromination of tyrosine residues.[19] The reagent is noted to be malodorous.[20] |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are crucial for the successful implementation of any chemical cleavage strategy. Below are step-by-step methodologies for each of the discussed alternatives.
Formic Acid Cleavage of Asp-Pro Bonds
This protocol is adapted from procedures used for cleaving proteins in solution.[2]
Materials:
-
Protein sample
-
70% (v/v) Formic acid
-
Water
-
SpeedVac concentrator or lyophilizer
Procedure:
-
Dissolve the protein sample in 70% formic acid to a final concentration of 1-10 mg/mL.
-
Incubate the solution at 37°C for 24-48 hours. The optimal time and temperature may need to be determined empirically for each protein.
-
Terminate the reaction by diluting the sample with at least 10 volumes of water.
-
Remove the formic acid and water by lyophilization or using a SpeedVac concentrator.
-
The resulting peptide fragments are now ready for downstream analysis.
Hydroxylamine Cleavage of Asn-Gly Bonds
This protocol is based on methods optimized for the cleavage of fusion proteins.[8][11][21]
Materials:
-
Protein sample
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Guanidine hydrochloride (GuHCl)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Tris buffer
-
Desalting column
Procedure:
-
Prepare a cleavage buffer containing 2 M hydroxylamine-HCl and 6 M guanidine-HCl.
-
Adjust the pH of the cleavage buffer to 9.0 with potassium carbonate or sodium carbonate.
-
Dissolve the protein sample in the cleavage buffer to a final concentration of 1-5 mg/mL.
-
Incubate the reaction mixture at 45°C for 4-16 hours.
-
Cool the reaction mixture to room temperature and terminate the reaction by adding a neutralizing buffer (e.g., acetic acid).
-
Remove excess reagents and exchange the buffer using a desalting column.
-
The cleaved peptide fragments can then be collected for further analysis.
o-Iodosobenzoic Acid Cleavage of Tryptophan Residues
This protocol is adapted from a method designed for high-yield cleavage at tryptophanyl peptide bonds.[12][22]
Materials:
-
Protein sample (preferably S-alkylated if cysteine residues are present)
-
o-Iodosobenzoic acid
-
80% (v/v) Acetic acid
-
4 M Guanidine-HCl
-
p-cresol
-
Water
-
SpeedVac concentrator
Procedure:
-
Prepare the cleavage solution by dissolving o-iodosobenzoic acid (10 mg/mL) in 80% acetic acid containing 4 M guanidine-HCl.
-
Add p-cresol to the cleavage solution (20 µL per 1 mL) to scavenge the reactive contaminant o-iodoxybenzoic acid and pre-incubate for 2 hours at room temperature.[13][16]
-
Dissolve the protein sample in the pre-incubated cleavage solution to a final concentration of 5-10 mg/mL.
-
Flush the reaction tube with nitrogen, seal it, and incubate for 24 hours at room temperature in the dark.
-
Terminate the reaction by adding approximately 10 volumes of water.
-
Dry the sample using a SpeedVac concentrator to remove the reagents.
-
The resulting peptides are ready for purification and analysis.
BNPS-Skatole Cleavage of Tryptophan Residues
This protocol is based on a comparative study of hydrolytic procedures for tryptophanyl peptide bond cleavage.[18]
Materials:
-
Protein sample
-
BNPS-skatole [2-(2-nitrophenylsulfenyl)-3-methylindole]
-
88% (v/v) Acetic acid
-
Water or ethyl ether for extraction
-
Dialysis tubing or gel filtration column
Procedure:
-
Dissolve the protein sample in 88% acetic acid.
-
Add a 10 to 100-fold molar excess of BNPS-skatole to the protein solution.
-
Incubate the reaction at 47°C for 60 minutes.
-
Remove the excess BNPS-skatole by extraction with water or ethyl ether, followed by dialysis or gel filtration chromatography.
-
The peptide fragments generated are then recovered for subsequent analysis.
Visualizing the Workflow and Mechanisms
To aid in the understanding of the experimental processes and the underlying chemical principles, the following diagrams illustrate the workflows for each cleavage method and their respective reaction mechanisms.
The chemical mechanisms underlying these cleavage reactions are distinct and are initiated by the specific interaction of the reagent with the target amino acid side chain.
Conclusion
While this compound remains a widely used method for protein cleavage, a variety of effective alternatives are available to researchers. The choice of reagent should be carefully considered based on the protein's amino acid composition, the desired fragmentation pattern, and the potential for side reactions. Formic acid and hydroxylamine are suitable for generating large fragments by targeting rare dipeptide sequences, while o-iodosobenzoic acid and BNPS-skatole provide high-yield cleavage at tryptophan residues. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate chemical cleavage strategy to advance their protein characterization studies.
References
- 1. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lclane.net [lclane.net]
- 3. The single tryptophan residue of human placental lactogen. Effects of modification and cleavage on biologic activity and protein conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Easy, Robust, and Repeatable Online Acid Cleavage of Proteins in Mobile Phase for Fast Quantitative LC-MS Bottom-Up Protein Analysis—Application for Ricin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cleavage at Asn-Gly bonds with hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxylamine cleavage of proteins in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce a recombinant antimicrobial peptide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Expression and Hydroxylamine Cleavage of Thymosin Alpha 1 Concatemer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cleavage at Tryptophan by o-Iodosobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cleavage at tryptophan with o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical cleavage of bovine beta-lactoglobulin by BNPS-skatole for preparative purposes: comparative study of hydrolytic procedures and peptide characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reaction of peptide 89-169 of bovine myelin basic protein with 2-(2-nitrophenylsulfenyl)-3-methyl-3'-bromoindolenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. andrewslab.ca [andrewslab.ca]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Protein Structure with Cyanogen Bromide Cleavage and Mass Spectrometry
For researchers, scientists, and professionals in drug development, accurate protein characterization is paramount. Chemical cleavage, followed by mass spectrometry, offers a powerful method to validate protein sequences and investigate post-translational modifications. This guide provides a comprehensive comparison of cyanogen bromide (CNBr) cleavage with other chemical cleavage agents, supported by detailed experimental protocols and quantitative data analysis.
Unveiling Protein Sequences: The Power of Chemical Cleavage
This compound has long been a staple in protein chemistry, prized for its specific cleavage at the C-terminal side of methionine residues. This specificity allows for the predictable fragmentation of a protein into a manageable number of peptides, which can then be analyzed by mass spectrometry to confirm the protein's sequence or identify modifications. The resulting peptide fragments, when their masses are precisely measured, provide a "peptide mass fingerprint" that can be matched to theoretical cleavage products from a protein sequence database.
Comparing Chemical Cleavage Agents
While CNBr is a robust tool, a variety of other chemical cleavage agents are available, each with its own specificity. The choice of cleavage agent depends on the amino acid composition of the protein of interest and the specific research question. Below is a comparison of common chemical cleavage agents.
| Cleavage Agent | Specificity | Advantages | Disadvantages |
| This compound (CNBr) | C-terminal side of Methionine (Met) | High cleavage efficiency, generates a limited number of large fragments, volatile byproducts are easily removed.[1] | Fails to cleave Met-Ser and Met-Thr bonds, can lead to side reactions, toxic and volatile.[2][3] |
| Formic Acid | Aspartyl-Prolyl (Asp-Pro) peptide bonds | Highly specific for a relatively rare dipeptide sequence.[2][4] | Can cause acid-catalyzed side reactions, requires harsh conditions. |
| Hydroxylamine | Asparaginyl-Glycyl (Asn-Gly) peptide bonds | Specific for a particular dipeptide bond.[4] | Can have lower cleavage efficiency, may require optimization. |
| 2-nitro-5-thiocyanobenzoic acid (NTCB) | N-terminal side of Cysteine (Cys) | Cleavage at a relatively infrequent amino acid.[4] | Requires a free thiol group, can be prone to side reactions. |
| BNPS-Skatole | C-terminal side of Tryptophan (Trp) | Specific for tryptophan residues.[4] | Can cause oxidation of other residues, may result in incomplete cleavage. |
Experimental Workflow: From Protein to Peptide Analysis
The general workflow for validating protein cleavage fragments by mass spectrometry involves several key steps. This process begins with the chemical cleavage of the protein, followed by separation of the resulting peptides and subsequent analysis by mass spectrometry.
References
- 1. Mass spectrometric analysis of this compound fragments of integral membrane proteins at the picomole level: application to rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lclane.net [lclane.net]
- 3. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 4. Chemical cleavage of proteins on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Bond Cleavage: Cyanogen Bromide vs. Formic Acid
For researchers, scientists, and drug development professionals engaged in protein analysis, peptide mapping, and the production of recombinant proteins, the selective cleavage of peptide bonds is a fundamental technique. Two of the most established chemical methods for achieving this are through the use of cyanogen bromide (CNBr) and formic acid. This guide provides an objective comparison of these two reagents, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: Key Differences
| Feature | This compound | Formic Acid |
| Specificity | C-terminal side of Methionine (Met) residues | C-terminal side of Aspartyl-Prolyl (Asp-Pro) peptide bonds |
| Cleavage Products | C-terminal homoserine lactone, N-terminal peptide | N-terminal peptide, C-terminal proline |
| Typical Cleavage Yield | Generally >90%, but can be reduced at Met-Ser/Thr bonds.[1] | Can reach up to 100% under optimized conditions.[2] |
| Common Reaction Conditions | 70% formic acid or other acidic solutions, room temperature, 4-24 hours.[3][4] | 30-70% formic acid, elevated temperatures (e.g., 37-75°C), 2-48 hours. |
| Key Side Reactions | Oxidation of methionine to methionine sulfoxide (prevents cleavage), formylation of Ser/Thr residues, potential for non-specific cleavage at higher temperatures.[4][5] | Formylation of hydroxyl- and amino-containing residues (e.g., Ser, Thr, Lys), potential for non-specific hydrolysis with prolonged incubation or high acid concentration.[2] |
| Toxicity | Highly toxic and volatile, requires handling in a fume hood.[3] | Corrosive, but less acutely toxic than CNBr. |
Delving Deeper: A Quantitative Look
The efficiency of peptide cleavage is a critical factor in experimental design. Below is a summary of reported cleavage yields for both this compound and formic acid under various conditions. It is important to note that direct comparisons are challenging due to the differing specificities and the variety of protein substrates and reaction conditions reported in the literature.
This compound Cleavage Efficiency
| Protein/Peptide Substrate | Reaction Conditions | Reported Cleavage Yield | Reference |
| General Peptides/Proteins | Standard conditions | >90% | [1] |
| Methionyl-Serine/Threonine Bonds | Standard conditions (e.g., 70% formic acid) | Reduced efficiency | [1] |
| OmpX-Om14 Fusion Protein (Met-Ser sequence) | 8M urea, 40% acetonitrile | Up to 70% | |
| Acetylmethionyl peptide esters | 97-100% formic acid | 98% | |
| Formylmethionyl peptide esters | 70% or 97-100% formic acid | 85-95% |
Formic Acid Cleavage Efficiency
| Protein/Peptide Substrate | Reaction Conditions | Reported Cleavage Yield | Reference |
| E-C2-G Fusion Protein (DPPDPP site) | 37% formic acid, 45°C, 2.5 hours | 87.3% | |
| Multimeric AFP peptide (Asp-Pro linkers) | 50-90% formic acid | Close to 100% conversion | [2] |
| Tobacco Mosaic Virus (TMV) coat protein | Elevated temperature | Effective cleavage | [3] |
| General Asp-Pro bonds | 70% formic acid, 37°C, 24-48 hours | Variable |
Understanding the Chemistry: Reaction Mechanisms
To fully appreciate the applications and limitations of each method, it is essential to understand their underlying chemical mechanisms.
This compound Cleavage of Methionyl Bonds
The cleavage reaction with this compound is a multi-step process initiated by the nucleophilic attack of the sulfur atom in the methionine side chain on the electrophilic carbon of this compound. This is followed by an intramolecular cyclization and subsequent hydrolysis to yield the cleaved peptide fragments.
Caption: Mechanism of peptide cleavage at methionine by this compound.
Formic Acid Cleavage of Aspartyl-Prolyl Bonds
The peptide bond between aspartic acid and proline is particularly susceptible to acid-catalyzed hydrolysis. The mechanism involves the protonation of the peptide bond nitrogen, followed by a nucleophilic attack by the side-chain carboxyl group of aspartic acid, leading to the formation of a cyclic anhydride intermediate and subsequent peptide bond cleavage.
References
- 1. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lclane.net [lclane.net]
- 3. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 4. Comparison of two chemical cleavage methods for preparation of a truncated form of recombinant human insulin-like growth factor I from a secreted fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages and disadvantages of CNBr cleavage in protein sequencing
A Comparative Guide to CNBr Cleavage in Protein Sequencing
In the intricate field of protein sequencing, the strategic cleavage of polypeptide chains into manageable fragments is a critical preliminary step. Among the chemical cleavage methods available, cyanogen bromide (CNBr) has long been a staple, prized for its high specificity. This guide provides a comprehensive comparison of CNBr cleavage with other chemical and enzymatic methods, offering researchers, scientists, and drug development professionals the detailed information necessary to select the optimal strategy for their protein sequencing workflows.
The Role of Protein Cleavage in Sequencing
Before a protein's amino acid sequence can be determined, particularly for large proteins, it must be broken down into smaller peptides. This fragmentation allows for analysis by methods such as Edman degradation or mass spectrometry. The ideal cleavage agent should be highly specific, yielding a predictable set of fragments with high efficiency.
This compound (CNBr) Cleavage: A Detailed Analysis
This compound is a chemical reagent that specifically cleaves the peptide bond at the C-terminus of methionine (Met) residues.[1][2] The reaction is typically carried out in an acidic environment, such as 70% formic acid or 0.1M HCl.[1][3]
Advantages of CNBr Cleavage:
-
High Specificity: CNBr's primary advantage is its precise cleavage at methionine residues.[4] Methionine is a relatively uncommon amino acid, meaning that CNBr cleavage typically generates a small number of large peptide fragments, which simplifies subsequent separation and analysis.[5]
-
High Cleavage Efficiency: Under optimal conditions, the cleavage efficiency of CNBr at Met-Xaa bonds is generally greater than 90%.[6]
-
Predictable Fragmentation: The high specificity of CNBr allows for the predictable generation of peptide fragments based on the protein's known or predicted amino acid composition.
Disadvantages and Limitations of CNBr Cleavage:
-
Reduced Efficiency at Met-Ser/Thr Bonds: The efficiency of cleavage is significantly lower at methionine-serine (Met-Ser) and methionine-threonine (Met-Thr) peptide bonds.[6][7] However, modifications to the protocol, such as increasing the water concentration, can improve these yields.[6]
-
Methionine Oxidation: The sulfur atom in methionine can be oxidized to a sulfoxide or sulfone. Oxidized methionine residues are resistant to CNBr cleavage, which can lead to incomplete fragmentation.[1]
-
Side Reactions: Undesirable side reactions can occur, including the formylation of serine and threonine hydroxyl groups when formic acid is used as the solvent.[1] Additionally, CNBr can promote the conversion of thiols to disulfides.[8]
-
Toxicity and Volatility: this compound is a toxic and volatile chemical, requiring careful handling in a fume hood.[4]
-
Incomplete Cleavage: CNBr cleavage can sometimes be incomplete, resulting in a complex mixture of partial and complete digestion products.[4]
Comparative Analysis of Protein Cleavage Methods
The choice of cleavage method significantly impacts the success of protein sequencing. Below is a comparison of CNBr with other common chemical and enzymatic methods.
Quantitative Comparison of Cleavage Methods
| Cleavage Method | Reagent/Enzyme | Specificity | Reported Cleavage Efficiency | Key Advantages | Key Disadvantages |
| Chemical | |||||
| This compound (CNBr) | This compound | C-terminus of Methionine[1] | >90% (exceptions at Met-Ser/Thr)[6] | High specificity, generates large fragments | Toxic, reduced efficiency at Met-Ser/Thr, side reactions[1][4][6] |
| Formic Acid | Formic Acid | Aspartic acid-Proline (Asp-Pro) bonds[4][9] | Up to 87.3%[10][11] | Specific for relatively rare Asp-Pro bonds | Slow reaction, requires high temperature, can cause side reactions[4] |
| BNPS-Skatole | 2-(2-nitrophenylsulfonyl)-3-methyl-3-bromoindolenine | C-terminus of Tryptophan[12][13] | ~67.4%[12] | Specific for Tryptophan | Can lead to side reactions and modifications of other residues[12] |
| Hydroxylamine | Hydroxylamine | Asparagine-Glycine (Asn-Gly) bonds[14][15] | Up to 95%[14][16] | Highly specific for a rare peptide bond | Can cause chemical modifications of Asn and Gln residues[17] |
| Enzymatic | |||||
| Trypsin | Serine protease | C-terminus of Lysine and Arginine[18][19] | High | High specificity and activity, robust enzyme[18] | May generate very small peptides, inefficient in hydrophobic regions[20] |
| Chymotrypsin | Serine protease | C-terminus of Tyrosine, Phenylalanine, Tryptophan, and Leucine[21][22] | High | Complements trypsin, good for hydrophobic proteins[20] | Can have broader specificity than trypsin[21] |
Experimental Protocols
CNBr Cleavage Protocol (In-Solution)
This protocol is adapted from established methods for the in-solution cleavage of proteins.[4][23]
Materials:
-
Protein sample (lyophilized)
-
This compound (CNBr)
-
70% (v/v) Formic acid
-
Nitrogen gas
-
Fume hood
-
Reaction vial (e.g., Eppendorf tube)
-
SpeedVac or similar vacuum concentrator
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sample Solubilization: Dissolve the lyophilized protein sample in 70% formic acid to a final concentration of 1-10 mg/mL.
-
CNBr Addition: Add a 50- to 100-fold molar excess of solid CNBr to the protein solution.
-
Incubation: Cap the reaction vial, flush with nitrogen gas, and incubate at room temperature (20-25°C) for 12-24 hours in the dark.[24]
-
Reaction Quenching: After incubation, dilute the reaction mixture with 5-10 volumes of deionized water.
-
Removal of Reagents: Freeze the diluted sample and lyophilize to remove the formic acid and excess CNBr. The resulting peptide fragments are now ready for further purification and analysis.
Trypsin Digestion Protocol (In-Solution)
This is a general protocol for the in-solution digestion of proteins using trypsin, suitable for mass spectrometry analysis.[20][25]
Materials:
-
Protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Trypsin (sequencing grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Procedure:
-
Denaturation and Reduction: Dissolve the protein sample in ammonium bicarbonate buffer containing a denaturant (e.g., 6M urea) if necessary. Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate the free cysteine residues.
-
Quenching: Add DTT to a final concentration of 10 mM to quench the excess IAA.
-
Dilution: Dilute the reaction mixture with ammonium bicarbonate buffer to reduce the denaturant concentration (e.g., to <1M urea).
-
Trypsin Digestion: Add trypsin to the protein solution at a ratio of 1:20 to 1:100 (w/w, trypsin:protein). Incubate at 37°C for 12-18 hours.
-
Digestion Termination: Stop the digestion by adding TFA or formic acid to a final pH of <3. The peptide mixture is now ready for analysis by mass spectrometry.
Visualizing the Chemistry and Workflow
CNBr Cleavage Mechanism
The following diagram illustrates the chemical reaction between this compound and a methionine residue within a polypeptide chain, leading to peptide bond cleavage.
Caption: Mechanism of CNBr cleavage at a methionine residue.
General Protein Sequencing Workflow
This diagram outlines the typical steps involved in protein sequencing, from initial cleavage to final sequence determination.
Caption: A generalized workflow for protein sequencing.
Conclusion
This compound cleavage remains a valuable tool in the protein chemist's arsenal due to its high specificity for methionine residues. However, its limitations, including reduced efficiency at certain dipeptide sequences and potential side reactions, necessitate a careful consideration of alternative methods. Enzymatic reagents like trypsin and chymotrypsin offer high efficiency and specificity under milder conditions, while other chemical methods provide options for cleaving at different, less frequent amino acid residues. The choice of cleavage agent should be guided by the specific protein of interest, the downstream analytical method, and the overall goals of the sequencing project. By understanding the advantages and disadvantages of each approach, researchers can design more effective and efficient protein sequencing strategies.
References
- 1. Combining Trypsin/Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. How to Extract Membrane Proteins Using CNBr Cleavage Protocols? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. lclane.net [lclane.net]
- 5. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP0134070A2 - Improved this compound cleavage of peptides - Google Patents [patents.google.com]
- 9. Chemical cleavage at aspartyl residues for protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and identification of a high efficient formic acid cleavage site for separation of fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical cleavage of bovine beta-lactoglobulin by BNPS-skatole for preparative purposes: comparative study of hydrolytic procedures and peptide characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization by mass spectrometry of a tryptophan-specific protein cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fragmentation of protein using trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 21. promega.com [promega.com]
- 22. UWPR [proteomicsresource.washington.edu]
- 23. cib.csic.es [cib.csic.es]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to HPLC Analysis of Cyanogen Bromide-Generated Peptides
For researchers, scientists, and drug development professionals, the precise analysis of peptides generated from cyanogen bromide (CNBr) digestion is a critical step in protein characterization and sequencing. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), stands as the cornerstone technique for separating these peptide fragments. This guide provides a comprehensive comparison of various HPLC methodologies, supported by experimental data, to aid in the selection of optimal analytical conditions.
Principles of this compound Digestion and HPLC Separation
This compound selectively cleaves the peptide bond at the C-terminus of methionine residues.[1] This chemical cleavage method is advantageous for generating a limited number of large peptide fragments, which can simplify subsequent analysis compared to enzymatic digests that produce a more complex mixture of smaller peptides.
The subsequent separation of these peptides by RP-HPLC is primarily based on their hydrophobicity. A non-polar stationary phase (e.g., C18, C8) retains the peptides, which are then eluted by a gradient of increasing organic solvent concentration in the mobile phase. The choice of column chemistry, mobile phase additives, and other chromatographic parameters significantly impacts the resolution, sensitivity, and reproducibility of the separation.
Comparison of Reversed-Phase HPLC Columns
The selection of the appropriate stationary phase is paramount for achieving optimal separation of CNBr-generated peptides. While C18 columns are the most widely used, other chemistries can offer advantages for specific applications, particularly for the larger, more hydrophobic fragments often produced by CNBr cleavage.
| Column Chemistry | Particle Type | Pore Size (Å) | Key Characteristics | Ideal For |
| C18 (Octadecyl) | Fully Porous / Superficially Porous | 100-300 | High hydrophobicity and retention, excellent resolving power for a wide range of peptides. | General purpose peptide mapping, high-resolution separation of complex mixtures. |
| C8 (Octyl) | Fully Porous / Superficially Porous | 100-300 | Moderately hydrophobic, less retentive than C18. | Faster analysis times, separation of large or more hydrophobic peptides that may be too strongly retained on C18. |
| C4 (Butyl) | Fully Porous / Superficially Porous | 300+ | Low hydrophobicity, least retentive among alkyl phases. | Very large and hydrophobic peptides or proteins. |
| Phenyl-Hexyl | Fully Porous / Superficially Porous | 100-300 | Alternative selectivity based on π-π interactions with aromatic residues. | Peptides containing aromatic amino acids, resolving co-eluting peaks from C18 columns. |
Experimental Data Summary: Column Performance in Peptide Mapping
While direct comparative studies on CNBr digests are limited, extensive data from tryptic digest-based peptide mapping provides valuable insights into column performance. The principles of peptide separation remain consistent.
| Column Chemistry | Peak Capacity | Peak Width (FWHM, min) | Theoretical Plates (N)* | Key Observations |
| C18 | High | Narrow (0.07-0.11) | High | Generally provides the best overall performance with the highest resolution and peak capacity. |
| Phenyl-Hexyl | Intermediate | Intermediate (0.09-0.18) | Intermediate | Offers different selectivity compared to C18, which can be advantageous for resolving specific peptide pairs. |
| Cyano | Lower | Wider (0.12-0.16) | Lower | Less retentive, leading to earlier elution of peptides. |
*Qualitative comparison based on data from tryptic digest peptide mapping studies. Absolute values are method-dependent.
The Influence of Mobile Phase Additives
Mobile phase additives, typically acids, play a crucial role in peptide analysis by RP-HPLC. They act as ion-pairing agents, neutralizing the charge on the peptides and improving peak shape and resolution.
| Mobile Phase Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing agent, leading to sharp peaks and high resolution. | Strong ion suppression in mass spectrometry (MS). |
| Formic Acid (FA) | 0.1% | Volatile and compatible with MS, resulting in minimal ion suppression. | Weaker ion-pairing agent, may lead to broader peaks and lower resolution compared to TFA. |
| Difluoroacetic Acid (DFA) | 0.1% | A compromise between TFA and FA, offering improved chromatographic performance over FA with less MS suppression than TFA. | May require purification for optimal MS performance. |
| Heptafluorobutyric Acid (HFBA) | 0.01-0.1% | Strong, hydrophobic ion-pairing agent, increases retention of hydrophobic peptides.[2] | Can be difficult to remove from the column and may cause significant MS suppression. |
Comparison of Mobile Phase Additives on Peptide Retentivity and MS Signal
| Mobile Phase Additive | Relative Peptide Retention | Relative MS Signal Intensity |
| Formic Acid (FA) | Low | High |
| Difluoroacetic Acid (DFA) | Intermediate | Intermediate |
| Trifluoroacetic Acid (TFA) | High | Low |
Experimental Protocols
This compound Cleavage of Proteins
This protocol is a standard procedure for the chemical cleavage of proteins at methionine residues.[3]
Materials:
-
Protein of interest
-
70% (v/v) Formic acid
-
This compound (CNBr)
-
Guanidine hydrochloride (for solubilization, if necessary)
-
Nitrogen gas
-
Lyophilizer or vacuum centrifuge
Procedure:
-
Dissolve the protein in 70% formic acid to a concentration of 1-10 mg/mL. If the protein is insoluble, 6 M guanidine hydrochloride can be used for initial solubilization before adding formic acid.
-
Add a 50- to 100-fold molar excess of CNBr over the total methionine content of the protein.
-
Flush the reaction vessel with nitrogen gas, seal, and incubate in the dark at room temperature for 16-24 hours.
-
Following incubation, dilute the reaction mixture 5-10 fold with deionized water.
-
Remove the solvent and excess reagents by lyophilization or vacuum centrifugation.
-
Reconstitute the peptide fragments in the initial mobile phase for HPLC analysis.
Caution: this compound is highly toxic and volatile. All steps involving CNBr must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Reversed-Phase HPLC of CNBr-Generated Peptides
This is a general protocol for the analytical separation of CNBr-generated peptides.
Instrumentation and Columns:
-
HPLC system with a gradient pump, UV detector, and autosampler.
-
Reversed-phase column (e.g., C18, C8, or Phenyl-Hexyl, 2.1-4.6 mm I.D., 100-250 mm length, 1.7-5 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% TFA (or 0.1% Formic Acid) in water.
-
Mobile Phase B: 0.1% TFA (or 0.1% Formic Acid) in acetonitrile.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reconstituted CNBr digest onto the column.
-
Elute the peptides using a linear gradient of Mobile Phase B, for example:
-
5-60% B over 60 minutes.
-
60-90% B over 10 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 5% B over 5 minutes and re-equilibrate.
-
-
Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm.
-
Collect fractions for further analysis if desired.
Visualizing the Workflow and Logic
Caption: Experimental workflow for CNBr digestion and subsequent HPLC analysis.
Caption: Logic for selecting an appropriate HPLC column based on peptide properties.
Conclusion
The successful HPLC analysis of peptides generated by this compound digestion hinges on a systematic approach to method development. While C18 columns with a TFA-containing mobile phase represent a robust starting point for many applications, consideration of alternative column chemistries such as C8 or phenyl-hexyl, and mobile phase additives like formic acid or DFA, can provide significant advantages in terms of analysis speed, resolution of specific peptide pairs, and compatibility with mass spectrometry. By leveraging the comparative data and protocols presented in this guide, researchers can more effectively optimize their analytical strategies for the comprehensive characterization of CNBr-generated peptides.
References
Quantifying the yield of cyanogen bromide cleavage reactions
A Guide to Quantifying and Comparing Chemical Protein Cleavage Reactions
For researchers, scientists, and drug development professionals, the specific cleavage of proteins into smaller, manageable fragments is a cornerstone of structural and functional analysis. Cyanogen bromide (CNBr) cleavage at methionine residues has long been a staple technique. However, its quantitative yield can be variable, and several alternative methods offer distinct advantages for proteins lacking suitably located methionine residues. This guide provides a detailed comparison of CNBr and other chemical cleavage agents, supported by experimental data and protocols to help researchers select and optimize their protein fragmentation strategies.
Comparing Chemical Cleavage Agents
The choice of a chemical cleavage agent depends on the protein's amino acid sequence, the desired fragment sizes, and the downstream application. While CNBr is highly efficient, its specificity for methionine—a relatively rare amino acid—can be a limitation. Alternative reagents provide different specificities, though often with their own set of challenges, including lower yields and more significant side reactions. The following table summarizes the key characteristics of common chemical cleavage methods.
Table 1: Comparison of Common Chemical Protein Cleavage Methods
| Reagent | Cleavage Site | Typical Cleavage Yield | Advantages | Disadvantages & Side Reactions |
| This compound (CNBr) | C-terminus of Methionine (Met) | >90%[1] | High specificity and efficiency.[2] | Yield is significantly reduced for Met-Ser and Met-Thr bonds.[1] Methionine oxidation prevents cleavage. Potential for formylation of serine/threonine in formic acid.[3] CNBr is highly toxic.[4][5] |
| Formic Acid | Aspartyl-Prolyl (Asp-Pro) bonds | Can reach >85% under optimized conditions.[6][7] | Highly specific for a relatively rare peptide bond, useful for generating large fragments.[4] Reagent is inexpensive and easily removed. | Requires elevated temperatures and prolonged incubation.[4] Potential for acid-catalyzed side reactions like deamidation. |
| Hydroxylamine (NH₂OH) | Asparaginyl-Glycyl (Asn-Gly) bonds | Variable; can be optimized to >70%.[8] | Specific for the Asn-Gly bond, which is relatively uncommon.[9][10] Cleavage occurs under alkaline conditions. | Can lead to modification of Asn and Gln residues to hydroxamates.[8] Requires careful pH control. |
| BNPS-Skatole | C-terminus of Tryptophan (Trp) | Moderate, often lower than CNBr.[4] | Specific for tryptophan, another low-abundance amino acid.[2][11] | Can cause oxidation of methionine and modification of other residues.[12] The reagent is unstable and can lead to side products.[4] |
| N-Chlorosuccinimide (NCS) | C-terminus of Tryptophan (Trp) | 19-58% reported for various proteins.[13] | Provides an alternative for Trp cleavage. | Oxidizes methionine residues to methionine sulfoxide.[13][14] Less specific than BNPS-Skatole. |
Factors Influencing this compound Cleavage Yield
The efficiency of CNBr cleavage is not always quantitative and can be influenced by several factors:
-
Adjacent Residues: The peptide bond following methionine significantly impacts yield. Cleavage at Met-Ser and Met-Thr bonds is often incomplete due to the participation of the hydroxyl side chain in forming a stable five-membered ring, which is less favorable for hydrolysis.[1]
-
Solvent Conditions: The most common solvent is 70% formic acid, which effectively denatures most proteins.[4][15] However, for hydrophobic proteins or fusion proteins where solubility is an issue, using 6M guanidinium hydrochloride in 0.1M HCl can improve yields.[15]
-
Methionine Oxidation: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide. CNBr cannot react with methionine sulfoxide, leading to cleavage failure. This can occur during protein expression, purification, or handling.
-
Reaction Temperature: While reactions are typically performed at room temperature, elevated temperatures are generally avoided as they can promote undesirable side reactions, such as formylation.[3][16]
Experimental Workflows and Protocols
Executing a successful cleavage reaction requires careful attention to the protocol, from sample preparation to the final analysis of fragments.
Caption: A generalized workflow for chemical cleavage of proteins.
Detailed Protocol: this compound (CNBr) Cleavage
This protocol is a standard procedure for cleaving a protein at its methionine residues.[3][4]
Caution: this compound is highly toxic and volatile. All steps involving CNBr must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Materials:
-
Purified protein sample (lyophilized, if possible)
-
70% (v/v) Formic Acid
-
This compound (CNBr)
-
6M Guanidine Hydrochloride (optional, for resuspension)
-
Deionized water
-
Microcentrifuge tubes
-
Nitrogen gas source
-
Lyophilizer or vacuum concentrator
Procedure:
-
Protein Solubilization: Dissolve the protein sample in 70% formic acid to a final concentration of 1-10 mg/mL. For proteins that are difficult to dissolve, 70% trifluoroacetic acid (TFA) or 6M guanidine-HCl with 0.1M HCl can be used as alternative solvents.[15]
-
Reagent Addition: Add a 50- to 100-fold molar excess of solid CNBr relative to the moles of methionine residues in the protein. Vortex gently to dissolve the CNBr.
-
Incubation: Blanket the tube with nitrogen gas, seal it tightly (e.g., with Parafilm), and wrap it in aluminum foil to protect it from light. Incubate the reaction for 16-24 hours at room temperature with gentle stirring or rocking.[3][17]
-
Quenching and Removal of Reagents: After incubation, dilute the reaction mixture 5- to 10-fold with deionized water.
-
Lyophilization: Freeze the diluted sample and lyophilize it to dryness. This step removes the formic acid and excess CNBr. Repeat the dilution and lyophilization step two more times to ensure complete removal of reagents.
-
Fragment Analysis: Resuspend the dried peptide fragments in an appropriate buffer (e.g., SDS-PAGE loading buffer, HPLC mobile phase) for downstream analysis.
Detailed Protocol: Formic Acid Cleavage
This protocol is adapted for the specific cleavage of Asp-Pro bonds and can achieve high efficiency under optimized conditions.[6][7][18]
Materials:
-
Purified protein sample
-
Formic Acid (reagent grade)
-
Deionized water
-
Heating block or water bath
-
Neutralization buffer (e.g., 1M Tris base)
Procedure:
-
Protein Solubilization: Dissolve the protein in formic acid at the desired final concentration. Studies have shown high efficiency (87.3%) can be achieved with concentrations as low as 37% formic acid.[6][7]
-
Incubation: Incubate the sample at an elevated temperature. Optimal conditions vary by protein, but a starting point is 45°C for 2.5 hours.[6][7] Longer times and higher temperatures (e.g., 50°C for 12 hours) may be required but can increase the risk of non-specific acid hydrolysis.[18]
-
Stopping the Reaction: Cool the sample on ice to stop the reaction.
-
Removal of Acid: The formic acid can be removed by lyophilization as described in the CNBr protocol, or the sample can be neutralized by the addition of a base for direct analysis by methods like SDS-PAGE.
Logic for Selecting a Cleavage Method
The decision-making process for choosing a cleavage reagent is primarily driven by the protein's amino acid sequence and the goals of the experiment.
Caption: Decision tree for selecting a chemical protein cleavage method.
References
- 1. Enhancement of this compound cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. lclane.net [lclane.net]
- 5. echemi.com [echemi.com]
- 6. Design and identification of a high efficient formic acid cleavage site for separation of fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Cleavage of Proteins at Asparaginyl-Glycyl Peptide Bonds | CoLab [colab.ws]
- 11. Optimization by mass spectrometry of a tryptophan-specific protein cleavage reaction. | Semantic Scholar [semanticscholar.org]
- 12. Optimization by mass spectrometry of a tryptophan-specific protein cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of two chemical cleavage methods for preparation of a truncated form of recombinant human insulin-like growth factor I from a secreted fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B811501J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to N-Terminal Sequencing of Cyanogen Bromide-Generated Peptides: Edman Degradation vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The determination of a protein's primary amino acid sequence is a cornerstone of modern biological and pharmaceutical research. Chemical cleavage of proteins with cyanogen bromide (CNBr), which specifically targets the C-terminal side of methionine residues, is a classic and robust method for generating peptide fragments amenable to sequencing. The subsequent analysis of these fragments provides crucial information for protein identification, characterization, and quality control.
Two primary technologies dominate the landscape of N-terminal peptide sequencing: the traditional, stepwise chemical method of Edman degradation and the more contemporary, high-throughput approach of mass spectrometry (MS). The choice between these techniques is not always straightforward and depends on a variety of factors including the specific research question, sample purity, required sequence length, and available instrumentation.
This guide provides an objective comparison of Edman degradation and mass spectrometry for the N-terminal sequencing of CNBr-generated peptide fragments. We present a summary of their performance based on available data, detailed experimental protocols for key procedures, and visualizations to clarify the underlying principles and workflows.
Performance Comparison: Edman Degradation vs. Mass Spectrometry
While direct, head-to-head quantitative comparisons for sequencing CNBr-generated fragments are not extensively published, the following tables summarize the typical performance metrics for each technique based on established capabilities.
Table 1: General Performance Characteristics
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential, chemical degradation of the N-terminal amino acid. | Fragmentation of peptides and determination of amino acid sequence based on mass-to-charge ratios of the fragments. |
| Primary Output | Direct, unambiguous N-terminal amino acid sequence. | Peptide fragmentation spectra that are interpreted to yield sequence information. |
| Read Length | Typically 20-30 amino acids, up to 50-60 under optimal conditions.[1] | Variable, typically 8-25 amino acids for de novo sequencing of a single peptide. |
| Sample Purity | High purity (>90%) is required for unambiguous results.[2] | More tolerant of complex mixtures. |
| Sample Amount | 10-100 picomoles.[1] | Low picomole to femtomole range. |
| Throughput | Low, sequential analysis of one sample at a time. | High, capable of analyzing complex mixtures of peptides simultaneously.[2] |
| Data Analysis | Direct interpretation of chromatographic data. | Requires sophisticated software for spectral interpretation and database searching or de novo sequencing. |
| Post-Translational Modifications (PTMs) | Can identify some N-terminal modifications. | Capable of identifying a wide range of PTMs throughout the peptide. |
Table 2: Suitability for Sequencing CNBr-Generated Fragments
| Application | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Confirmation of a specific N-terminus | Excellent | Good, but can be less precise for the absolute N-terminal residue. |
| Sequencing of a single, purified CNBr fragment | Ideal | Possible, but may be overkill for a single purified peptide. |
| Analysis of a complex mixture of CNBr fragments | Not suitable | Excellent |
| De novo sequencing of unknown proteins | Good for obtaining initial N-terminal sequence tags. | Powerful for generating extensive sequence coverage from multiple fragments. |
| Identification of N-terminal blocking groups | Will fail if the N-terminus is blocked. | Can sometimes identify the nature of the blocking group. |
Experimental Protocols
This compound (CNBr) Cleavage of Peptides
This protocol describes the cleavage of a protein at methionine residues using this compound.
Materials:
-
Purified protein or peptide sample
-
70% (v/v) Formic acid or 0.1 N HCl
-
This compound (CNBr) crystals (handle with extreme caution in a fume hood)
-
SpeedVac or similar vacuum concentrator
Procedure (In-Solution): [3]
-
Ensure the protein sample is salt-free. Lyophilize the protein in an Eppendorf tube.
-
Resolubilize the protein in 50-100 µl of 70% formic acid or 0.1 N HCl.
-
In a fume hood, add a small crystal of CNBr to the protein solution.
-
Incubate the reaction mixture.
-
With 0.1 N HCl: Incubate at 45°C for 3 hours or at room temperature for 17 hours.
-
With 70% formic acid: Incubate at room temperature for 17 hours.
-
-
After incubation, remove the acid and CNBr by drying the sample in a SpeedVac.
-
The resulting peptide fragments are now ready for purification and sequencing.
Procedure (On-Membrane): [3]
-
If not already done, electroblot the protein onto a PVDF membrane.
-
Place the membrane slice containing the protein in a 0.5 ml Eppendorf tube and wet it with 1-2 µl of methanol.
-
Cover the membrane with 30-50 µl of 0.1 N HCl.
-
In a fume hood, add a small crystal of CNBr.
-
Incubate at 45°C for 3 hours or at room temperature overnight.
-
Remove the acid and dry the membrane in a SpeedVac. The peptide fragments are now bound to the membrane and ready for sequencing.
Automated Edman Degradation
This protocol provides a general overview of the steps involved in automated Edman degradation using a protein sequencer.
Materials:
-
Purified CNBr-generated peptide fragment (in solution or on a PVDF membrane)
-
Edman sequencing reagents (as per the instrument manufacturer's instructions), typically including:
-
Phenyl isothiocyanate (PITC)
-
A base (e.g., N-methylpiperidine)
-
Anhydrous trifluoroacetic acid (TFA)
-
A solvent for extraction (e.g., ethyl acetate)
-
A conversion solution (e.g., aqueous TFA)
-
-
Protein sequencer instrument
-
HPLC system for PTH-amino acid analysis
Procedure:
-
Sample Loading: The purified peptide is loaded into the sequencer's reaction cartridge. If the sample is on a PVDF membrane, the membrane is placed directly in the cartridge.
-
Coupling Reaction: The peptide is treated with PITC in a basic solution. The PITC covalently couples to the free N-terminal amino group of the peptide, forming a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage Reaction: The PTC-peptide is treated with anhydrous TFA. This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid derivative. The rest of the peptide remains intact.
-
Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.
-
Conversion: The extracted ATZ-amino acid is treated with an aqueous acid to convert it into the more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is injected into an HPLC system. Its retention time is compared to a standard chromatogram of known PTH-amino acids to identify the N-terminal residue.
-
Cycle Repetition: The remaining peptide, now one amino acid shorter, automatically undergoes the next cycle of coupling, cleavage, extraction, conversion, and identification to determine the second amino acid in the sequence. This process is repeated for a predetermined number of cycles.
Visualizing the Workflows
This compound Cleavage and Edman Degradation Workflow
References
A Researcher's Guide to Isotopic Labeling for Quantitative Analysis of CNBr Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common isotopic labeling strategies for the quantitative analysis of peptides generated by cyanogen bromide (CNBr) cleavage. This compound cleaves proteins at the C-terminus of methionine residues, often yielding large peptides that are amenable to specific types of proteomic analysis. The selection of an appropriate isotopic labeling strategy is critical for achieving accurate and robust quantification in mass spectrometry--based proteomics.
Here, we compare metabolic and chemical labeling methods, providing supporting data, detailed experimental protocols, and workflow visualizations to aid in experimental design.
Overview of Isotopic Labeling Strategies
Isotopic labeling introduces stable, heavy isotopes (e.g., ¹³C, ¹⁵N) into proteins or peptides, creating a mass difference between samples (e.g., control vs. treated).[1][2] These samples are then combined and analyzed in a single mass spectrometry run.[3] This co-analysis minimizes experimental variability and improves quantitative accuracy.[3][4] The primary strategies are categorized as metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where tags are attached to proteins or peptides in vitro.
Key Strategies Compared:
-
Metabolic Labeling:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
-
Chemical Labeling (In Vitro):
-
Isotope-Coded Affinity Tags (ICAT)
-
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) & Tandem Mass Tags (TMT)
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique where cells are cultured in media containing "heavy" isotopically labeled essential amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine).[5][6] Over several cell divisions, these heavy amino acids are fully incorporated into the proteome.[6] The "heavy" labeled cell population is then compared to a "light" population grown in normal media.[5]
A key advantage of SILAC is that samples are mixed at the very beginning of the workflow (at the cell or protein lysate stage), which significantly reduces quantification errors arising from sample preparation.[7][8]
SILAC Experimental Workflow
The diagram below illustrates the typical workflow for a SILAC experiment coupled with CNBr digestion.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. chempep.com [chempep.com]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Cyanogen Bromide Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential operational and logistical guidance for the proper disposal of cyanogen bromide (CNBr), a highly toxic chemical utilized in various research and development applications, including protein analysis and organic synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The information herein is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a corrosive and highly toxic compound that can be fatal if inhaled, ingested, or absorbed through the skin.[1] A primary hazard is its reaction with moisture, acids, or even water, which liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] Therefore, all handling of this compound and its waste must be conducted within a certified chemical fume hood.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. This includes, but is not limited to:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles are required.[1][2] |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., Natural Rubber, Neoprene, Butyl, PVC, or Viton) is recommended.[2][3] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory to minimize skin exposure.[1][2] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards should be in place, and respirators should be used when necessary.[1] |
Step-by-Step Disposal Procedures
There are two primary methods for the disposal of this compound waste: collection for professional disposal and chemical neutralization. The choice of method will depend on institutional policies and the volume of waste.
Method 1: Collection for Professional Disposal
This is the most straightforward and often the required method for laboratory waste.
Step 1: Waste Segregation All materials contaminated with this compound, including unused product, solutions, reaction mixtures, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be segregated from other waste streams.[1]
Step 2: Use of Designated Waste Containers Place all this compound waste into a clearly labeled, dedicated hazardous waste container.[1] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
Step 3: Proper Labeling The waste container must be labeled with "Hazardous Waste," "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
Step 4: Storage and Pickup Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[2] Arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's established procedures.
Method 2: Chemical Neutralization (for aqueous solutions)
For use by trained personnel with explicit institutional approval only. This procedure involves the chemical degradation of this compound to less toxic compounds.
Experimental Protocol: Alkaline Hypochlorite Treatment
This protocol is based on the principle that this compound can be effectively destroyed by treatment with sodium hydroxide and sodium or calcium hypochlorite.[4] This method has been reported to be over 99.7% efficient.[4]
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH), 1 M or 2 N solution
-
Commercial sodium hypochlorite (NaOCl) solution (e.g., bleach) or calcium hypochlorite (Ca(OCl)₂)
-
Large, appropriate chemical-resistant container (e.g., borosilicate glass or high-density polyethylene)
-
Stir plate and stir bar
-
pH indicator strips or a pH meter
Procedure:
Step 1: Preparation in a Chemical Fume Hood Ensure the entire procedure is conducted in a well-ventilated chemical fume hood. Place the this compound waste solution in a large container with a stir bar. The container should be large enough to accommodate the addition of reagents without risk of splashing.
Step 2: Alkalinization Slowly add 1 M or 2 N sodium hydroxide solution to the this compound waste while stirring.[5][6] Monitor the pH of the solution and continue adding sodium hydroxide until the pH is consistently 10 or higher. This alkaline environment is crucial for the subsequent reaction and helps to prevent the formation of hydrogen cyanide gas.
Step 3: Addition of Hypochlorite While continuing to stir the alkaline solution, slowly add an excess of sodium hypochlorite solution. A significant excess is recommended to ensure complete oxidation of the cyanide.
Step 4: Reaction Time Allow the reaction mixture to stir at room temperature for a minimum of several hours to ensure complete degradation of the this compound. An overnight reaction is often recommended for full assurance.
Step 5: Verification of Neutralization (Critical Step) Before any further action, it is imperative to verify that all cyanide has been destroyed. This requires a validated analytical method. While the specific details of such a procedure are not fully available in the reviewed public literature, it is a critical safety step. Consult with your institution's EHS for approved analytical protocols for cyanide testing.
Step 6: Final Disposal Once the absence of cyanide is confirmed, the neutralized solution can be disposed of in accordance with local and institutional regulations for chemical waste. Do not pour down the drain unless explicitly permitted by your EHS department.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the chemical neutralization of this compound.
| Parameter | Value/Range | Notes |
| Sodium Hydroxide Concentration | 1 M to 2 N | Used to create a strongly alkaline environment (pH ≥ 10).[5][6] |
| Hypochlorite Source | Commercial Sodium Hypochlorite (NaOCl) or Calcium Hypochlorite (Ca(OCl)₂) | Readily available oxidizing agents. |
| Reaction pH | ≥ 10 | Essential to prevent the formation of HCN gas. |
| Reported Destruction Efficiency | > 99.7% | With the use of 1 M NaOH and hypochlorite.[4] |
Spill Management
In the event of a this compound spill, immediate and decisive action is required.
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Prevent entry to the contaminated area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Decontaminate: For small spills, use an inert absorbent material to contain the spill.[3] The contaminated area should then be decontaminated with a strong sodium or calcium hypochlorite solution.[1] All cleanup materials must be placed in a designated hazardous waste container.
-
Seek Medical Attention: In case of personal exposure, immediately remove contaminated clothing, flush the affected skin or eyes with copious amounts of water for at least 15 minutes, and seek immediate medical attention.[1]
Process Diagrams
The following diagrams illustrate the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Chemical relationships in this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanogen Bromide
For Immediate Implementation: This document provides critical safety protocols and operational guidance for laboratory personnel working with cyanogen bromide. Adherence to these procedures is mandatory to ensure a safe research environment.
This compound (CNBr) is a highly toxic chemical utilized in various laboratory applications, including protein analysis and organic synthesis. Its significant health hazards, primarily the release of hydrogen cyanide (HCN) gas upon contact with moisture or acids, necessitate stringent safety measures. This guide outlines the essential personal protective equipment (PPE), handling procedures, and emergency responses to mitigate risks effectively.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE. Double-gloving is recommended.[1][2][3]
| Body Part | Required Protection | Specifications & Best Practices |
| Respiratory | Full-face respirator with appropriate cartridges | A full-face respirator with N100 (US) or P3 (EN 143) cartridges is recommended as a backup to engineering controls.[1][3] For primary respiratory protection, a full-face supplied-air respirator should be used.[1][3] Ensure proper fit testing and adherence to a respiratory protection program compliant with OSHA 29 CFR 1910.134 or equivalent standards.[1][3] |
| Eyes | Chemical splash goggles | Protective wrap-around goggles should be worn at all times.[2] A face shield used in conjunction with goggles is recommended when working with corrosive or highly irritating substances.[4] |
| Hands | Chemically resistant gloves | Suitable materials include Natural Rubber, Neoprene, Butyl, PVC, or Viton.[1][2][3] Glove selection must also consider resistance to any solvents used.[1][3] Inspect gloves for tears before and during use.[1][3] |
| Body | Laboratory coat, long pants, and closed-toe shoes | A lab coat should be worn with sleeves tucked into gloves to minimize skin exposure.[1][3][5] |
Operational Plan: From Handling to Disposal
Safe handling of this compound requires a controlled environment and meticulous procedures to prevent exposure.
Engineering Controls:
-
Fume Hood: All work with this compound, especially handling of the solid powder or crystals, must be conducted in a well-ventilated chemical fume hood.[2]
-
Ventilation: The exhaust ventilation system should be designed to prevent the accumulation and recirculation of particulates.[1]
Storage:
-
Store this compound in a cool, dry, well-ventilated area away from incompatible substances like acids and oxidizing materials.[2][3][5]
-
It should be stored protected from moisture; using a desiccator is recommended.[1][3][5]
-
If stored in a cold location, allow the container to reach room temperature before opening to prevent condensation, which can react with the chemical to release HCN gas.[1][2][3][5]
Handling:
-
Moisture and Acid Prevention: Keep this compound dry at all times.[2] Avoid contact with water and do not use acids in the vicinity unless absolutely necessary and with careful planning, as they can lead to the formation of highly toxic hydrogen cyanide gas.[1][2][3][5]
-
General Practices: Wash hands thoroughly after handling.[1][2][3][5] Minimize dust generation and accumulation.[1][3][5]
Experimental Protocol: Protein Cleavage with this compound
This protocol outlines a typical procedure for cleaving a protein at methionine residues using this compound.
Materials:
-
Protein sample
-
This compound (CNBr)
-
70% (v/v) Formic acid
-
Nitrogen gas
-
Fume hood
-
Appropriate PPE (as detailed above)
Procedure:
-
Preparation: Under a certified chemical fume hood, dissolve the protein sample in 70% formic acid.
-
CNBr Addition: Weigh the solid this compound in the fume hood and add it to the protein solution. A common ratio is a 100-fold molar excess of CNBr over methionine residues.
-
Reaction: Gently flush the reaction tube with nitrogen gas, seal it tightly, and wrap it in aluminum foil to protect it from light.
-
Incubation: Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by diluting the mixture with a large volume of deionized water (at least 10-fold).
-
Lyophilization: Freeze the sample and lyophilize it to remove the solvent and excess reagents. This step should be performed in equipment suitable for handling acidic and cyanide-containing vapors.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and paper towels, must be disposed of in a specifically designated and clearly labeled hazardous waste container.[1][2][5]
-
Decontamination of Spills: Small spills can be decontaminated by covering with an inert absorbent material, followed by treatment of the spill area with a strong sodium or calcium hypochlorite solution.[1][2] Do not use water directly on a spill of solid this compound as it will release hydrogen cyanide gas.[4]
-
Chemical Neutralization: Unused this compound can be destroyed using sodium hydroxide solution and sodium or calcium hypochlorite.[6] This should only be performed by trained personnel.
-
Container Disposal: Full waste containers should be disposed of according to institutional and local hazardous waste guidelines.[1][2][5]
Emergency Response
Immediate and correct action is vital in the event of an exposure.
-
Skin Contact: If spilled on the skin, immediately brush off any solid material while in a fume hood and then wash the affected area with soap and plenty of water for at least 15 minutes.[1][5] Remove contaminated clothing immediately.[1][2][5]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, forcibly holding the eyelids open.[1][2][5]
-
Inhalation: Move the victim to fresh air immediately.[3][7] If breathing has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation.[7] Administer 100% oxygen if available.[7]
-
Medical Attention: In all cases of exposure, seek immediate medical attention.[2][3] Treat any exposure as cyanide poisoning.[2] Inform emergency responders and medical personnel that the exposure involved this compound.[1]
References
- 1. in.nau.edu [in.nau.edu]
- 2. chamberlandresearch.com [chamberlandresearch.com]
- 3. research.uga.edu [research.uga.edu]
- 4. nj.gov [nj.gov]
- 5. in.nau.edu [in.nau.edu]
- 6. Destruction of this compound and inorganic cyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
